Product packaging for Ancriviroc(Cat. No.:CAS No. 305792-46-5)

Ancriviroc

Cat. No.: B3062553
CAS No.: 305792-46-5
M. Wt: 557.5 g/mol
InChI Key: ZGDKVKUWTCGYOA-URGPHPNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ancriviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against the human immunodeficiency virus, HIV-1. This compound is an orally bioavailable small molecule inhibitor of HIV-1 entry via CCR5 coreceptor interaction.
CCR5 receptor antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37BrN4O3 B3062553 Ancriviroc CAS No. 305792-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

305792-46-5

Molecular Formula

C28H37BrN4O3

Molecular Weight

557.5 g/mol

IUPAC Name

[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

InChI

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+

InChI Key

ZGDKVKUWTCGYOA-URGPHPNLSA-N

Isomeric SMILES

CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br

Canonical SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Synonyms

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125

Origin of Product

United States

Foundational & Exploratory

The Discovery and Chemical Synthesis of Ancriviroc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ancriviroc (formerly known as SCH-C or SCH-351125) is a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] As a key co-receptor for the entry of the most common strains of HIV-1 into host immune cells, CCR5 has been a prime target for the development of novel antiretroviral therapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound by scientists at Schering-Plough was the result of a systematic high-throughput screening (HTS) campaign aimed at identifying non-peptide antagonists of the CCR5 receptor.[2] The primary assay utilized was a competitive radioligand binding assay employing membranes from cells expressing the human CCR5 receptor and ¹²⁵I-labeled RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), a natural chemokine ligand for CCR5.[2]

This screening effort led to the identification of an initial hit compound which, although demonstrating affinity for the CCR5 receptor, also exhibited undesirable off-target effects and a suboptimal pharmacokinetic profile.[2] Subsequent medicinal chemistry efforts focused on optimizing this lead scaffold, leading to the synthesis of the oximino-piperidino-piperidine amide series of compounds.[2] Structure-activity relationship (SAR) studies within this series culminated in the identification of this compound, a compound with potent anti-HIV-1 activity, high specificity for the CCR5 receptor, and favorable oral bioavailability.[2][4]

Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 Lead Identification & Optimization HTS Schering-Plough Compound Library Assay ¹²⁵I-RANTES Competitive Binding Assay HTS->Assay Screening Hit Initial Hit Compound Assay->Hit Identification Lead_Opt Medicinal Chemistry (SAR Studies) Hit->Lead_Opt Optimization This compound This compound (SCH-351125) Lead_Opt->this compound Discovery

This compound Discovery Workflow

Mechanism of Action

This compound exerts its antiviral effect by acting as a specific, non-competitive allosteric antagonist of the CCR5 receptor.[1][5] Unlike the natural chemokine ligands that bind to the extracellular domains of CCR5, this compound binds to a hydrophobic pocket located within the transmembrane helices of the receptor.[6][7] This binding event induces a conformational change in the extracellular loops of CCR5, which are critical for the interaction with the HIV-1 envelope glycoprotein gp120.[6][7] Consequently, the gp120 protein of R5-tropic HIV-1 strains is unable to bind effectively to the this compound-bound CCR5, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry into the host cell.[4] Importantly, this compound does not inhibit the replication of CXCR4-tropic (X4-tropic) HIV-1 strains, which utilize the CXCR4 co-receptor for cellular entry.[4]

Mechanism_of_Action cluster_0 HIV-1 Entry (R5-tropic) cluster_1 This compound Inhibition gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binds Blocked_CCR5 CCR5 (Altered Conformation) gp120->Blocked_CCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change in gp120 Fusion Membrane Fusion & Viral Entry CCR5->Fusion gp120-CCR5 Interaction This compound This compound This compound->CCR5 Allosteric Binding No_Fusion Viral Entry Blocked Blocked_CCR5->No_Fusion

This compound Mechanism of Action

Quantitative Antiviral Activity

The antiviral activity of this compound has been evaluated in various in vitro assays against a range of HIV-1 isolates. The 50% inhibitory concentration (IC₅₀) values demonstrate its potent activity against CCR5-tropic viruses.

HIV-1 IsolateCell TypeIC₅₀ (nM)Reference
Ba-LPBMC1.3[4]
JR-FLPBMC0.9[4]
ADAPBMC2.1[4]
Various R5 Primary IsolatesPBMC0.4 - 9.0[4]

Chemical Synthesis Process

The chemical synthesis of this compound is a multi-step process that involves the construction of the core oximino-piperidino-piperidine amide structure. The following is a representative synthetic scheme based on published literature for this class of compounds.[2]

Chemical_Synthesis cluster_0 Synthesis of Key Intermediates cluster_1 Assembly of this compound A 1-Boc-4-piperidone E Oximino-piperidine intermediate A->E Reaction with hydroxylamine B 4-Bromobenzaldehyde B->E Condensation C 4-Methyl-4-aminopiperidine derivative F Piperidino-piperidine core C->F Coupling D 2,4-Dimethylnicotinic acid N-oxide G This compound (Final Product) D->G Amide Coupling E->F Coupling F->G Amide Coupling

This compound Synthetic Scheme
Experimental Protocols

1. General Procedure for the Synthesis of Oximino-Piperidino-Piperidine Amides (this compound Analogs)

A detailed, step-by-step synthesis for this compound itself is proprietary. However, the following general procedure is based on the synthesis of closely related analogs as described in the scientific literature.[2]

  • Step 1: Synthesis of the Oximino-piperidine Intermediate: 1-Boc-4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime. The resulting oxime is then reacted with an appropriate alkylating agent (e.g., ethyl iodide) to yield the ethoxyimino derivative.

  • Step 2: Synthesis of the Piperidino-piperidine Core: The Boc protecting group of the oximino-piperidine intermediate is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting piperidine is then coupled with a suitable 4-substituted-4-aminopiperidine derivative.

  • Step 3: Coupling with 4-Bromobenzaldehyde: The piperidino-piperidine core is then subjected to a reductive amination with 4-bromobenzaldehyde to introduce the p-bromophenyl group.

  • Step 4: Final Amide Coupling and N-Oxidation: The secondary amine of the piperidino-piperidine moiety is acylated with 2,4-dimethylnicotinic acid. The final step involves the oxidation of the pyridine nitrogen to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to yield this compound.

2. Representative ¹²⁵I-RANTES Competitive Binding Assay Protocol

This protocol is a representative example of the type of assay used in the discovery of this compound.[8][9][10]

  • Materials:

    • Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

    • ¹²⁵I-labeled RANTES (radioligand).

    • Unlabeled RANTES (for determining non-specific binding).

    • Test compounds (e.g., this compound).

    • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • To each well of a 96-well filter plate, add a mixture of cell membranes, ¹²⁵I-RANTES, and either binding buffer (for total binding), excess unlabeled RANTES (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Wash the plates with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filter plates and determine the amount of bound radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-RANTES (IC₅₀) by non-linear regression analysis of the competition binding data.

Structure-Activity Relationship (SAR)

The development of this compound was guided by extensive SAR studies on the oximino-piperidino-piperidine amide scaffold. Key findings from these studies include:[2]

  • p-Bromophenyl Group: The presence of a halogen, particularly bromine, at the para position of the phenyl ring was found to be optimal for potent CCR5 antagonism.

  • Ethoxyimino Moiety: Small alkyl substitutions on the oxime ether, such as the ethoxy group in this compound, were shown to be favorable for activity.

  • Piperidino-piperidine Core: The specific substitution pattern and stereochemistry of the central bipiperidine core are crucial for high-affinity binding to the CCR5 receptor.

  • 2,4-Dimethylnicotinamide N-oxide: The N-oxide of the 2,4-dimethylnicotinamide moiety was identified as a key feature that enhances oral bioavailability and overall potency.

Conclusion

This compound is a significant example of a successful drug discovery campaign targeting a host cellular factor for antiviral therapy. Its discovery through high-throughput screening and subsequent lead optimization, coupled with a deep understanding of its allosteric mechanism of action, has provided a valuable therapeutic candidate for the treatment of HIV-1 infection. The complex multi-step chemical synthesis of this compound highlights the challenges and ingenuity involved in the development of novel small-molecule drugs. Further research and clinical development of this compound and related CCR5 antagonists continue to be important areas of investigation in the fight against HIV/AIDS.

References

The Rise and Stumble of a Pioneer: A Technical History of SCH-351125 (SCH-C) in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against Human Immunodeficiency Virus (HIV), the virus's entry into host cells has presented a critical target for therapeutic intervention. Among the pioneering efforts in this arena was the development of SCH-351125, also known as SCH-C, a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 serves as a crucial co-receptor for the most commonly transmitted strains of HIV-1 (R5-tropic). This technical guide provides an in-depth exploration of the history, mechanism of action, and developmental trajectory of SCH-351125, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Preclinical Development: A Promising Profile

SCH-351125 emerged from a drug development program as a potent and specific inhibitor of HIV-1 entry.[1][2] An oxime-piperidine compound, it demonstrated significant promise in early studies due to its potent antiviral activity against a broad range of primary R5 HIV-1 isolates and a favorable pharmacokinetic profile in animal models.[1][2]

Mechanism of Action

HIV-1 entry into a target T-cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the cell surface. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic viruses, this co-receptor is CCR5. The interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.

SCH-351125 functions as a non-competitive allosteric antagonist of the CCR5 receptor.[3] It binds to a putative ligand-binding cavity formed by the transmembrane helices 1, 2, 3, and 7 of the CCR5 receptor.[3] This binding event is thought to induce a conformational change in the extracellular loops of CCR5, thereby preventing the interaction of the HIV-1 gp120 protein with the co-receptor and blocking viral entry.[3]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds, Mediates Fusion SCH351125 SCH-351125 SCH351125->CCR5 Blocks Interaction

Figure 1: Mechanism of HIV-1 Entry and Inhibition by SCH-351125.
In Vitro Antiviral Activity

SCH-351125 demonstrated potent and broad antiviral activity against primary HIV-1 isolates that utilize the CCR5 co-receptor.

Parameter Value Assay System
Mean IC500.4 - 9 nMPrimary HIV-1 isolates in vitro[1][2]
Mean IC501.0 - 30.9 nMR5 clinical HIV-1 isolates[4]
IC50 (HIV-1 ADA & YU-2)0.69 nMEnv-pseudotyped HIV-1 in U87-CD4-CCR5 cells[1]
IC50 (MIP-1β induced GTPγS binding)~16 nMB550 cells[1]
IC50 (MIP-1β induced chemotaxis)< 1 nMB550 cells[1]

Table 1: In Vitro Antiviral and Antagonist Activity of SCH-351125

Receptor Binding Affinity

Studies confirmed the high-affinity binding of SCH-351125 to the CCR5 receptor.

Parameter Value Assay System
Ki2.9 nM[¹²⁵I]RANTES binding to CHO cell membranes expressing human CCR5[1]
KD9.27 nMSaturation binding analysis using B550 cells[1]
Bmax1.98 x 10⁻⁴ fmol/cellSaturation binding analysis using B550 cells[1]

Table 2: Receptor Binding Affinity of SCH-351125

Preclinical Pharmacokinetics

SCH-351125 exhibited a promising pharmacokinetic profile in animal studies, a crucial factor for its progression into clinical trials.

Species Oral Bioavailability Serum Half-life
Rodents50 - 60%5 - 6 hours[1][2]
Primates50 - 60%5 - 6 hours[1][2]

Table 3: Pharmacokinetic Profile of SCH-351125 in Animal Models

Clinical Development: A Glimmer of Hope and a Subsequent Stumble

Based on its strong preclinical data, SCH-351125 advanced into Phase I clinical trials in HIV-1 infected individuals.

Phase I Clinical Trial

A 2002 conference presentation by Reynes et al. provided the first glimpse of SCH-351125's performance in humans. The study highlighted the drug's ability to reduce plasma viremia in HIV-1 infected subjects and confirmed its excellent oral bioavailability in humans.[3]

However, the clinical development of SCH-351125 encountered a significant hurdle. A notable side effect observed in both healthy volunteers and HIV-infected subjects was the prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a beat.[5] QT prolongation is a known risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes. This safety concern likely contributed to the decision to halt the further development of SCH-351125 in favor of other CCR5 antagonists with more favorable safety profiles.

While specific quantitative data from the SCH-351125 Phase I trial remains limited in publicly available literature, data from a related next-generation CCR5 antagonist from the same company, vicriviroc, in the ACTG 5211 trial, offers insight into the potential efficacy of this drug class. In that trial, a vicriviroc trough concentration (Cmin) greater than 54 ng/mL was associated with a mean viral load decrease of 1.35 log10 copies/mL.

Experimental Protocols

Receptor Binding Assay ([¹²⁵I]RANTES Competition)

Objective: To determine the binding affinity (Ki) of SCH-351125 to the human CCR5 receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a constant concentration of radiolabeled [¹²⁵I]RANTES (a natural CCR5 ligand) and varying concentrations of SCH-351125.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of SCH-351125 that inhibits 50% of [¹²⁵I]RANTES binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay Start CHO Cell Membranes with CCR5 Incubation Incubate with [125I]RANTES & SCH-351125 Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Gamma Counting Washing->Counting Analysis Calculate Ki Counting->Analysis

Figure 2: Workflow for the CCR5 Receptor Binding Assay.
HIV-1 Entry Assay (Pseudovirus Luciferase Assay)

Objective: To measure the ability of SCH-351125 to inhibit HIV-1 entry into target cells.

Methodology:

  • Cell Seeding: U87 astroglioma cells engineered to express CD4 and CCR5 are seeded in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with various concentrations of SCH-351125.

  • Infection: The cells are then infected with a pseudotyped HIV-1 virus that lacks its own envelope but is coated with the envelope glycoproteins (gp120/gp41) of an R5-tropic HIV-1 strain and contains a luciferase reporter gene.

  • Incubation: The infection is allowed to proceed for a set period (e.g., 48-72 hours).

  • Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. Luciferase activity is proportional to the amount of viral entry.

  • Data Analysis: The IC50 value, the concentration of SCH-351125 that inhibits 50% of viral entry, is calculated.

Chemotaxis Assay

Objective: To assess the antagonist properties of SCH-351125 by measuring its ability to block chemokine-induced cell migration.

Methodology:

  • Chamber Setup: A two-chamber chemotaxis system (e.g., a Transwell plate) is used. The lower chamber contains a chemoattractant, such as the natural CCR5 ligand MIP-1β.

  • Cell Preparation: A CCR5-expressing cell line (e.g., B550 cells) is pre-incubated with varying concentrations of SCH-351125.

  • Cell Seeding: The treated cells are placed in the upper chamber, which is separated from the lower chamber by a microporous membrane.

  • Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.

Conclusion

SCH-351125 represented a significant step forward in the exploration of HIV entry inhibitors. Its potent in vitro activity and favorable preclinical pharmacokinetics underscored the potential of targeting the CCR5 co-receptor. However, the emergence of safety concerns, specifically QT interval prolongation, during early clinical trials ultimately led to the discontinuation of its development. The story of SCH-351125 serves as a crucial case study for drug development professionals, highlighting the importance of a thorough safety evaluation and the often-challenging path from a promising preclinical candidate to a viable therapeutic. The knowledge gained from the SCH-351125 program undoubtedly paved the way for the successful development of later-generation CCR5 antagonists that have become an important part of the antiretroviral armamentarium.

References

Ancriviroc: A Deep Dive into the Inhibition of HIV-1 Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancriviroc is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound blocks HIV-1 entry, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and methodologies. By allosterically modulating the CCR5 receptor, this compound prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby halting the viral life cycle at its initial stage. This document consolidates current knowledge to serve as a resource for ongoing research and development in the field of antiretroviral therapy.

Introduction: The Critical Role of CCR5 in HIV-1 Infection

The entry of HIV-1 into target host cells, primarily CD4+ T lymphocytes and macrophages, is a multistep process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1] This initial interaction triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor.[2] The two major co-receptors utilized by HIV-1 are CCR5 and CXCR4. Viruses that use the CCR5 co-receptor are termed "R5-tropic" and are predominant during the early stages of infection, making CCR5 an attractive target for antiretroviral therapy.[3][4]

This compound belongs to a class of drugs known as CCR5 antagonists or entry inhibitors.[5][6] These drugs do not directly compete with the natural chemokine ligands of CCR5 but instead bind to a different site on the receptor, inducing a conformational change that prevents the interaction with HIV-1 gp120.[7] This allosteric inhibition is a key feature of this compound's mechanism of action.

Mechanism of Action of this compound

This compound functions as a non-competitive allosteric inhibitor of the CCR5 receptor. Its binding to a hydrophobic pocket within the transmembrane helices of CCR5 induces a specific conformational change in the receptor's extracellular loops. This altered conformation is not recognized by the gp120-CD4 complex, thereby preventing the subsequent steps required for viral entry.

The HIV-1 entry process and the inhibitory action of this compound can be visualized as follows:

HIV_Entry_Inhibition cluster_host Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 CCR5 CCR5 Co-receptor CCR5_blocked CCR5 (Blocked) gp41 gp41 CCR5->gp41 This compound This compound This compound->CCR5 This compound Binding gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding gp120->CCR5_blocked Binding Blocked

This compound's inhibition of HIV-1 entry.

Quantitative Efficacy Data

The in vitro antiviral activity of this compound and other CCR5 antagonists is typically quantified by the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.

Table 1: In Vitro Antiviral Activity of CCR5 Antagonists against HIV-1 Isolates

CCR5 AntagonistHIV-1 StrainCell TypeIC50 (nM)Reference
VicrivirocJR-FLU87-CD4-CCR5<1[8]
MaravirocHIV-1/M R5-1.89[9]
MaravirocHIV-1/O-1.23 (median)[9]

Note: Data for vicriviroc, a closely related CCR5 antagonist, is included for comparative purposes due to the extensive characterization in published literature.

Table 2: CCR5 Binding Affinity of CCR5 Antagonists

CCR5 AntagonistAssay TypeKd (nM)Reference
VicrivirocRadioligand Binding0.40 ± 0.02[10]
MaravirocRadioligand Binding0.18 ± 0.02[10]

Table 3: Summary of Clinical Trial Data for Vicriviroc

Study PhaseDosageMean Change in HIV-1 RNA (log10 copies/mL)DurationReference
Phase II30 mg (with PI/r)Significant Efficacy-[11]
Phase III30 mg QDNot significantly different from placebo48 weeks[12]

Note: The Phase III trials for vicriviroc did not show a significant efficacy gain when added to an optimized background therapy.[12] This highlights the complexities of developing CCR5 antagonists for treatment-experienced patients.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized in vitro assays. Below are the detailed methodologies for key experiments.

Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication, providing a precise assessment of entry inhibitor activity.[13][14]

Objective: To determine the concentration-dependent inhibition of HIV-1 entry by this compound.

Methodology:

  • Cell Preparation: HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase), such as P4C5 cells, are plated in 96-well plates.[15]

  • Drug Incubation: The cells are pre-incubated with serial dilutions of this compound for a specified period.

  • Viral Infection: Env-pseudotyped viruses, which are capable of only a single round of infection, are added to the wells.[16][17]

  • Incubation: The plates are incubated for 36-48 hours to allow for viral entry and reporter gene expression.[15]

  • Quantification: The reporter gene activity (e.g., luminescence or colorimetric change) is measured.[15] The results are used to calculate the IC50 value.

Single_Cycle_Assay A Plate P4C5 cells B Pre-incubate with this compound dilutions A->B C Infect with Env-pseudotyped HIV-1 B->C D Incubate for 36-48 hours C->D E Measure reporter gene activity D->E F Calculate IC50 E->F

Workflow for a single-cycle infectivity assay.
CCR5 Binding Assay

This assay quantifies the affinity of this compound for the CCR5 receptor.

Objective: To determine the binding affinity (Kd) of this compound to CCR5.

Methodology:

  • Membrane Preparation: Cell membranes expressing CCR5 are prepared from a suitable cell line.

  • Competitive Binding: The membranes are incubated with a radiolabeled CCR5 ligand (e.g., [3H]vicriviroc) and varying concentrations of unlabeled this compound.[10]

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using scintillation counting.

  • Data Analysis: The data is used to generate a competition curve and calculate the Ki or Kd value for this compound.

Binding_Assay A Prepare CCR5-expressing cell membranes B Incubate with radiolabeled ligand and this compound A->B C Separate bound and unbound ligand B->C D Quantify bound radioactivity C->D E Calculate Ki/Kd D->E

Workflow for a CCR5 binding assay.

Resistance to this compound

Resistance to CCR5 antagonists can emerge through two primary mechanisms:

  • Co-receptor Switching: The virus may evolve to use the CXCR4 co-receptor for entry, rendering CCR5 antagonists ineffective.[18] This is a significant concern in clinical settings.

  • Mutations in the gp120 Envelope Glycoprotein: Mutations in the V3 loop of gp120 can allow the virus to interact with the CCR5 receptor even in the presence of the antagonist.[19][20] These resistant viruses remain dependent on CCR5 for entry.

Genotypic and phenotypic assays are crucial for monitoring the emergence of resistance in patients receiving CCR5 antagonist therapy.

Conclusion

This compound represents a targeted approach to HIV-1 therapy by specifically inhibiting the entry of R5-tropic viruses. Its allosteric mechanism of action provides a high degree of specificity for the CCR5 co-receptor. While the clinical development of this compound and other CCR5 antagonists has faced challenges, including the potential for resistance and the need for co-receptor tropism testing, they remain an important class of antiretroviral drugs. Further research into the nuances of CCR5-gp120 interactions and the mechanisms of resistance will be vital for the development of next-generation entry inhibitors and for optimizing the use of existing agents in the clinical management of HIV-1 infection.

References

Pharmacological profile and properties of Ancriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc, also known as SCH-351125, is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, CCR5 represents a critical target for antiretroviral therapy.[1] this compound demonstrates potent and broad anti-HIV-1 activity in vitro and is orally bioavailable, positioning it as a significant compound in the research and development of novel HIV-1 entry inhibitors.[1][3] This technical guide provides an in-depth overview of the pharmacological profile and properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is an oxime-piperidine compound with a molecular weight of 557.5 g/mol .[1][4] The tartrate salt form of this compound is a white, amorphous solid with a solubility of greater than 200 mg/ml.[1]

PropertyValueSource
Molecular Formula C28H37BrN4O3[4]
Molecular Weight 557.5 g/mol [1][4]
Monoisotopic Mass 556.20490 Da[2]
Form Amorphous tartrate salt[1]
Color White[1]
Solubility >200 mg/ml[1]

Pharmacological Profile

Mechanism of Action

This compound is a specific CCR5 antagonist.[1] It functions by binding to the CCR5 receptor on the surface of host cells, thereby preventing the interaction between the viral envelope glycoprotein gp120 of R5-tropic HIV-1 and the CCR5 co-receptor.[1] This blockade of the gp120-CCR5 interaction is essential for inhibiting the subsequent conformational changes required for viral and cellular membrane fusion, thus effectively preventing viral entry into the host cell.[1] Functional assays have confirmed that this compound is an antagonist, as it does not induce CCR5 signaling itself but inhibits the functional responses, such as calcium mobilization and GTPγS binding, induced by natural CCR5 ligands like RANTES and MIP-1β.[1]

Pharmacodynamics

This compound exhibits potent antiviral activity against a broad range of primary HIV-1 isolates that utilize the CCR5 co-receptor. In vitro studies using peripheral blood mononuclear cell (PBMC) cultures demonstrated that this compound inhibited the replication of 21 genetically diverse, primary R5 HIV-1 isolates with geometric mean 50% inhibitory concentrations (IC50) ranging from 0.40 to 8.9 nM and 90% inhibitory concentrations (IC90) ranging from 3 to 78 nM.[1] In a single-cycle infection assay using U87 astroglioma cells expressing CD4 and CCR5, this compound inhibited the entry of two different R5 HIV-1 envelope-pseudotyped viruses with an average IC50 value of 0.69 nM.[1]

HIV-1 Isolate Panel (n=21)Geometric Mean IC50 (nM)Geometric Mean IC90 (nM)
Primary R5 Isolates0.40 - 8.93 - 78
Pseudotyped VirusCell LineAssay TypeAverage IC50 (nM)
HIV-1 ADAU87-CD4-CCR5Single-cycle infection0.69
HIV-1 YU-2U87-CD4-CCR5Single-cycle infection0.69
Pharmacokinetics

Preclinical pharmacokinetic studies of this compound have been conducted in rats and cynomolgus monkeys, demonstrating good oral bioavailability and a favorable pharmacokinetic profile.[1]

SpeciesDose (mg/kg)RouteBioavailability (%)Cmax (µM)Tmax (h)Half-life (t1/2) (h)Clearance (CL) (ml/min/kg)Volume of Distribution (Vdss) (L/kg)Oral AUC(0-24h) (h·µM)
Rat 10IV---5.412.85.09-
10PO632.50.5---15
Monkey 2IV---6.04.281.89-
2PO520.762.0---6.9

Metabolic studies have indicated that this compound does not cause significant inhibition or induction of the major P450-metabolizing enzymes.[1]

Signaling Pathways

This compound, as a CCR5 antagonist, directly interferes with the signaling cascade initiated by the binding of natural chemokines to the CCR5 receptor. This G protein-coupled receptor (GPCR) transduces signals through intracellular G proteins, leading to downstream cellular responses. By blocking the receptor, this compound prevents these signaling events.

HIV_Entry_Inhibition cluster_cell Host Cell cluster_virus HIV-1 CCR5 CCR5 G_Protein G Protein CCR5->G_Protein activates Signaling Downstream Signaling (e.g., Calcium Mobilization) G_Protein->Signaling initiates gp120 gp120 gp120->CCR5 binds to This compound This compound This compound->CCR5 blocks

Caption: Mechanism of this compound action on HIV-1 entry.

Experimental Protocols

HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used to determine the antiviral activity of a compound against primary HIV-1 isolates in a relevant cell type.

  • Cell Preparation: PBMCs are purified from healthy human donors using Ficoll gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days to activate the T cells, making them susceptible to HIV-1 infection.[1]

  • Infection and Treatment: The activated PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of this compound for 1 hour at 37°C. Subsequently, the cells are infected with a standardized amount of a primary HIV-1 isolate.[1]

  • Culture and Analysis: After a few hours of infection, the cells are washed to remove the initial virus inoculum and then cultured in the presence of the corresponding concentration of this compound for 4-6 days. The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

  • Data Analysis: The IC50 and IC90 values, representing the concentrations of this compound that inhibit viral replication by 50% and 90% respectively, are calculated from the dose-response curves.[1]

PBMC_Assay_Workflow Start Start PBMC_Isolation Isolate PBMCs from donor blood Start->PBMC_Isolation Stimulation Stimulate with PHA and IL-2 PBMC_Isolation->Stimulation Plating Plate stimulated PBMCs Stimulation->Plating Incubation Pre-incubate with This compound Plating->Incubation Infection Infect with primary HIV-1 isolate Incubation->Infection Washing Wash cells to remove initial virus Infection->Washing Culture Culture for 4-6 days with this compound Washing->Culture Analysis Measure p24 antigen in supernatant (ELISA) Culture->Analysis End End Analysis->End

References

The Structure-Activity Relationship of Ancriviroc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the core structure-activity relationships (SAR) of ancriviroc, a potent C-C chemokine receptor type 5 (CCR5) antagonist, reveals key molecular determinants for its anti-HIV-1 activity. This guide provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

This compound (formerly SCH 351125) emerged from a focused lead optimization program centered on a novel series of oximino-piperidino-piperidine amides.[1][2] These compounds function as allosteric inhibitors of CCR5, a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3][4] By binding to a transmembrane pocket on the CCR5 receptor, this compound induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking membrane fusion and viral entry.[3]

Quantitative Structure-Activity Relationship (SAR) Data

The SAR studies of this compound and its analogs have systematically explored modifications of three key regions of the molecule: the central piperidino-piperidine core, the oximino ether side chain, and the amide substituent. The following tables summarize the quantitative data from these studies, highlighting the impact of various substitutions on CCR5 binding affinity (Ki) and antiviral activity (IC50).

Table 1: SAR of the Phenyl Group in the Oximino Side Chain
CompoundRCCR5 Binding Ki (nM)Antiviral Activity IC50 (nM)
This compound 4-Br1.10.5
Analog 1H105
Analog 24-Cl1.20.6
Analog 34-F2.51.2
Analog 44-CH35.63.1
Analog 54-OCH3158

Data extracted from Palani et al., J Med Chem, 2002.[1][2]

Table 2: SAR of the Oximino Ether Group
CompoundR'CCR5 Binding Ki (nM)Antiviral Activity IC50 (nM)
This compound Ethyl1.10.5
Analog 6Methyl1.50.7
Analog 7Propyl2.81.4
Analog 8Isopropyl4.22.1
Analog 9H>1000>500

Data extracted from Palani et al., J Med Chem, 2002.[1][2]

Table 3: SAR of the Amide Substituent
CompoundAmide GroupCCR5 Binding Ki (nM)Antiviral Activity IC50 (nM)
This compound 2,4-dimethyl-3-pyridinyl-N-oxide1.10.5
Analog 10Phenyl2515
Analog 113-pyridinyl84.5
Analog 122,6-dimethylphenyl3.21.8
Analog 132,4-dimethyl-3-pyridinyl2.11.1

Data extracted from Palani et al., J Med Chem, 2002.[1][2]

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of specialized in vitro assays to determine their potency and mechanism of action. The following are detailed protocols for the key experiments cited in the SAR studies.

CCR5 Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human CCR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

    • Cells are harvested at confluency, washed with phosphate-buffered saline (PBS), and resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM MgCl2) with protease inhibitors.

    • The cell suspension is homogenized and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4).

  • Binding Reaction:

    • In a 96-well plate, cell membranes (typically 5-10 µg of protein per well) are incubated with a fixed concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).

    • Test compounds (e.g., this compound and its analogs) are added at varying concentrations.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist (e.g., 1 µM of unlabeled maraviroc).

    • The reaction is incubated at room temperature for 1-2 hours to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the membrane-bound radioligand from the unbound ligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HIV-1 Entry (Cell-Cell Fusion) Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and CCR5.

  • Cell Lines:

    • Effector cells: A cell line (e.g., CHO or HeLa) is engineered to express the HIV-1 Env glycoprotein (from an R5-tropic strain like BaL or JR-FL) and a reporter gene under the control of a viral promoter (e.g., HIV-1 Tat).

    • Target cells: A second cell line (e.g., HeLa or U87) is engineered to express human CD4 and CCR5, along with a reporter gene that is activated by the product of the effector cell's reporter gene (e.g., a β-galactosidase gene under the control of the HIV-1 LTR promoter, which is activated by Tat).[5]

  • Fusion Assay:

    • Target cells are plated in a 96-well plate and allowed to adhere.

    • Test compounds are serially diluted and added to the target cells.

    • Effector cells are then added to the wells containing the target cells and the test compound.

    • The co-culture is incubated for a specific period (e.g., 6-8 hours) to allow for cell fusion.

  • Detection and Data Analysis:

    • Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or chemiluminescent substrate.

    • The concentration of the test compound that inhibits 50% of the fusion-dependent reporter signal (IC50) is calculated by non-linear regression analysis.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows relevant to the SAR studies of this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell or Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds and Inserts into Host Membrane This compound This compound This compound->CCR5 Blocks Interaction

Caption: HIV-1 Entry Pathway and the Mechanism of this compound Action.

SAR_Workflow Lead_Compound Lead Compound (Oximino-piperidino-piperidine) Synthesis Chemical Synthesis of Analogs (Modification of R, R', and Amide) Lead_Compound->Synthesis Binding_Assay CCR5 Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Antiviral_Assay HIV-1 Entry (Cell-Fusion) Assay (Determine IC50) Synthesis->Antiviral_Assay Data_Analysis SAR Analysis (Correlate Structure with Activity) Binding_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Data_Analysis->Synthesis Iterative Optimization Optimized_Lead Optimized Lead (e.g., this compound) Data_Analysis->Optimized_Lead

Caption: General Workflow for the Structure-Activity Relationship (SAR) Studies of this compound.

CCR5_Signaling_Blockade cluster_ligand Ligands cluster_receptor CCR5 Receptor cluster_cell_response Cellular Response Chemokine Natural Chemokine (e.g., RANTES) CCR5 CCR5 Chemokine->CCR5 gp120_CD4 gp120-CD4 Complex gp120_CD4->CCR5 G_Protein G-Protein CCR5->G_Protein activates Fusion Membrane Fusion (Viral Entry) CCR5->Fusion mediates Signaling Downstream Signaling (e.g., Ca2+ flux, chemotaxis) G_Protein->Signaling This compound This compound This compound->CCR5 Allosteric Inhibition

Caption: Blockade of CCR5-mediated Signaling and HIV-1 Entry by this compound.

References

An In-Depth Technical Guide to the Ancriviroc Binding Site on the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby preventing viral entry and replication. This technical guide provides a comprehensive overview of the binding site of this compound on the CCR5 receptor, including quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Data

While specific binding affinity values such as Ki or Kd for this compound's direct interaction with the CCR5 receptor are not extensively reported in publicly available literature, its potent antiviral activity is well-documented through IC50 values obtained from various cell-based assays. These values represent the concentration of this compound required to inhibit 50% of viral replication and serve as a functional measure of its interaction with CCR5.

Parameter HIV-1 Isolate Value (nM) Assay Type
IC50ASM 800.4 - 9Antiviral activity against HIV-1 isolates using CCR5 as their entry coreceptor.[1]
IC5092US7150.4 - 9Antiviral activity against HIV-1 isolates using CCR5 as their entry coreceptor.[1]
IC50YU-20.4 - 9Antiviral activity against HIV-1 isolates using CCR5 as their entry coreceptor.[1]

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive allosteric inhibitor of the CCR5 receptor.[2] This means that it does not bind to the same site as the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the HIV-1 gp120 glycoprotein. Instead, this compound is thought to bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3] This binding event induces a conformational change in the receptor, locking it in a state that is unable to interact effectively with gp120, thus preventing the subsequent steps of viral fusion and entry into the host cell.[2][4][5]

CCR5 Signaling Pathway

The CCR5 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous chemokine ligands, initiates a cascade of intracellular signaling events.[6][7] This signaling is crucial for leukocyte chemotaxis and inflammatory responses.[7][8] The binding of a chemokine ligand to CCR5 triggers a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gαi subtype.[1] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector molecules such as adenylyl cyclase and phospholipase C. This ultimately leads to changes in intracellular calcium levels and the activation of various protein kinases, culminating in a cellular response.[1][8] this compound, by binding to an allosteric site, prevents the conformational changes necessary for G protein activation, thereby blocking this signaling pathway in response to chemokine binding.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Binds (Allosteric) G_Protein Gαiβγ CCR5->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Modulates Response Cellular Response (e.g., Chemotaxis) Effector->Response Leads to

Fig. 1: Simplified CCR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe the general methodologies used to characterize the binding and functional effects of CCR5 antagonists like this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to study the interaction of a ligand with its receptor. These assays can be used to determine the binding affinity (Kd or Ki) and the density of receptors (Bmax).

Objective: To quantify the binding affinity of this compound for the CCR5 receptor.

General Protocol (Competition Binding Assay):

  • Membrane Preparation:

    • Culture cells expressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [3H]-Maraviroc or [125I]-MIP-1α) to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled CCR5 ligand).

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare CCR5-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up assay with radioligand, This compound, and membranes Membrane_Prep->Assay_Setup Incubation Incubate to reach binding equilibrium Assay_Setup->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Detection Quantify radioactivity Filtration->Detection Data_Analysis Analyze data to determine IC50 and Ki Detection->Data_Analysis End End Data_Analysis->End

Fig. 2: General workflow for a radioligand competition binding assay.
Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within a receptor that are critical for ligand binding. By systematically mutating individual amino acids and then assessing the binding of the ligand to the mutated receptor, researchers can map the binding pocket. While specific mutagenesis studies for this compound are not widely published, studies on other CCR5 antagonists like Maraviroc have identified key residues in the transmembrane domains that are important for binding.[9] It is highly probable that this compound interacts with a similar set of residues within the hydrophobic transmembrane pocket of CCR5.

General Protocol:

  • Mutant Receptor Construction:

    • Obtain a plasmid containing the wild-type human CCR5 cDNA.

    • Use a site-directed mutagenesis kit to introduce point mutations at specific codons corresponding to the amino acid residues of interest.

    • Verify the sequence of the mutated CCR5 cDNA to confirm the desired mutation.

  • Expression of Mutant Receptors:

    • Transfect a suitable mammalian cell line (e.g., HEK293) with the plasmid containing the mutated CCR5 cDNA.

    • Allow the cells to express the mutant CCR5 receptor.

  • Binding and Functional Assays:

    • Perform radioligand binding assays (as described above) using the cells expressing the mutant receptor to determine the binding affinity of this compound.

    • Perform functional assays (e.g., chemotaxis or calcium mobilization assays) to assess the ability of this compound to inhibit the function of the mutant receptor.

  • Data Analysis:

    • Compare the binding affinity and functional inhibition of this compound for the mutant receptor to that of the wild-type receptor.

    • A significant decrease in binding affinity or inhibitory activity for a particular mutant suggests that the mutated residue is important for the interaction with this compound.

Site_Directed_Mutagenesis_Logic Hypothesize Hypothesize key binding residues Mutate Create point mutations in CCR5 cDNA Hypothesize->Mutate Express Express mutant CCR5 in cells Mutate->Express Assay Perform binding and functional assays Express->Assay Compare Compare mutant vs. wild-type receptor Assay->Compare Conclusion Identify critical binding residues Compare->Conclusion

References

Ancriviroc: A Technical Overview of Early-Phase and Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc (formerly known as SCH-351125 or SCH-C) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] As a CCR5 antagonist, this compound was investigated as a potential anti-retroviral agent for the treatment of HIV-1 infection.[1][2] The primary mechanism of action of this class of drugs is to block the entry of R5-tropic HIV-1 into host cells.[1][2] This document provides a technical summary of the available preclinical and limited early-phase clinical data for this compound.

Mechanism of Action

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the extracellular loops of the receptor, which in turn prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. By blocking this crucial step in the viral entry process, this compound effectively inhibits the fusion of the viral and host cell membranes, thereby preventing infection of the cell by R5-tropic HIV-1 strains.

cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor This compound This compound This compound->CCR5 Binds to gp120 gp120 gp120->CD4 1. Initial Binding gp120->CCR5 2. Co-receptor Binding (Blocked by this compound) gp41 gp41 (Mediates Fusion) gp41->CCR5 3. Membrane Fusion (Inhibited)

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical Data

In Vitro Antiviral Activity

This compound demonstrated potent and broad antiviral activity against primary HIV-1 isolates that utilize the CCR5 co-receptor.

Assay Type HIV-1 Isolate(s) IC50 (nM) Reference
Single-cycle infection assayHIV-1 ADA and HIV-1 YU-20.69[1]
Replication assay in PBMCsPanel of R5 primary isolates0.4 - 9[1][2]
Replication assay in PBMCsPanel of R5 isolates1.0 - 30.9[4]
Receptor Binding and Antagonist Activity

This compound exhibits high affinity and specificity for the CCR5 receptor.

Assay Parameter Value Reference
[¹²⁵I]RANTES binding inhibitionKi2.9 nM[1]
Saturation binding analysisKD9.27 nM[1]
MIP-1β induced GTPγS binding inhibitionIC50~16 nM[1]
MIP-1β induced chemotaxis inhibitionIC50< 1 nM[1]
Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life supportive of further development.

Species Parameter Value Reference
Rodents and PrimatesOral Bioavailability50-60%[1][2]
Rodents and PrimatesSerum Half-life5-6 hours[1][2]

Early-Phase Clinical Trial Results

This compound entered Phase I clinical trials in the United States in March 2001.[5] However, these trials were partially suspended in April 2001 due to observations of QTc prolongation at the highest dose studied.[5] Detailed quantitative data from these early-phase clinical trials, including pharmacokinetic, pharmacodynamic, and safety outcomes, are not extensively available in the public domain. The development of this compound did not progress to later-stage clinical trials, and the focus of clinical development for CCR5 antagonists shifted to other compounds such as Vicriviroc and Maraviroc.

Experimental Protocols

In Vitro HIV-1 Replication and Entry Inhibition Assay
  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) were stimulated with a mitogen.

  • Inhibition: 2 x 10^5 stimulated PBMCs were incubated with this compound for 1 hour at 1.3 times the final concentration.

  • Infection: HIV-1 JR-FL (100 50% tissue culture infective doses) was added to the cell culture. This compound was present throughout the culture period.

  • Endpoint: The production of p24 antigen was measured after 4 to 6 days as an indicator of HIV-1 replication.[6]

Single-Cycle Infection Assay
  • Cell Line: U87 astroglioma cells expressing CD4 and CCR5 (U87-CD4-CCR5) were used.

  • Virus: Envelope-pseudotyped HIV-1 viruses (HIV-1 ADA and HIV-1 YU-2) with a luciferase reporter gene were used.

  • Inhibition: Cells were infected in the presence or absence of this compound.

  • Endpoint: The entry of the virus was measured by the activity of the luciferase reporter gene.[1]

Receptor-Binding Assays
  • [¹²⁵I]RANTES Binding Inhibition: The ability of this compound to inhibit the binding of [¹²⁵I]RANTES to CHO cell membranes expressing human CCR5 was measured.

  • Saturation Binding Analysis: A saturation binding analysis was performed using B550 cells, a murine pro-B cell line stably expressing human CCR5, to determine the maximal binding (Bmax) and dissociation constant (KD) of this compound.[1]

In Vivo Antiviral Activity in SCID-hu Thy/Liv Mice
  • Model: SCID-hu Thy/Liv mice, which have a human thymus/liver implant, were used as a model for HIV-1 infection.

  • Infection: The mice were infected with an R5-tropic HIV-1 isolate.

  • Treatment: this compound was administered to the infected mice.

  • Endpoint: The inhibition of viral replication was assessed by measuring the expression of MHC class I on the implant cells, which is downregulated by HIV-1 infection. A dose-dependent reduction in the downregulation of MHC class I indicated inhibition of viral replication.[1]

Conclusion

This compound (SCH-351125) demonstrated promising preclinical characteristics as a potent and specific CCR5 antagonist with good oral bioavailability in animal models. Its mechanism of action, involving the allosteric inhibition of HIV-1 entry, represented a novel approach to antiretroviral therapy. However, its clinical development was halted at an early stage due to safety concerns, specifically QTc prolongation. Consequently, there is a lack of publicly available, in-depth quantitative data from human clinical trials. The information presented here, based on preclinical studies, provides a technical foundation for understanding the initial development and scientific basis for the investigation of this compound as an anti-HIV-1 agent.

References

Ancriviroc: A Technical Guide to its Application as a Research Tool in Chemokine Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in mediating leukocyte migration in inflammatory responses and also functions as a primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Understanding the intricate signaling pathways and physiological functions of CCR5 is crucial for both basic research and therapeutic development. Small molecule antagonists are invaluable tools for dissecting these mechanisms. This technical guide provides an in-depth overview of ancriviroc (also known as SCH 351125 or SCH-C), a potent and specific small molecule antagonist of CCR5.[1][2] We detail its mechanism of action, present its pharmacological data, and provide comprehensive experimental protocols, positioning this compound as a key research tool for investigating chemokine biology.

This compound: Mechanism of Action

This compound is an orally bioavailable, small molecule oxime-piperidine compound that functions as a specific, non-competitive antagonist of the CCR5 receptor.[3][4] Unlike the natural chemokine ligands (e.g., CCL3, CCL4, CCL5) that bind to the extracellular domains of the receptor, this compound acts allosterically.[5][6] It binds within a hydrophobic pocket formed by the transmembrane helices of CCR5.[7] This binding event induces a conformational change in the receptor, locking it in a state that is unable to bind its natural chemokine ligands or the HIV-1 envelope glycoprotein gp120.[5][7] Consequently, this compound effectively blocks receptor activation, subsequent G protein coupling, downstream signaling events like calcium mobilization, and cellular responses such as chemotaxis.[4][8]

This compound Allosteric Inhibition Mechanism

Quantitative Pharmacological Data

This compound's potency has been quantified across various assays, primarily focusing on its anti-HIV-1 activity and its ability to block natural chemokine binding. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters demonstrating its efficacy.

ParameterDescriptionValue (nM)Assay System
Ki Inhibition of [¹²⁵I]RANTES binding2.9Membranes from CHO cells expressing human CCR5[4]
IC₅₀ Inhibition of R5 HIV-1 replication0.4 - 9.0Panel of 21 primary HIV-1 isolates in PBMC cultures[4]
IC₅₀ Inhibition of R5 HIV-1 replication1.0 - 30.9Panel of R5 HIV-1 isolates in PBMC cultures[3]
IC₅₀ Inhibition of HIV-1JR-FL replication6.1Human PBMC-based replication assay[9]
IC₅₀ Inhibition of single-cycle viral entry0.69HIV-1ADA and HIV-1YU-2 pseudotyped virus in U87-CD4-CCR5 cells[4]
IC₅₀ Inhibition of single-cycle viral entry13.4HIV-1JR-FL pseudotyped virus in U87-CD4-CCR5 cells[9]
IC₅₀ Inhibition of gp120-CD4 binding19.3gp120JR-FL-CD4 complex binding to CCR5-expressing L1.2 cells[9]

Experimental Protocols for Studying Chemokine Biology with this compound

This compound serves as an ideal tool for investigating CCR5-mediated biological processes. Below are detailed methodologies for key experiments.

Radioligand Binding Assay: Determining Binding Affinity

This assay quantifies the ability of this compound to compete with a radiolabeled natural ligand (e.g., RANTES/CCL5) for binding to the CCR5 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the CCR5 receptor.

Materials:

  • Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-CCR5, HEK293-CCR5).[4]

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]RANTES).[4]

  • This compound (SCH 351125).

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[10]

  • Wash Buffer: Ice-cold binding buffer.

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[11]

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in binding buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 nM to 1 µM).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 5-15 µg of protein per well).

    • Varying concentrations of this compound or vehicle (for total binding control).

    • A fixed concentration of [¹²⁵I]RANTES (typically at or below its Kd, e.g., 0.1 nM).[10]

    • For non-specific binding control wells, add a high concentration of an unlabeled CCR5 ligand (e.g., 100 nM unlabeled RANTES).[10]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[11]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the unbound.[11]

  • Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for CCR5.

Chemotaxis Assay: Measuring Functional Inhibition of Cell Migration

This assay measures the ability of this compound to block the directed migration of CCR5-expressing cells towards a chemokine gradient.

Objective: To quantify the functional antagonism of this compound on chemokine-induced cell migration.

Materials:

  • CCR5-expressing cells (e.g., Ba/F3-CCR5 murine pro-B cells, primary T-lymphocytes).[8]

  • Chemoattractant: A CCR5 ligand such as MIP-1α (CCL3), MIP-1β (CCL4), or RANTES (CCL5).

  • This compound.

  • Assay medium (e.g., RPMI with 0.5% BSA).

  • Chemotaxis chamber (e.g., 96-well plate with a porous membrane, typically 3-5 µm pores).[8][12]

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®).[8]

Procedure:

  • Cell Preparation: Harvest CCR5-expressing cells and resuspend them in assay medium at a defined concentration (e.g., 1-2 x 10⁶ cells/mL).

  • Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[8]

  • Chamber Setup:

    • In the lower wells of the chemotaxis chamber, add the chemoattractant (e.g., 0.3 nM MIP-1α) or assay medium alone (negative control).[8]

    • Carefully place the membrane insert over the lower wells.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber (the insert).

  • Migration: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 2-4 hours).

  • Quantification:

    • After incubation, carefully remove the insert. Non-migrated cells on the top side of the membrane can be gently wiped away.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a reagent like CellTiter-Glo® and measuring luminescence, which is proportional to the number of viable cells (ATP content).[8]

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

start Start prep_cells 1. Prepare CCR5+ cell suspension start->prep_cells pre_incubate 2. Pre-incubate cells with This compound or vehicle prep_cells->pre_incubate setup_chamber 3. Add chemoattractant to lower chamber pre_incubate->setup_chamber add_cells 4. Add cell suspension to upper chamber insert setup_chamber->add_cells migrate 5. Incubate at 37°C (2-4 hours) add_cells->migrate quantify 6. Quantify migrated cells in lower chamber migrate->quantify analyze 7. Analyze data and calculate IC50 quantify->analyze end End analyze->end caption Workflow for a Chemotaxis Inhibition Assay

Workflow for a Chemotaxis Inhibition Assay
Calcium Mobilization Assay: Assessing Intracellular Signaling

This assay measures the rapid, transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon Gq/i-coupled receptor activation. This compound's ability to block this signal demonstrates its antagonism at the level of signal transduction.

Objective: To measure the dose-dependent inhibition of chemokine-induced calcium flux by this compound.

Materials:

  • CCR5-expressing cells capable of signaling (e.g., U-87-CD4-CCR5, CHO-K1-CCR5).[8][13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CCR5 ligand (e.g., 10 nM RANTES).[8]

  • This compound.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[14]

Procedure:

  • Cell Plating: Seed the CCR5-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, allowing the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Assay Measurement:

    • Place the plate into the fluorescence reader.

    • Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 5 minutes).[8]

    • Establish a stable baseline fluorescence reading.

    • Using the instrument's injector, add a fixed concentration of the chemokine agonist (e.g., RANTES) to stimulate the cells.[8]

    • Immediately record the fluorescence intensity over time (typically 60-120 seconds) to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Calculate the percentage of inhibition of the chemokine response for each this compound concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

CCR5 Signaling Pathway and Point of Inhibition

CCR5 activation by its chemokine ligands initiates a cascade of intracellular events. As a Gαi-coupled receptor, it inhibits adenylyl cyclase and activates pathways leading to cell migration and survival. This compound blocks the very first step of this cascade: ligand binding and receptor activation.

cluster_membrane Cell Membrane CCR5 CCR5 G_Protein Gαiβγ CCR5->G_Protein Activates PLC PLC G_Protein->PLC Gβγ activates PI3K PI3K G_Protein->PI3K Gβγ activates Ca_Flux Ca²⁺ Mobilization PLC->Ca_Flux Survival Cell Survival (via Akt/ERK) PI3K->Survival Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 This compound This compound This compound->CCR5 Inhibits Activation Migration Chemotaxis / Cell Migration Ca_Flux->Migration caption CCR5 Signaling and Inhibition by this compound

CCR5 Signaling and Inhibition by this compound

Conclusion

This compound (SCH 351125) is a well-characterized, high-affinity allosteric antagonist of the CCR5 receptor. Its specificity and potency, demonstrated by low nanomolar Ki and IC50 values, make it an exceptional research tool. By effectively blocking the binding of natural chemokines and subsequent intracellular signaling, this compound allows researchers to precisely probe the role of CCR5 in a variety of physiological and pathological contexts, including inflammation, immune cell trafficking, and viral pathogenesis. The detailed protocols provided in this guide offer a robust framework for utilizing this compound to advance our understanding of chemokine biology.

References

Preclinical in vitro and in vivo studies of Ancriviroc

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the preclinical in vitro and in vivo studies of Ancriviroc, designed for researchers, scientists, and drug development professionals.

This compound: A Preclinical Technical Guide

This compound (formerly SCH 351125) is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a CCR5 receptor antagonist, this compound functions by blocking the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells, a critical step in the viral lifecycle.[3][4] This document provides a detailed overview of the core preclinical in vitro and in vivo studies that characterized the antiviral activity, safety profile, and pharmacokinetic properties of this compound.

In Vitro Preclinical Assessment

In vitro studies are fundamental for establishing the primary antiviral activity and selectivity of a drug candidate. These assays provide the initial efficacy and safety data necessary to justify further development.

Antiviral Activity

The primary goal of these assays was to determine the potency of this compound against various strains of HIV-1.

Experimental Protocol: HIV-1 Inhibition Assay

A common method to assess antiviral activity involves the use of peripheral blood mononuclear cells (PBMCs) or engineered cell lines expressing CD4 and CCR5.

  • Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to induce T-cell proliferation and upregulate CCR5 expression.

  • Viral Infection: A panel of laboratory-adapted and clinical isolates of R5-tropic HIV-1 are used. The prepared cells are infected with a standardized amount of virus in the presence of serial dilutions of this compound.

  • Incubation: The infected cell cultures are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification: Viral replication is quantified by measuring the concentration of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.

Table 1: In Vitro Antiviral Activity of this compound Against R5-Tropic HIV-1 Isolates

HIV-1 IsolateDescriptionEC₅₀ (nM)
ASM 80R5-tropic HIV-10.4 - 9
92US715R5-tropic HIV-10.4 - 9
YU-2R5-tropic HIV-10.4 - 9

Source: Data derived from MedChemExpress.[5]

Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining the therapeutic window of a drug candidate by measuring its toxicity to host cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

  • Cell Plating: Human cell lines (e.g., PBMCs, CEM-T cells) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC₅₀) is determined. The selectivity index (SI), calculated as CC₅₀ / EC₅₀, provides a measure of the drug's therapeutic window.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssay MethodCC₅₀ (µM)Selectivity Index (SI)
Various Human Cell LinesNot Specified>100 (minimal toxicity)>11,000 - >250,000

Note: Specific CC₅₀ values for this compound are not detailed in the provided search results, but related compounds like Cenicriviroc have demonstrated minimal toxicity in in vitro studies.[7] The high selectivity index is inferred from the potent EC₅₀ and generally low toxicity profile of this drug class.

Resistance Profile

Understanding the potential for viral resistance is a critical component of preclinical evaluation for any antiretroviral agent.

Experimental Protocol: In Vitro Resistance Selection

  • Dose Escalation: R5-tropic HIV-1 is cultured in the presence of a low concentration of this compound.

  • Serial Passage: The virus from the culture that shows replication is then used to infect fresh cells with a slightly higher concentration of the drug.

  • Phenotypic and Genotypic Analysis: This process is repeated for multiple passages. Virus that eventually replicates at high drug concentrations is considered resistant. The env gene, particularly the V3 loop of the gp120 glycoprotein, is sequenced to identify mutations responsible for the resistance phenotype.[8][9][10]

  • Confirmation: The identified mutations are introduced into a wild-type virus using site-directed mutagenesis to confirm their role in conferring resistance.

Studies on CCR5 antagonists have shown that resistance typically emerges through mutations in the V3 loop of the viral envelope, allowing the virus to utilize the drug-bound form of the CCR5 receptor for entry.[10][11]

In Vivo Preclinical Assessment

In vivo studies in animal models are essential to evaluate the pharmacokinetics, safety, and efficacy of a drug in a whole-organism setting before human trials.[12]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are typically conducted in rodent and non-rodent species.[13]

Experimental Protocol: Pharmacokinetic Analysis in Animal Models

  • Animal Models: Common models include rats and dogs or non-human primates like cynomolgus monkeys.[13][14]

  • Drug Administration: this compound is administered via different routes, typically intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points after dosing.

  • Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Key PK parameters are calculated, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Table 3: Representative Pharmacokinetic Parameters of CCR5 Antagonists

SpeciesRouteDose (mg/kg)t½ (hours)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
RatPO10~9.8Data not specifiedData not specifiedData not specified
DogPONot specifiedNot specifiedNot specifiedNot specified~61

Note: The table contains representative data for CCR5 antagonists as specific, complete PK data for this compound was not available in the search results. The bioavailability data is from a dual inhibitor, NBD-14189, studied in dogs.[14] this compound is noted to be orally active.[2][5]

Efficacy Studies

The primary goal of in vivo efficacy studies is to demonstrate that the drug can reduce viral replication in a living organism.

Experimental Protocol: Efficacy in the SCID-hu Thy/Liv Mouse Model

The SCID-hu Thy/Liv mouse model is a humanized mouse model where immunodeficient mice are implanted with human fetal thymus and liver tissue, creating a human thymic organoid that can be infected with HIV-1.[15]

  • Model Creation: Severe combined immunodeficient (SCID) mice are surgically implanted with human fetal thymus and liver tissue.

  • HIV-1 Infection: Once the human implant is established, the mice are infected directly in the implant with an R5-tropic strain of HIV-1.

  • Treatment Regimen: Following confirmation of infection, mice are treated with this compound, typically administered orally, for a defined period (e.g., 14-28 days). A control group receives a placebo.

  • Efficacy Assessment: The primary endpoint is the change in HIV-1 RNA levels (viral load) in the plasma of the mice. At the end of the study, the thymic implant can be analyzed for viral load and CD4+ T cell depletion.

This compound has been shown to strongly inhibit the replication of R5-tropic HIV-1 isolates in the SCID-hu Thy/Liv mouse model, demonstrating its potential for in vivo efficacy.[5]

Mandatory Visualizations

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Antiviral Activity Antiviral Activity (EC₅₀ Determination) Cytotoxicity Cytotoxicity (CC₅₀ Determination) Antiviral Activity->Cytotoxicity Calculate Selectivity Index Resistance Profiling Resistance Profiling (V3 Loop Mutations) Antiviral Activity->Resistance Profiling Pharmacokinetics Pharmacokinetics (PK) (Rat, Dog Models) Cytotoxicity->Pharmacokinetics Efficacy Efficacy (SCID-hu Mouse Model) Pharmacokinetics->Efficacy Inform Dosing

Caption: Preclinical development workflow for this compound.

G cluster_cell Host Cell Surface HIV HIV-1 Virus (gp120) CD4 CD4 Receptor HIV->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor HIV->CCR5 3. Co-receptor Binding HostCell Host T-Cell Fusion Viral Entry & Fusion This compound This compound This compound->CCR5 Binds & Blocks Blocked Entry Blocked

Caption: this compound's mechanism of blocking HIV-1 entry.

References

Methodological & Application

Application Notes and Protocols for Ancriviroc in Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancriviroc is a potent and selective small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for viral fusion and entry into the target cell.[3] This mechanism of action makes this compound a valuable tool for studying HIV-1 entry and for the development of novel antiretroviral therapies.

These application notes provide detailed protocols for utilizing this compound in common viral entry assays to determine its inhibitory activity against R5-tropic HIV-1. The protocols described are for pseudovirus-based assays with a luciferase reporter readout and for cell-based assays measuring p24 antigen levels.

Mechanism of Action: CCR5 Antagonism

The entry of R5-tropic HIV-1 into a target cell, such as a CD4+ T lymphocyte or macrophage, is a multi-step process. Initially, the viral surface glycoprotein gp120 binds to the primary cellular receptor, CD4. This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5. The subsequent interaction of gp120 with CCR5 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound functions as a non-competitive antagonist of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor that prevents its recognition by the gp120-CD4 complex, effectively blocking the final step required for membrane fusion and viral entry. It is important to note that while gp120 binding to CCR5 can trigger intracellular signaling pathways, this signaling is not essential for viral entry.[2]

Figure 1. Signaling Pathway of HIV-1 Entry and Inhibition by this compound cluster_virus HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Unfolding & Fusion This compound This compound This compound->CCR5 Blocks Interaction

Figure 1. HIV-1 Entry and this compound Inhibition.

Quantitative Data Presentation

The inhibitory activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral replication in vitro. The IC50 values for this compound can vary depending on the HIV-1 isolate, the cell type used in the assay, and the specific experimental conditions.

HIV-1 IsolateAssay TypeCell LineIC50 (nM)Reference
ASM 80Antiviral Activity-0.4 - 9[1]
92US715Antiviral Activity-0.4 - 9[1]
YU-2Antiviral Activity-0.4 - 9[1]
RU570Antiviral ActivityPBMCs< 1000 (this compound more potent than SCH-C)[4]
Panel of 30 R5-tropic isolatesAntiviral ActivityPBMCsGeometric mean 0.04 - 2.3[4]

Note: The table above summarizes publicly available data. IC50 values should be determined empirically for each experimental system.

Experimental Protocols

Pseudovirus-Based Viral Entry Assay with Luciferase Reporter

This assay utilizes single-cycle, replication-incompetent HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein and carrying a luciferase reporter gene. Inhibition of viral entry is quantified by a reduction in luciferase activity in the target cells.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, with an integrated Tat-responsive luciferase reporter gene)

  • Complete Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • HIV-1 R5-tropic Env-pseudotyped luciferase reporter virus stock

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates (white, solid bottom for luminescence reading)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Experimental Workflow:

Figure 2. Pseudovirus Luciferase Assay Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_readout Readout A Seed TZM-bl cells in a 96-well plate C Pre-incubate cells with this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Add R5-tropic HIV-1 pseudovirus C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50 G->H

Figure 2. Pseudovirus Luciferase Assay Workflow.

Detailed Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend TZM-bl cells in complete growth medium.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well white, solid-bottom plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Compound Preparation:

    • Prepare a 2X working stock of this compound serial dilutions in complete growth medium. A typical starting concentration for the highest dose might be 1 µM, followed by 10-fold serial dilutions. Include a DMSO vehicle control.

  • Infection:

    • Carefully remove the culture medium from the TZM-bl cells.

    • Add 50 µL of the 2X this compound dilutions to the appropriate wells.

    • Immediately add 50 µL of R5-tropic HIV-1 pseudovirus (pre-titrated to yield a luciferase signal of at least 10 times the background) to each well.

    • The final volume in each well will be 100 µL.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[5][6][7]

  • Luminescence Reading:

    • After the 48-hour incubation, remove 100 µL of the supernatant from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2-5 minutes to ensure complete cell lysis.

    • Measure the relative light units (RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (treated with DMSO).

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Cell-Based Viral Entry Assay with p24 Antigen Readout

This assay measures the amount of HIV-1 p24 core antigen produced in the supernatant of infected cells. A reduction in p24 levels in the presence of this compound indicates inhibition of viral entry and subsequent replication.

Materials:

  • U87.CD4.CCR5 cells (or other suitable CD4+ CCR5+ cell line)

  • Complete Growth Medium

  • Replication-competent R5-tropic HIV-1 virus stock

  • This compound stock solution (in DMSO)

  • 24-well or 48-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Experimental Workflow:

Figure 3. p24 Antigen Assay Workflow cluster_prep Preparation cluster_infection Infection & Culture cluster_readout Readout A Seed U87.CD4.CCR5 cells C Pre-treat cells with this compound A->C B Prepare this compound dilutions B->C D Infect with R5-tropic HIV-1 C->D E Wash and culture for 3-5 days D->E F Collect supernatant E->F G Perform p24 ELISA F->G H Calculate IC50 G->H

Figure 3. p24 Antigen Assay Workflow.

Detailed Methodology:

  • Cell Seeding:

    • Seed U87.CD4.CCR5 cells in a 24-well or 48-well plate at a density that will result in a sub-confluent monolayer on the day of infection.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the cells and add the this compound dilutions.

    • Incubate for 1 hour at 37°C.

    • Add the R5-tropic HIV-1 virus stock at a pre-determined multiplicity of infection (MOI).

    • Incubate for 2-4 hours at 37°C to allow for viral entry.

  • Washing and Culture:

    • After the incubation period, remove the virus- and compound-containing medium.

    • Wash the cells gently with PBS three times to remove unbound virus and compound.

    • Add fresh culture medium containing the same concentrations of this compound as in the initial treatment.

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection and p24 ELISA:

    • After the incubation period, carefully collect the culture supernatant from each well.

    • Clarify the supernatant by centrifugation to remove any cells or debris.

    • Perform the HIV-1 p24 Antigen ELISA on the clarified supernatants according to the manufacturer's instructions.[8][9]

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the ELISA kit.

    • Determine the concentration of p24 in each supernatant sample.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control (DMSO treated).

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Safety Precautions

All experiments involving live HIV-1 or pseudoviruses must be conducted in a BSL-2 or BSL-3 facility, depending on the nature of the virus and institutional guidelines. Appropriate personal protective equipment (PPE) should be worn at all times. All waste materials should be decontaminated according to institutional biosafety protocols.

References

Ancriviroc solution preparation and stability for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation and use of Ancriviroc, a CCR5 antagonist, in cell culture applications. The information is intended to assist researchers in accurately preparing this compound solutions and understanding their stability for reliable and reproducible experimental outcomes.

Introduction to this compound

This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, such as T-cells and macrophages.[2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes and subsequent viral entry.[1][2] this compound has demonstrated potent antiviral activity against a broad range of HIV-1 isolates that utilize the CCR5 co-receptor.

Mechanism of Action: CCR5 Antagonism

The primary mechanism of action for this compound is the blockade of the CCR5 co-receptor. This action prevents the conformational changes in the HIV-1 gp120/gp41 envelope glycoprotein complex that are necessary for membrane fusion and viral entry into the host cell.

Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring the validity of experimental results.

Solubility
Solvent Reported Solubility Recommendation
DMSO (Dimethyl Sulfoxide) Data not available. Similar compounds are soluble.Recommended as the primary solvent for creating high-concentration stock solutions.
Ethanol Data not available. Similar compounds are soluble.May be used as an alternative to DMSO for stock solutions.
PBS (Phosphate-Buffered Saline) Data not available. Likely has low aqueous solubility.Not recommended for initial dissolution. For working solutions, the final concentration of the organic solvent should be minimized (typically ≤0.1%).
Cell Culture Media (e.g., DMEM, RPMI 1640) Data not available. Prone to precipitation from organic stock.Prepare working dilutions immediately before use by diluting the stock solution in pre-warmed media.
Stability

Specific stability data for this compound in solution, particularly in cell culture media, has not been published. The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and interactions with media components.[3][4]

Storage Condition Stock Solution (in DMSO/Ethanol) Working Solution (in Cell Culture Media)
-20°C Expected to be stable for ≥ 2 years (as a solid).[5] Stability in solution is not specified but is the recommended storage temperature for stock solutions.Not recommended for long-term storage. Prepare fresh for each experiment.
4°C Short-term storage (days to weeks) may be possible, but stability should be verified.Not recommended for storage. Use immediately after preparation.
Room Temperature Not recommended for storage.Use immediately. Degradation may occur over short periods.

Recommendation: It is best practice to prepare fresh working solutions of this compound from a frozen stock solution for each experiment. If long-term storage of stock solutions is required, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 557.5 g/mol )[6]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment.

  • To prepare a 10 mM stock solution, dissolve 5.575 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

  • Aliquot the stock solution into sterile, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

In Vitro Antiviral Activity Assay

This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of this compound against R5-tropic HIV-1 strains using a cell-based assay (e.g., with TZM-bl reporter cells).

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • R5-tropic HIV-1 virus stock

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.1%).

  • Treatment: Remove the medium from the cells and add 50 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Infection: Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a strong luciferase signal) to each well. Include uninfected cells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Expected Results: this compound has been reported to have IC50 values in the range of 0.4-9 nM against various R5-tropic HIV-1 isolates.

Cytotoxicity Assay

This protocol describes a method to determine the 50% cytotoxic concentration (CC50) of this compound using an MTT assay.

Materials:

  • Target cells (e.g., PBMCs, TZM-bl cells)

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete growth medium.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium.

  • Treatment: Add 100 µL of the diluted this compound solutions to the wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ancri Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_ancri->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells infect_cells Infect with HIV-1 (for IC50) or Incubate (for CC50) treat_cells->infect_cells measure_endpoint Measure Endpoint (Luciferase or MTT) infect_cells->measure_endpoint calc_results Calculate IC50 / CC50 measure_endpoint->calc_results

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight557.5 g/mol [6]

Table 2: In Vitro Activity of this compound

ParameterCell Line/IsolateValueReference
IC50 R5-tropic HIV-1 isolates0.4 - 9 nM
CC50 Not Available--
Binding Affinity (Kd) Not Available--

Note: Researchers should experimentally determine the CC50 and Kd values for their specific experimental systems.

Conclusion

This compound is a potent CCR5 antagonist with significant anti-HIV-1 activity. The protocols and information provided in these application notes serve as a guide for the preparation and use of this compound in cell culture-based assays. Due to the limited availability of public data on its solubility and stability, it is imperative that researchers validate these parameters for their specific experimental setups to ensure the accuracy and reliability of their findings.

References

Application of Ancriviroc in Studying CCR5 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ancriviroc, also known as SCH-C or SCH-351125, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] As a key co-receptor for the entry of R5-tropic HIV-1 strains into host cells, CCR5 is a major therapeutic target. This compound binds to a hydrophobic pocket within the transmembrane helices of CCR5, functioning as an allosteric inhibitor that locks the receptor in a conformation unable to bind with the viral envelope glycoprotein gp120, thereby preventing viral entry.[1] Beyond its antiviral applications, this compound serves as a valuable research tool for dissecting the intricate signaling pathways mediated by CCR5.

CCR5, a member of the G protein-coupled receptor (GPCR) superfamily, transduces extracellular signals by activating both G protein-dependent and G protein-independent pathways. The binding of natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), initiates a cascade of intracellular events. This compound's ability to selectively block these interactions allows researchers to investigate the specific contributions of CCR5 to various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis.

This document provides detailed protocols for utilizing this compound to study CCR5 signaling, including methods for assessing receptor binding, G protein activation, calcium mobilization, chemotaxis, β-arrestin recruitment, and downstream effector activation, such as the phosphorylation of Extracellular signal-regulated kinase (ERK).

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various in vitro assays, providing key parameters for experimental design and data interpretation.

Table 1: this compound Binding Affinity for CCR5

ParameterRadioligandCell Type/Membrane PreparationValue
Kd [3H]SCH-CHTS-hCCR5 cell membranes1.25 ± 0.55 nM[2]
Ki [3H]SCH-CHTS-hCCR5 cell membranesNot explicitly stated for this compound itself, but used in competition assays.

Table 2: this compound Potency in Functional Assays

AssayLigand/StimulusCell LineIC50
Chemotaxis MIP-1α (0.3 nM)Ba/F3-CCR5< 1 nM[2]
Calcium Flux RANTESU-87-CCR5Potency similar to Vicriviroc[2]
GTPγS Binding RANTESHTS-hCCR5 membranes10 ± 1.2 nM[2]
Antiviral Activity HIV-1 isolatesVarious0.4 - 9 nM[1]

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathways

The following diagram illustrates the major signaling pathways initiated by CCR5 activation and the point of inhibition by this compound.

Caption: CCR5 signaling pathways and this compound's point of action.

Experimental Workflow: Investigating CCR5 Antagonism with this compound

This diagram outlines a typical experimental workflow for characterizing the antagonist properties of this compound on CCR5 signaling.

Experimental_Workflow start Start: Hypothesis This compound antagonizes CCR5 signaling binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay g_protein_assays G Protein Activation Assays start->g_protein_assays beta_arrestin_assay β-Arrestin Recruitment Assay (Measure IC50) start->beta_arrestin_assay downstream_assay Downstream Signaling Assay (p-ERK Western Blot) start->downstream_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis calcium_assay Calcium Flux Assay (Measure IC50) g_protein_assays->calcium_assay gtp_assay GTPγS Binding Assay (Measure IC50) g_protein_assays->gtp_assay chemotaxis_assay Chemotaxis Assay (Measure IC50) g_protein_assays->chemotaxis_assay calcium_assay->data_analysis gtp_assay->data_analysis chemotaxis_assay->data_analysis beta_arrestin_assay->data_analysis downstream_assay->data_analysis conclusion Conclusion: This compound is a potent CCR5 antagonist affecting specific pathways data_analysis->conclusion

Caption: Workflow for characterizing this compound's CCR5 antagonism.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor through competition with a radiolabeled ligand.

Materials:

  • HTS-hCCR5 cell membranes

  • [3H]SCH-C (this compound) as the radioligand

  • Unlabeled this compound

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 1 mM CaCl2, 150 mM NaCl, pH 7.4

  • Scintillation fluid

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]SCH-C (at a final concentration near its Kd, e.g., 4 nM), and 50 µL of the unlabeled this compound dilution series. For total binding, add 50 µL of binding buffer instead of unlabeled compound. For non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).

  • Add 50 µL of HTS-hCCR5 cell membrane suspension (2 µg protein/well) to each well.

  • Incubate the plate at room temperature for 24 hours to reach equilibrium.[2]

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of unlabeled this compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Chemotaxis Assay

Objective: To measure the ability of this compound to inhibit chemokine-induced cell migration.

Materials:

  • Ba/F3-CCR5 cells (or other CCR5-expressing migratory cells)

  • Chemotaxis Buffer: RPMI supplemented with 1% FBS

  • Recombinant human MIP-1α (CCL3)

  • This compound

  • Chemotaxis chambers (e.g., 96-well plate with a 5-µm pore size filter)

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Luminometer

Protocol:

  • Starve Ba/F3-CCR5 cells in serum-free media for 4-6 hours.

  • Resuspend the cells in chemotaxis buffer at a concentration of 2.5 x 106 cells/mL.

  • Prepare serial dilutions of this compound in chemotaxis buffer and pre-incubate with the cell suspension for 1 hour at 37°C.[2]

  • In the lower wells of the chemotaxis chamber, add chemotaxis buffer containing MIP-1α (e.g., 0.3 nM) and the corresponding concentration of this compound.[2]

  • Place the filter membrane over the lower wells.

  • Add 25 µL of the pre-incubated cell suspension to the top of each filter.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.[2]

  • After incubation, remove the filter and quantify the number of migrated cells in the lower chamber using a cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Plot the luminescence signal against the concentration of this compound and determine the IC50 value.

Calcium Flux Assay

Objective: To assess the inhibitory effect of this compound on chemokine-induced intracellular calcium mobilization.

Materials:

  • U-87-CCR5 cells (or other suitable cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Recombinant human RANTES (CCL5)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR)

Protocol:

  • Seed U-87-CCR5 cells into 96-well plates and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of this compound to the wells and incubate for 5-15 minutes at room temperature.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject RANTES (e.g., at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each well.

  • Plot the response against the concentration of this compound to determine the IC50 value.

GTPγS Binding Assay

Objective: To measure the inhibition of chemokine-induced G protein activation by this compound.

Materials:

  • HTS-hCCR5 cell membranes

  • [35S]GTPγS

  • GDP

  • Recombinant human RANTES (CCL5)

  • This compound

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • 96-well plates

  • Scintillation counter

Protocol:

  • Incubate HTS-hCCR5 cell membranes (4 µ g/well ) with serial dilutions of this compound in a 96-well plate for 24 hours at 4°C.[2]

  • Warm the plate to room temperature and add GDP (final concentration 3 µM) and RANTES (final concentration 1 nM). Incubate for 1 hour.[2]

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration 0.1 nM). Incubate for 1 hour at room temperature.[2]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and measure the bound radioactivity.

  • Determine the specific binding and plot the percentage of inhibition against the concentration of this compound to calculate the IC50.

β-Arrestin Recruitment Assay

Objective: To determine if this compound affects chemokine-induced β-arrestin recruitment to CCR5.

Materials:

  • A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® CHO-K1 CCR5 β-Arrestin GPCR Assay cells)

  • Assay medium provided with the kit

  • Recombinant human RANTES (CCL5)

  • This compound

  • Detection reagents from the assay kit

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed the engineered cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in assay medium.

  • Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Add RANTES at a concentration that gives a robust signal (e.g., EC80).

  • Incubate for 90 minutes at 37°C to allow for β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the signal against the this compound concentration to determine the IC50 for inhibition of β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

Objective: To investigate the effect of this compound on CCR5-mediated ERK phosphorylation.

Materials:

  • CCR5-expressing cells (e.g., HEK293-CCR5)

  • Serum-free cell culture medium

  • Recombinant human RANTES (CCL5)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, and Western blot imaging system

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with RANTES (e.g., 100 nM) for a short period (e.g., 5-10 minutes). Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-p-ERK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

  • Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.

References

Application Notes and Protocols for Ancriviroc (SCH-C, SCH 351125) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Ancriviroc (also known as SCH-C or SCH 351125), a CCR5 antagonist, in various animal models based on preclinical research. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics and efficacy of this compound.

Data Presentation: Pharmacokinetic and Dosing Summary

The following tables summarize the quantitative data on the pharmacokinetics and dosing of this compound in different animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rodents and Primates

SpeciesStrainDose & RouteCmaxt½ (half-life)Oral Bioavailability (%)Vehicle
RatSprague-Dawley10 mg/kg (oral gavage)2.5 µM5.4 h50 - 60%0.4% methylcellulose[1]
RatSprague-Dawley10 mg/kg (i.v. injection)-5.4 h-20% hydroxypropyl-β-cyclodextrin[1]
MonkeyCynomolgus2 mg/kg (oral)0.76 µM6.0 h (IV)50 - 60%0.4% methylcellulose[1]
MonkeyCynomolgus2 mg/kg (i.v. injection)-6.0 h-20% hydroxypropyl-β-cyclodextrin[1]

Table 2: Efficacy Study Dosing of this compound in a Mouse Model

Animal ModelMouse StrainDosing RegimenAdministration RouteStudy DurationVehicleOutcome
HIV-1 InfectionSCID-hu Thy/Liv3, 10, and 30 mg/kg/day (administered twice daily)Oral Gavage28 days0.4% methylcellulose[1]Dose-dependent reduction in HIV-1 viral load[1]

Experimental Protocols

Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

  • This compound (SCH-C, [3H]-labeled or unlabeled)

  • Male Sprague-Dawley rats

  • Vehicle for oral administration: 0.4% methylcellulose[1]

  • Vehicle for intravenous administration: 20% hydroxypropyl-β-cyclodextrin[1]

  • Dosing needles (for oral gavage) and syringes

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • HPLC-MS/MS system for sample analysis[1]

Procedure:

  • Fast male Sprague-Dawley rats overnight prior to dosing.

  • Divide animals into two groups for intravenous and oral administration.

  • Oral Administration:

    • Prepare a suspension of this compound in 0.4% methylcellulose at the desired concentration to achieve a 10 mg/kg dose.[1]

    • Administer the suspension to the rats via oral gavage.

  • Intravenous Administration:

    • Dissolve this compound in 20% hydroxypropyl-β-cyclodextrin to achieve a 10 mg/kg dose.[1]

    • Administer the solution via intravenous injection.

  • Collect blood samples periodically over a 24-hour period.[1]

  • Process the blood samples to obtain plasma by centrifugation.

  • Perform protein precipitation on the plasma samples.

  • Analyze the supernatant using a validated HPLC-MS/MS method to determine the concentration of this compound.[1]

  • Calculate pharmacokinetic parameters such as Cmax, t½, and AUC.

Pharmacokinetic Study in Cynomolgus Monkeys

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

  • This compound (SCH-C, [3H]-labeled or unlabeled)

  • Male cynomolgus monkeys

  • Vehicle for oral administration: 0.4% methylcellulose[1]

  • Vehicle for intravenous administration: 20% hydroxypropyl-β-cyclodextrin[1]

  • Dosing equipment appropriate for monkeys

  • Blood collection supplies

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Fast male cynomolgus monkeys overnight prior to dosing.

  • Administer a 2 mg/kg dose of this compound, either orally in 0.4% methylcellulose or intravenously in 20% hydroxypropyl-β-cyclodextrin.[1]

  • Collect plasma samples periodically over 24 hours.[1]

  • Process and analyze the plasma samples as described in the rat protocol to determine this compound concentrations.

  • Calculate pharmacokinetic parameters.

In Vivo Efficacy Study in SCID-hu Thy/Liv Mouse Model

Objective: To evaluate the in vivo antiviral potency of this compound against HIV-1.

Materials:

  • Homozygous C.B-17 scid/scid mice implanted with human fetal thymus and liver.[1]

  • This compound (SCH-C)

  • Vehicle: 0.4% methylcellulose[1]

  • HIV-1 Ba-L isolate[1]

  • Dosing needles for oral gavage

  • Surgical instruments for implant inoculation and collection

  • Reagents for branched DNA assay and p24 ELISA[1]

Procedure:

  • Use SCID-hu Thy/Liv mice with established human thymus and liver implants.

  • Group the mice (n=7 per group) for different treatment arms: vehicle control, and this compound at 3, 10, and 30 mg/kg/day.[1]

  • Prepare suspensions of this compound in 0.4% methylcellulose.

  • Administer the designated dose of this compound or vehicle via oral gavage twice daily.[1]

  • One day after initiating treatment, inoculate the thymus/liver implants directly with 2,000 TCID50 of HIV-1 Ba-L.[1]

  • Continue daily oral gavage for 28 days post-inoculation.[1]

  • At the end of the study, collect the implants.

  • Analyze the implants for cell-associated viral RNA using a branched DNA assay and for p24 antigen levels by ELISA to determine antiviral efficacy.[1]

Visualizations

Experimental_Workflow_PK_Study cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis animal_prep Animal Fasting (Rats/Monkeys) drug_prep_po Prepare Oral Suspension (0.4% Methylcellulose) animal_prep->drug_prep_po drug_prep_iv Prepare IV Solution (20% HP-β-CD) animal_prep->drug_prep_iv dose_po Oral Gavage drug_prep_po->dose_po dose_iv Intravenous Injection drug_prep_iv->dose_iv blood_collection Periodic Blood Collection (over 24h) dose_po->blood_collection dose_iv->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep sample_analysis HPLC-MS/MS Analysis plasma_sep->sample_analysis pk_calc Pharmacokinetic Parameter Calculation sample_analysis->pk_calc

Caption: Workflow for Pharmacokinetic Studies of this compound.

Experimental_Workflow_Efficacy_Study start SCID-hu Thy/Liv Mice grouping Group Animals (n=7/group) start->grouping treatment Twice-daily Oral Gavage (this compound or Vehicle) grouping->treatment infection HIV-1 Ba-L Inoculation (Day 1) treatment->infection continued_treatment Continued Dosing (28 days) infection->continued_treatment implant_collection Implant Collection (Day 28) continued_treatment->implant_collection analysis Viral Load Analysis (bDNA & p24 ELISA) implant_collection->analysis end Efficacy Determined analysis->end

Caption: Workflow for In Vivo Efficacy Study of this compound.

Signaling_Pathway_Ancriviroc_Action HIV HIV-1 Virus Binding Binding HIV->Binding CCR5 CCR5 Co-receptor TargetCell Target T-Cell CCR5->TargetCell Entry Viral Entry CCR5->Entry inhibits CD4 CD4 Receptor CD4->TargetCell This compound This compound (SCH-C) This compound->CCR5 binds to Binding->CCR5 Binding->CD4 Binding->Entry leads to Entry->TargetCell Block Blockade

Caption: Mechanism of Action of this compound in Blocking HIV-1 Entry.

References

Using Ancriviroc as a Negative Control in CXCR4 Tropism Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) enters host cells by binding to the CD4 receptor and a coreceptor, either CCR5 or CXCR4.[1][2] The determination of which coreceptor the virus uses, known as tropism, is critical for guiding therapeutic strategies, particularly with the use of CCR5 antagonists.[3][4][5] Ancriviroc is a potent and specific C-C Chemokine Receptor Type 5 (CCR5) antagonist.[6][7][8] Its mechanism of action involves blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 coreceptor, thereby inhibiting the entry of R5-tropic HIV-1 strains.[6] Due to its high specificity for CCR5, this compound does not inhibit viral entry mediated by the CXCR4 coreceptor. This characteristic makes it an ideal negative control in CXCR4 tropism assays to ensure the specificity of CXCR4-mediated viral entry and to rule out any off-target effects.

These application notes provide detailed protocols for utilizing this compound as a negative control in phenotypic CXCR4 tropism assays, including experimental design, data interpretation, and visualization of the underlying biological pathways and workflows.

Mechanism of Action and Specificity

This compound is a small molecule inhibitor that selectively binds to the CCR5 coreceptor.[9][6][8] This binding induces a conformational change in the CCR5 receptor, preventing the HIV-1 gp120 protein from engaging with it, thus blocking membrane fusion and viral entry for R5-tropic viruses. Conversely, this compound has no significant binding affinity for the CXCR4 coreceptor and therefore does not inhibit the entry of X4-tropic viruses. This high degree of selectivity is fundamental to its use as a negative control.

Table 1: Specificity of this compound

CoreceptorThis compound ActivityExpected Outcome in Tropism Assay
CCR5AntagonistInhibition of R5-tropic virus entry
CXCR4No significant activityNo inhibition of X4-tropic virus entry

Application in CXCR4 Tropism Assays

In a CXCR4 tropism assay, the primary goal is to determine if a specific HIV-1 isolate can use the CXCR4 coreceptor for entry into host cells. By including this compound in the experimental setup, researchers can confirm that any observed viral entry in CXCR4-expressing cells is genuinely mediated by the CXCR4 coreceptor and not due to unforeseen interactions with CCR5 or other cellular components.

Key Experimental Controls

A well-controlled CXCR4 tropism assay should include the following:

  • Positive Control (X4-tropic virus): An HIV-1 strain known to exclusively use the CXCR4 coreceptor.

  • Positive Control (R5-tropic virus): An HIV-1 strain known to exclusively use the CCR5 coreceptor.

  • Negative Control Compound (this compound): To demonstrate the specificity of CXCR4-mediated entry.

  • Positive Control Compound (CXCR4 antagonist, e.g., AMD3100): To confirm that viral entry in the assay system is indeed CXCR4-dependent.

  • No-drug Control: To measure the maximum viral entry for each virus strain.

  • Cell-only Control: To determine the background signal of the assay.

Experimental Protocols

This section outlines a detailed protocol for a cell-based phenotypic assay to determine HIV-1 coreceptor tropism using a luciferase reporter gene system.

Materials and Reagents
  • Cell Lines:

    • U87.CD4.CXCR4 cells (stably expressing CD4 and CXCR4)

    • U87.CD4.CCR5 cells (stably expressing CD4 and CCR5)

  • Viruses:

    • Patient-derived HIV-1 envelope pseudotyped viruses

    • Control X4-tropic HIV-1 (e.g., NL4-3)

    • Control R5-tropic HIV-1 (e.g., BaL)

  • Compounds:

    • This compound (dissolved in DMSO)

    • CXCR4 antagonist (e.g., AMD3100, dissolved in water or DMSO)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Selection antibiotics (e.g., G418, puromycin)

    • Luciferase Assay System

    • 96-well cell culture plates

    • Luminometer

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the CXCR4 tropism assay.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_cells Seed U87.CD4.CXCR4 and U87.CD4.CCR5 cells treat_cells Pre-treat cells with compounds prep_cells->treat_cells prep_virus Prepare virus stocks (Patient and Controls) infect_cells Infect cells with virus prep_virus->infect_cells prep_compounds Prepare serial dilutions of This compound and CXCR4 antagonist prep_compounds->treat_cells treat_cells->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luc Measure luciferase activity lyse_cells->measure_luc analyze_data Analyze data and determine tropism measure_luc->analyze_data

Caption: Experimental workflow for the CXCR4 tropism assay.
Step-by-Step Protocol

  • Cell Seeding:

    • The day before the experiment, seed U87.CD4.CXCR4 and U87.CD4.CCR5 cells into separate 96-well white, clear-bottom cell culture plates at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound and the CXCR4 antagonist in complete DMEM. A typical final concentration range for this compound would be from 1 nM to 10 µM to confirm its inactivity against X4-tropic viruses.

    • Carefully remove the medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include "no-drug" control wells containing only medium.

    • Incubate the plates for 1 hour at 37°C.

  • Infection:

    • Add 50 µL of the appropriate virus stock (patient-derived or control viruses) to each well. The amount of virus should be optimized beforehand to yield a robust signal in the luciferase assay.

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, remove the supernatant from each well.

    • Lyse the cells by adding the luciferase lysis buffer according to the manufacturer's instructions.

    • Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer. The results are typically expressed in Relative Light Units (RLU).

Data Presentation and Interpretation

The quantitative data from the luciferase assay should be summarized in a clear and structured table for easy comparison.

Table 2: Example Data from a CXCR4 Tropism Assay

VirusCell LineTreatmentRLU (Mean ± SD)% InhibitionTropism Confirmation
Patient Isolate U87.CD4.CXCR4No Drug1,500,000 ± 120,0000%-
U87.CD4.CXCR4This compound (1 µM)1,450,000 ± 110,000~3%Non-R5
U87.CD4.CXCR4CXCR4 Antagonist (1 µM)50,000 ± 8,00097%X4-tropic
U87.CD4.CCR5No Drug60,000 ± 9,000--
X4 Control (NL4-3) U87.CD4.CXCR4No Drug1,800,000 ± 150,0000%-
U87.CD4.CXCR4This compound (1 µM)1,750,000 ± 140,000~3%Non-R5
U87.CD4.CXCR4CXCR4 Antagonist (1 µM)45,000 ± 7,00097.5%X4-tropic
U87.CD4.CCR5No Drug55,000 ± 8,500--
R5 Control (BaL) U87.CD4.CXCR4No Drug58,000 ± 9,200--
U87.CD4.CCR5No Drug2,000,000 ± 180,0000%-
U87.CD4.CCR5This compound (1 µM)70,000 ± 10,00096.5%R5-tropic
U87.CD4.CCR5CXCR4 Antagonist (1 µM)1,950,000 ± 170,000~2.5%Non-X4

Interpretation of Results:

  • X4-tropic virus: High luciferase activity in U87.CD4.CXCR4 cells that is inhibited by a CXCR4 antagonist but not by this compound.

  • R5-tropic virus: High luciferase activity in U87.CD4.CCR5 cells that is inhibited by this compound but not by a CXCR4 antagonist.

  • Dual/Mixed-tropic virus: High luciferase activity in both cell lines, with inhibition by the respective antagonists.

The lack of inhibition by this compound in the U87.CD4.CXCR4 cells confirms that the observed viral entry is specifically mediated by the CXCR4 coreceptor.

Signaling Pathway and Experimental Logic Visualization

The following diagrams, created using the DOT language, visualize the HIV-1 entry pathway and the logical framework for using this compound as a negative control.

HIV-1 Entry Pathway

HIV_Entry cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Coreceptor gp120->CCR5 3a. R5-tropic Binding CXCR4 CXCR4 Coreceptor gp120->CXCR4 3b. X4-tropic Binding CD4->gp120 2. Conformational Change Membrane_Fusion Membrane Fusion & Viral Entry CCR5->Membrane_Fusion CXCR4->Membrane_Fusion

Caption: HIV-1 entry pathway via CD4 and coreceptors CCR5 or CXCR4.
Logic of this compound as a Negative Control

Ancriviroc_Logic cluster_assay_setup Assay Condition cluster_interaction Molecular Interaction cluster_outcome Observed Outcome X4_Virus X4-tropic Virus Virus_Binding X4 Virus binds to CXCR4 X4_Virus->Virus_Binding CXCR4_Cells U87.CD4.CXCR4 Cells CXCR4_Cells->Virus_Binding This compound This compound No_Binding This compound does NOT bind to CXCR4 This compound->No_Binding Specificity Viral_Entry Viral Entry Occurs No_Binding->Viral_Entry Allows Virus_Binding->Viral_Entry No_Inhibition No Inhibition of Luciferase Signal Viral_Entry->No_Inhibition

Caption: Logical framework of using this compound as a negative control.

Conclusion

This compound serves as an invaluable tool for researchers studying HIV-1 tropism. Its high specificity for the CCR5 coreceptor allows for its use as a stringent negative control in CXCR4 tropism assays. By incorporating this compound into the experimental design, scientists can confidently ascertain the CXCR4-specific entry of HIV-1, ensuring the accuracy and reliability of their tropism determinations. The protocols and data interpretation guidelines provided herein offer a comprehensive framework for the effective use of this compound in this critical application.

References

Application Note: High-Throughput Screening for Novel Antivirals Using Ancriviroc as a CCR5 Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. Small molecule antagonists of CCR5, such as Ancriviroc, represent a promising class of antiretroviral drugs that block this initial stage of viral infection. High-throughput screening (HTS) is a powerful methodology for the discovery of novel antiviral agents. This application note provides a detailed framework for utilizing this compound as a reference compound in HTS campaigns aimed at identifying new CCR5 antagonists with potential therapeutic value against HIV and other viruses that may utilize this co-receptor. The protocols outlined here describe robust, cell-based assays amenable to automated HTS formats.

Mechanism of Action: CCR5 Antagonism

This compound is a small molecule that binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the extracellular loops of the receptor, preventing their recognition by the HIV-1 envelope glycoprotein gp120.[1] Consequently, the fusion of the viral and cellular membranes is inhibited, and viral entry is blocked. This host-targeted mechanism of action makes CCR5 an attractive target for antiviral drug development.

Data Presentation: this compound and a Representative CCR5 Antagonist in Antiviral and Cytotoxicity Assays

The following tables summarize key quantitative data for this compound and another well-characterized CCR5 antagonist, Cenicriviroc, providing a comparative baseline for HTS hit validation.

Table 1: In Vitro Antiviral Activity of CCR5 Antagonists against R5-tropic HIV-1

CompoundVirus StrainCell TypeAssay TypeEC₅₀ (nM)Maximal Percent Inhibition (MPI) (%)Reference
This compound (SCH-C) HIV-1 ADAMAGI-CCR5Cell-based fusion1 - 40>90%[2]
Cenicriviroc HIV-2 R5 Isolate 1PBMCsp24 antigen0.0394[3]
Cenicriviroc HIV-2 R5 Isolate 2PBMCsp24 antigen0.3394[3]
Cenicriviroc HIV-2 R5 Isolate 3PBMCsp24 antigen0.4593[3]
Cenicriviroc HIV-2 R5 Isolate 4PBMCsp24 antigen0.9898[3]

Table 2: CCR5 Binding Affinity of Representative CCR5 Antagonists

CompoundAssay TypeRadioligandKᵢ (nM)Reference
Vicriviroc Competition Binding[³H]SCH-C0.40 ± 0.02[4]
Maraviroc Competition Binding[³H]SCH-C0.18 ± 0.02[4]
Aplaviroc Competition Binding[³H]SCH-CNot specified[4]

Table 3: Cytotoxicity and Selectivity Index of a Representative Antiviral Compound

CompoundCell LineCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Remdesivir Vero E6>1001.02>98[5]
Ivermectin Vero E616.83.365[5]

Experimental Protocols

The following are detailed protocols for a primary high-throughput screening assay and subsequent confirmatory and secondary assays. These protocols are adapted from established methods for HIV entry inhibitors and are suitable for the identification of novel CCR5 antagonists using this compound as a positive control.

Protocol 1: Primary High-Throughput Screening using an HIV-1 Pseudovirus Entry Assay

This assay measures the ability of compounds to inhibit the entry of HIV-1 pseudoviruses into a CCR5-expressing cell line. The pseudoviruses are replication-defective and contain a luciferase reporter gene, allowing for a quantitative luminescent readout.

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene).

  • HIV-1 Pseudovirus: Env-pseudotyped virus with an R5-tropic envelope glycoprotein (e.g., from HIV-1 BaL strain) and an Env-deficient HIV-1 backbone plasmid carrying the luciferase gene.

  • Compounds: Test compound library, this compound (positive control), DMSO (negative control).

  • Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Bright-Glo™ Luciferase Assay System (or equivalent).

  • Equipment: 384-well clear-bottom white plates, automated liquid handling system, plate reader with luminescence detection capability.

Procedure:

  • Cell Plating:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day before the assay, harvest cells and seed 2 x 10⁴ cells in 25 µL of culture medium per well into 384-well plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare compound plates by dispensing test compounds and controls (this compound, DMSO) into a 384-well plate. Typically, a final concentration of 10 µM for test compounds is used for primary screening.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates.

  • Pseudovirus Infection:

    • Dilute the R5-tropic HIV-1 pseudovirus stock in culture medium to a predetermined titer that results in a high signal-to-background ratio.

    • Add 5 µL of the diluted pseudovirus to each well.

    • Centrifuge the plates at 2,095 x g for 30 minutes at 4°C to facilitate virus binding.[7]

    • Incubate the plates at 37°C, 5% CO₂ for 48 hours.

  • Luminescence Reading:

    • After the incubation period, add 30 µL of Bright-Glo™ reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.

  • Determine the Z'-factor and signal-to-background (S/B) ratio to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[8]

Protocol 2: Confirmatory Dose-Response Assay

Compounds identified as "hits" in the primary screen should be subjected to a dose-response analysis to determine their potency (EC₅₀).

Procedure:

  • Follow the same procedure as the primary screening assay.

  • Instead of a single concentration, prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).

  • Generate dose-response curves by plotting percent inhibition against the logarithm of the compound concentration.

  • Calculate the EC₅₀ value using a non-linear regression model (e.g., four-parameter logistic fit).

Protocol 3: Secondary Assay - Cell Viability/Cytotoxicity Assay

It is crucial to determine if the observed antiviral activity is due to specific inhibition of viral entry or a result of compound-induced cytotoxicity.

Materials:

  • Cell Line: TZM-bl cells.

  • Compounds: Hit compounds from the confirmatory assay.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

  • Equipment: 384-well clear-bottom white plates, automated liquid handling system, plate reader with luminescence detection capability.

Procedure:

  • Cell Plating: Seed TZM-bl cells as described in Protocol 1.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells.

  • Incubation: Incubate for the same duration as the primary antiviral assay (48 hours).

  • Viability Measurement:

    • Add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence signal.

Data Analysis:

  • Calculate the percent cell viability relative to DMSO-treated controls.

  • Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

  • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater specificity of the antiviral effect.

Visualizations

HIV-1 Entry and Mechanism of this compound Action

HIV_Entry_this compound cluster_0 Host Cell Membrane cluster_1 HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5_blocked Blocked CCR5 This compound This compound This compound->CCR5 3. Antagonism gp120 gp120 gp120->CD4 1. Binding gp120->CCR5_blocked 4. Entry Blocked

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow for Novel CCR5 Antagonists

HTS_Workflow cluster_primary Primary Screening cluster_confirmatory Hit Confirmation cluster_secondary Secondary Assays cluster_further Lead Optimization Primary_Screen HTS of Compound Library (Single Concentration) Primary_Data Data Analysis: % Inhibition, Z', S/B Primary_Screen->Primary_Data Dose_Response Dose-Response Assay (EC50 Determination) Primary_Data->Dose_Response Identified Hits Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Confirmed Hits Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Further_Studies Further Characterization: - Mechanism of Action - Binding Affinity - In vivo Efficacy Selectivity->Further_Studies Promising Leads

Caption: A typical workflow for a high-throughput screening campaign.

Conclusion

The protocols and data presented in this application note provide a robust framework for the use of this compound in high-throughput screening campaigns to discover and characterize novel CCR5 antagonists. By employing a multi-step screening process that includes primary screening, dose-response confirmation, and cytotoxicity assessment, researchers can efficiently identify promising lead compounds for further development as antiviral therapeutics. The use of a well-characterized reference compound like this compound is essential for assay validation and for providing a benchmark against which to compare the potency and selectivity of newly identified inhibitors.

References

Application Notes and Protocols for Ancriviroc Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies for Ancriviroc, a small molecule CCR5 antagonist. The protocols outlined below are intended to serve as a foundation for preclinical and early-phase clinical development programs.

Introduction

This compound is a C-C Chemokine Receptor Type 5 (CCR5) antagonist that has been investigated for its activity against the human immunodeficiency virus (HIV-1).[1] As an entry inhibitor, it blocks the CCR5 co-receptor on the surface of immune cells, such as CD4+ T lymphocytes, thereby preventing the virus from entering and infecting the cell.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent. This document outlines the experimental design and detailed protocols for conducting robust pharmacokinetic studies.

Signaling Pathway: this compound Mechanism of Action

This compound targets the CCR5 co-receptor, which is utilized by R5-tropic HIV-1 strains to gain entry into host cells. The binding of the viral envelope glycoprotein gp120 to the CD4 receptor on a T-cell triggers a conformational change, allowing it to then bind to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, mediated by gp41, leading to viral entry. This compound acts as an antagonist by binding to CCR5 and preventing this interaction, thus inhibiting viral entry.

This compound's mechanism of action at the CCR5 co-receptor.

Pharmacokinetic Profile of CCR5 Antagonists

While specific pharmacokinetic data for this compound is not extensively published, data from other CCR5 antagonists like Maraviroc and Vicriviroc can provide valuable insights for study design. These compounds are orally bioavailable and their pharmacokinetics can be influenced by factors such as food and co-administered drugs that modulate metabolic enzymes like CYP3A4.[3]

Table 1: Summary of Pharmacokinetic Parameters for Maraviroc
ParameterValueConditions
Tmax (Time to Maximum Concentration) 0.5 - 4.0 hoursSingle oral doses (1-1200 mg) in healthy volunteers.[1]
Half-life (t1/2) ~16 hoursOrally administered.[3]
Bioavailability 23% (100 mg dose) to 33% (300 mg dose)Fasted state.[4]
Protein Binding ~76%Moderate affinity for albumin and alpha-1 acid glycoprotein.[4]
Metabolism Primarily by CYP3A4[3]
Excretion Renal clearance accounts for ~23% of total clearance.[3]
Table 2: Summary of Pharmacokinetic Parameters for Vicriviroc
ParameterValueConditions
Cmin (Minimum Concentration) >54 ng/mL associated with greater viral load dropIn treatment-experienced HIV-infected subjects.[5][6]
AUC (Area Under the Curve) Breakpoint of 1460 ng*hr/mL associated with virologic suppressionIn treatment-experienced HIV-infected subjects.[5][6]
Half-life (t1/2) 28 - 33 hoursSupports once-daily dosing.[7]
Absorption Rapidly absorbedOrally administered.[7]
Steady State Achieved by day 12Multiple dosing.[7]

Experimental Protocols

Study Design for a First-in-Human Phase I Pharmacokinetic Study

A typical Phase I study for an oral small molecule like this compound would involve a single ascending dose (SAD) and a multiple ascending dose (MAD) component to evaluate the safety, tolerability, and pharmacokinetics.

cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_Screen Screening of Healthy Volunteers SAD_Dose1 Cohort 1: Low Dose this compound or Placebo SAD_Screen->SAD_Dose1 SAD_PK1 Serial Blood Sampling (e.g., 0-72h) SAD_Dose1->SAD_PK1 SAD_Dose2 Cohort 2: Medium Dose this compound or Placebo SAD_PK1->SAD_Dose2 Safety Review SAD_PK2 Serial Blood Sampling SAD_Dose2->SAD_PK2 SAD_Dose3 Cohort 3: High Dose this compound or Placebo SAD_PK2->SAD_Dose3 Safety Review SAD_PK3 Serial Blood Sampling SAD_Dose3->SAD_PK3 MAD_Screen Screening of Healthy Volunteers MAD_Dose1 Cohort A: Low Dose this compound or Placebo (e.g., 14 days) MAD_Screen->MAD_Dose1 MAD_PK1 Intensive PK Sampling (Day 1 & Day 14) MAD_Dose1->MAD_PK1 MAD_Dose2 Cohort B: Medium Dose this compound or Placebo MAD_PK1->MAD_Dose2 Safety & PK Review MAD_PK2 Intensive PK Sampling MAD_Dose2->MAD_PK2

Workflow for a Phase I SAD and MAD pharmacokinetic study.

Protocol for SAD Component:

  • Subject Recruitment: Enroll healthy male and female volunteers (typically 6-8 per cohort).

  • Dose Escalation: Administer a single oral dose of this compound or placebo to sequential cohorts at increasing dose levels.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Safety Monitoring: Monitor subjects for adverse events.

  • Data Analysis: Analyze plasma concentrations to determine key PK parameters (Cmax, Tmax, AUC, t1/2).

Protocol for MAD Component:

  • Subject Recruitment: Enroll new cohorts of healthy volunteers.

  • Dosing Regimen: Administer multiple oral doses of this compound or placebo (e.g., once daily for 14 days).

  • Blood Sampling: Conduct intensive PK sampling on Day 1 and at steady state (e.g., Day 14) at the same time points as the SAD study. Collect trough samples on other days to confirm attainment of steady state.

  • Sample Processing and Analysis: Follow the same procedures as the SAD component.

  • Data Analysis: Determine steady-state PK parameters (Cmax,ss, Cmin,ss, AUCτ).

Bioanalytical Method for Quantification of this compound in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices.

Protocol for LC-MS/MS Method Development and Validation:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (containing an internal standard) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection onto the LC-MS/MS system.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate for UHPLC would be 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the internal standard.

  • Method Validation:

    • Validate the method in accordance with regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance for Industry).[2][8][9]

    • Assess the following parameters:

      • Selectivity and Specificity: Ensure no interference from endogenous components in the matrix.

      • Linearity and Range: Establish a calibration curve with a defined lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ).

      • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (LLOQ, low, medium, and high QC samples).

      • Recovery: Evaluate the extraction efficiency of the method.

      • Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.

      • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Data Presentation

All quantitative pharmacokinetic data should be summarized in clear and concise tables to facilitate comparison across different dose levels and study populations.

Table 3: Example Template for Single Ascending Dose Pharmacokinetic Data
Dose GroupNCmax (ng/mL)Tmax (hr)AUC(0-t) (nghr/mL)AUC(0-inf) (nghr/mL)t1/2 (hr)
Placebo 2-----
Dose 1 (X mg) 6Mean (SD)Median (Range)Mean (SD)Mean (SD)Mean (SD)
Dose 2 (Y mg) 6Mean (SD)Median (Range)Mean (SD)Mean (SD)Mean (SD)
Dose 3 (Z mg) 6Mean (SD)Median (Range)Mean (SD)Mean (SD)Mean (SD)
Table 4: Example Template for Multiple Ascending Dose Pharmacokinetic Data (Steady State)
Dose GroupNCmax,ss (ng/mL)Cmin,ss (ng/mL)Tmax,ss (hr)AUCτ (ng*hr/mL)Accumulation Ratio
Placebo 2-----
Dose A (X mg QD) 6Mean (SD)Mean (SD)Median (Range)Mean (SD)Mean (SD)
Dose B (Y mg QD) 6Mean (SD)Mean (SD)Median (Range)Mean (SD)Mean (SD)

These detailed application notes and protocols provide a robust framework for the design and execution of pharmacokinetic studies for this compound. Adherence to these guidelines will ensure the generation of high-quality data to support the continued development of this promising antiretroviral agent.

References

Application Notes and Protocols: Investigating HIV Resistance Mechanisms with Ancriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ancriviroc, a C-C chemokine receptor type 5 (CCR5) antagonist, in the investigation of HIV-1 resistance mechanisms. Detailed protocols for key experimental procedures are provided to facilitate research in this area.

Introduction to this compound and HIV-1 Entry

This compound is a small molecule inhibitor that belongs to the class of antiretroviral drugs known as CCR5 receptor antagonists.[1] HIV-1, the virus that causes Acquired Immunodeficiency Syndrome (AIDS), requires the CD4 receptor and a coreceptor, either CCR5 or CXCR4, for entry into host T cells. This compound allosterically binds to the CCR5 coreceptor, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from interacting with it, thereby blocking viral entry and subsequent replication.[1][2] This mechanism of action makes this compound a valuable tool for studying the intricacies of HIV-1 entry and the development of resistance to this class of drugs.

Mechanisms of HIV-1 Resistance to this compound

Resistance to CCR5 antagonists like this compound can emerge through two primary mechanisms:

  • Coreceptor Switching: The virus may switch its coreceptor preference from CCR5 to CXCR4. Since this compound specifically targets CCR5, it is ineffective against CXCR4-tropic (X4) or dual/mixed-tropic viruses.[3]

  • Mutations in the Viral Envelope: The virus can acquire mutations in its envelope glycoprotein, primarily within the V3 loop of gp120. These mutations can allow the virus to utilize the this compound-bound conformation of the CCR5 receptor for entry, rendering the drug less effective.[1][4][5]

Understanding these resistance pathways is crucial for the development of more robust and durable antiretroviral therapies.

Data Presentation: Antiviral Activity of CCR5 Antagonists

While extensive quantitative data from large-scale clinical trials specifically for this compound are not publicly available, the following tables summarize representative data for this compound's in vitro activity and clinical trial results for a similar CCR5 antagonist, Vicriviroc, to provide context.

Table 1: In Vitro Antiviral Activity of this compound Against R5-tropic HIV-1 Isolates

HIV-1 IsolateIC50 (nM)
ASM 800.4 - 9
92US7150.4 - 9
YU-20.4 - 9

Data sourced from MedChemExpress. The IC50 values represent the concentration of this compound required to inhibit 50% of viral replication in vitro.[6]

Table 2: Representative Clinical Trial Results for a CCR5 Antagonist (Vicriviroc - ACTG 5211 Study)

Treatment GroupNMean Change in HIV-1 RNA at Day 14 (log10 copies/mL)Mean Change in HIV-1 RNA at Week 24 (log10 copies/mL)Virologic Failure by Week 48 (%)
Placebo28+0.06-0.2986
Vicriviroc 5 mg30-0.87-1.5140
Vicriviroc 10 mg30-1.15-1.8627
Vicriviroc 15 mg30-0.92-1.6833

This table presents data from the ACTG 5211 Phase 2 study of Vicriviroc in treatment-experienced HIV-1-infected patients. Data sourced from Gulick RM, et al. J Infect Dis. 2007.[7] and Su Z, et al. J Infect Dis. 2007.[3][7][8] Note: This data is for Vicriviroc and is provided as a representative example of the clinical efficacy of a CCR5 antagonist.

Experimental Protocols

Protocol 1: HIV-1 Entry Assay Using a CCR5 Antagonist (e.g., this compound)

This protocol describes a single-round infectivity assay using pseudotyped viruses to evaluate the inhibitory activity of this compound.

Materials:

  • HEK293T cells

  • Env-deficient HIV-1 backbone vector expressing luciferase (e.g., pNL4-3.Luc.R-E-)

  • Expression vector containing the HIV-1 envelope gene of interest (R5-tropic)

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)

  • This compound

  • Cell culture medium (DMEM with 10% FBS and antibiotics)

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone vector and the Env-expression vector using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the supernatant containing the pseudoviruses.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

    • Titer the pseudovirus stock to determine the appropriate dilution for infection.[9][10]

  • Inhibition Assay:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the TZM-bl cells with the this compound dilutions for 1 hour at 37°C.

    • Infect the cells with the pseudovirus in the presence of the drug.

    • Incubate for 48 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[11]

Protocol 2: In Vitro Generation of this compound-Resistant HIV-1

This protocol describes a method for selecting for this compound-resistant HIV-1 variants through serial passage in the presence of increasing drug concentrations.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from a healthy donor

  • R5-tropic HIV-1 isolate

  • This compound

  • RPMI 1640 medium with 10% FBS, IL-2, and antibiotics

  • Phytohemagglutinin (PHA)

  • p24 antigen ELISA kit

Procedure:

  • Initial Infection:

    • Stimulate PBMCs with PHA for 2-3 days.

    • Infect the stimulated PBMCs with the R5-tropic HIV-1 isolate at a low multiplicity of infection (MOI).

    • Culture the infected cells in the presence of a starting concentration of this compound (e.g., at the IC50).

  • Serial Passage:

    • Monitor viral replication by measuring p24 antigen in the culture supernatant every 3-4 days.

    • When viral replication is detected (increasing p24 levels), harvest the cell-free supernatant.

    • Use the harvested virus to infect fresh PHA-stimulated PBMCs.

    • Gradually increase the concentration of this compound in the culture medium with each passage.

    • Continue this process for several passages until the virus can replicate efficiently at high concentrations of this compound.

  • Characterization of Resistant Virus:

    • Isolate viral RNA from the supernatant of the resistant culture.

    • Perform RT-PCR to amplify the env gene.

    • Sequence the env gene to identify mutations associated with resistance.

    • Perform phenotypic assays (as described in Protocol 1) to confirm the resistance profile of the selected virus.[4][12]

Mandatory Visualizations

HIV_Entry_and_Ancriviroc_Action cluster_HIV HIV-1 Virion cluster_TCell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 CD4->gp120 Conformational Change in gp120 CCR5->gp41 3. gp41-mediated Fusion This compound This compound This compound->CCR5 Blocks Binding HIV_Resistance_Workflow start Start with R5-tropic HIV-1 Isolate culture Culture virus in presence of increasing concentrations of this compound start->culture selection Selection of resistant variants culture->selection phenotype Phenotypic Analysis (Entry Assay) selection->phenotype genotype Genotypic Analysis (env sequencing) selection->genotype switch Coreceptor Switch (to CXCR4) phenotype->switch mutations Mutations in gp120 (e.g., V3 loop) phenotype->mutations genotype->mutations Resistance_Mechanisms This compound This compound Treatment Resistance HIV-1 Resistance This compound->Resistance Coreceptor_Switch Coreceptor Switch (CCR5 to CXCR4) Resistance->Coreceptor_Switch Env_Mutation gp120 V3 Loop Mutations Resistance->Env_Mutation Ineffective This compound Ineffective Coreceptor_Switch->Ineffective Binding_to_drug_bound_CCR5 Virus binds to This compound-bound CCR5 Env_Mutation->Binding_to_drug_bound_CCR5 Binding_to_drug_bound_CCR5->Ineffective

References

Application Notes & Protocols for Ancriviroc Formulation in Oral Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and experimental protocols for evaluating the oral bioavailability of ancriviroc, a CCR5 antagonist with poor aqueous solubility.

Introduction to this compound and Oral Bioavailability Challenges

This compound is a C-C Chemokine Receptor Type 5 (CCR5) antagonist that has been investigated for its anti-HIV activity.[1][2][3][4] As an orally administered drug, its therapeutic efficacy is highly dependent on its oral bioavailability, which is the fraction of the administered dose that reaches systemic circulation. A significant challenge in the development of this compound is its poor aqueous solubility, a common hurdle for many small molecule drugs.[] This characteristic can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and variable plasma concentrations.

To overcome these challenges, various formulation strategies can be employed to enhance the solubility and dissolution of this compound, thereby improving its oral bioavailability.[6][7][8][9] This document outlines several potential formulation approaches and provides detailed protocols for their preparation and in vivo evaluation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₂₈H₃₇BrN₄O₃[1]
Molecular Weight 557.5 g/mol [1]
Solubility Soluble in DMSO[]
LogP (calculated) 4.3[1]
Hydrogen Bond Acceptors 5[10]
Hydrogen Bond Donors 0[10]
Rotatable Bonds 6[10]

Note: The high LogP value and solubility in an organic solvent like DMSO suggest that this compound is a lipophilic and poorly water-soluble compound, likely falling into BCS Class II or IV.

Formulation Strategies for Enhancing Oral Bioavailability

Given this compound's poor aqueous solubility, several formulation strategies can be considered. The choice of strategy will depend on the desired dosage form, the required dose, and the specific pharmacokinetic profile to be achieved.

Lipid-Based Formulations (LBFs)

LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for lipophilic drugs.[8] They consist of a mixture of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This increases the surface area for drug absorption and can bypass the dissolution step.

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[7][9] The amorphous form of a drug has higher kinetic solubility and faster dissolution rates compared to its crystalline form. Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[6][7] The reduction in particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension for Preclinical Oral Dosing

Objective: To prepare a stable nanosuspension of this compound for oral administration in animal models to evaluate its bioavailability.

Materials:

  • This compound powder

  • Poloxamer 188 (stabilizer)

  • Deionized water

  • High-pressure homogenizer or bead mill

  • Zetasizer for particle size analysis

Procedure:

  • Preparation of Pre-suspension:

    • Weigh 100 mg of this compound powder.

    • Prepare a 1% (w/v) solution of Poloxamer 188 in deionized water.

    • Disperse the this compound powder in 10 mL of the Poloxamer 188 solution.

    • Stir the mixture with a magnetic stirrer for 30 minutes to form a coarse suspension.

  • Nanosizing:

    • Method A: High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles. Ensure the temperature is controlled to prevent drug degradation.

    • Method B: Bead Milling: Add the pre-suspension to a milling chamber containing zirconium oxide beads (0.2-0.5 mm). Mill at 2000 rpm for 1-2 hours.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size of <500 nm and a PDI of <0.3.

    • Visually inspect for any signs of aggregation or sedimentation.

  • Final Formulation:

    • The resulting nanosuspension can be directly used for oral gavage in animal studies. The concentration can be adjusted by varying the initial amount of this compound.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulations (e.g., nanosuspension, solid dispersion, simple suspension in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • HPLC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least 3 days before the study.

    • Fast the animals overnight (8-12 hours) with free access to water.

    • Divide the rats into groups (n=5 per group), with each group receiving a different formulation. Include a control group receiving a simple suspension.

    • Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.[11]

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein or jugular vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[12]

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive HPLC-MS/MS method for the quantification of this compound in rat plasma.

    • Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and inject the supernatant into the HPLC-MS/MS system.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters from the plasma concentration-time data for each formulation:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC₀₋₂₄ (Area under the plasma concentration-time curve from 0 to 24 hours)

      • AUC₀₋inf (Area under the curve extrapolated to infinity)

    • Compare the parameters between the different formulation groups to assess the relative bioavailability.

Data Presentation

The quantitative data from the in vivo study should be summarized in a clear and concise table for easy comparison.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Mean ± SD, n=5)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Simple Suspension 100 (Reference)
Nanosuspension
Solid Dispersion

Note: Relative bioavailability is calculated as (AUCtest / AUCreference) x 100.

Visualizations

Experimental Workflow for Oral Bioavailability Study

G cluster_prep Formulation Preparation cluster_animal In Vivo Study cluster_analysis Analysis prep1 This compound Simple Suspension dosing Oral Gavage to Rats (10 mg/kg) prep1->dosing prep2 This compound Nanosuspension prep2->dosing prep3 This compound Solid Dispersion prep3->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling plasma Plasma Separation sampling->plasma bioanalysis HPLC-MS/MS Quantification plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis

Caption: Workflow for evaluating the oral bioavailability of this compound formulations.

Mechanism of CCR5 Antagonism by this compound

G gp120 HIV gp120 cd4 CD4 Receptor gp120->cd4 1. Binding ccr5 CCR5 Co-receptor cd4->ccr5 2. Conformational Change & Co-receptor Binding fusion Membrane Fusion ccr5->fusion 3. no_entry Viral Entry Blocked ccr5->no_entry This compound This compound This compound->ccr5 Binds to CCR5 cell_membrane Host Cell Membrane entry Viral Entry fusion->entry

Caption: this compound blocks HIV entry by binding to the CCR5 co-receptor.

References

Troubleshooting & Optimization

Troubleshooting Ancriviroc solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ancriviroc. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers during experimental procedures.

Troubleshooting Guide: this compound Solubility Issues

Question: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

This compound, like many small molecule inhibitors, has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. Here is a step-by-step guide to address this issue:

Experimental Protocol: Recommended Solubilization Method

  • Prepare a Concentrated Stock Solution in an Organic Solvent:

    • This compound is known to be soluble in dimethyl sulfoxide (DMSO).[]

    • Weigh the desired amount of this compound powder accurately.

    • Add a minimal amount of 100% DMSO to the powder.

    • Vortex or sonicate gently until the compound is fully dissolved. Aim for a high concentration for your stock solution (e.g., 10-50 mM) to minimize the amount of organic solvent in your final aqueous solution.

  • Dilute the Stock Solution into Your Aqueous Buffer:

    • Warm your aqueous buffer to 37°C to potentially improve solubility.

    • While vortexing the aqueous buffer, add the this compound/DMSO stock solution dropwise to achieve the desired final concentration.

    • Important: The final concentration of DMSO should be kept as low as possible (ideally below 0.5%) to avoid solvent effects in your experiments.

Workflow for Solubilizing this compound

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Working Solution weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock High Concentration Stock (e.g., 10-50 mM) dissolve->stock add_stock Add Stock Dropwise to Buffer while Vortexing stock->add_stock Dilute warm_buffer Warm Aqueous Buffer (37°C) warm_buffer->add_stock final_solution Final Aqueous Solution (DMSO < 0.5%) add_stock->final_solution

Caption: A workflow diagram illustrating the recommended two-step process for solubilizing this compound for use in aqueous experimental systems.

Question: I am observing precipitation after diluting my this compound stock solution into the aqueous buffer. What can I do?

Answer:

Precipitation upon dilution indicates that the aqueous solubility of this compound has been exceeded. Here are several strategies to overcome this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer.

  • Increase the Percentage of Co-solvent: While keeping the final DMSO concentration below levels that affect your assay is crucial, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility. The tolerance of your specific experimental system to the co-solvent must be determined.

  • Use a Different Co-solvent: In addition to DMSO, other organic solvents like ethanol or dimethyl formamide (DMF) can be used to prepare stock solutions.[2] For some compounds, a different co-solvent may offer better solubility characteristics upon aqueous dilution. For instance, the related CCR5 antagonist Maraviroc is soluble in ethanol, DMSO, and DMF.[2]

  • Incorporate Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to form micelles that encapsulate the hydrophobic drug molecule and increase its apparent solubility in aqueous solutions.[3]

  • Consider Using Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4] Beta-cyclodextrins and their derivatives are commonly used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as SCH-351125) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[6][7] CCR5 is a co-receptor used by the R5 strains of HIV-1 to enter host T-cells.[8] this compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9] This binding induces a conformational change in the receptor's extracellular loops, which prevents the viral surface glycoprotein gp120 from interacting with CCR5.[10] By blocking this interaction, this compound inhibits the fusion of the viral and cellular membranes, thus preventing viral entry into the host cell.[8][10]

Mechanism of Action: this compound as a CCR5 Antagonist

cluster_hiv HIV-1 Virus cluster_tcell Host T-Cell cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds Blocked_CCR5 Blocked CCR5 gp120->Blocked_CCR5 Binding Blocked TCell_Entry Viral Entry gp120->TCell_Entry 4. Viral Entry CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Interaction CCR5->gp120 3. gp120-CCR5 Binding This compound This compound This compound->Blocked_CCR5 binds to G start Start: This compound Powder initial_test Attempt Dissolution in Aqueous Buffer start->initial_test is_soluble Is it Soluble? initial_test->is_soluble success Success: Proceed with Experiment is_soluble->success Yes use_cosolvent Use Co-solvent (e.g., DMSO) is_soluble->use_cosolvent No precipitation Precipitation Observed? use_cosolvent->precipitation precipitation->success No troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Add Surfactant/Cyclodextrin precipitation->troubleshoot Yes re_evaluate Re-evaluate Method troubleshoot->re_evaluate re_evaluate->use_cosolvent

References

Optimizing Ancriviroc Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the experimental concentration of Ancriviroc (also known as SCH-351125), a CCR5 antagonist, to achieve desired efficacy while minimizing cytotoxic effects. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments with this compound?

A1: Based on available data, this compound demonstrates potent antiviral activity against HIV-1 isolates with 50% inhibitory concentrations (IC50) ranging from 0.4 to 30.9 nM[1][2]. Therefore, a starting concentration within the low nanomolar range (e.g., 1-10 nM) is recommended for initial efficacy studies.

Q2: What is the known cytotoxicity profile of this compound?

A2: this compound exhibits low cytotoxicity in vitro. Studies have shown no observable toxicity in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 μM[1]. This indicates a high therapeutic window.

Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A3: The optimal concentration should be determined by performing a dose-response curve to identify the IC50 for your specific viral strain and a parallel cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) in your chosen cell line. The goal is to use a concentration that is well above the IC50 but significantly below the CC50.

Q4: What is the Selectivity Index (SI) and why is it important?

A4: The Selectivity Index is the ratio of the CC50 to the IC50 (SI = CC50 / IC50)[3][4]. It is a critical parameter for evaluating the therapeutic potential of a drug, as a higher SI indicates a larger margin between the concentration required for the desired effect and the concentration that causes cell death[3]. For this compound, the SI is expected to be high, given its low nanomolar IC50 and low micromolar cytotoxicity threshold.

Quantitative Data Summary

The following tables summarize the known efficacy and cytotoxicity data for this compound.

Table 1: In Vitro Efficacy of this compound against HIV-1

HIV-1 Isolate Type50% Inhibitory Concentration (IC50) RangeReference
R5 Viruses1.0 - 30.9 nM[1]
Primary R5 Isolates0.4 - 8.9 nM[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell Type50% Cytotoxic Concentration (CC50)Reference
Peripheral Blood Mononuclear Cells (PBMCs)> 10 µM[1]

Table 3: Calculated Selectivity Index (SI) for this compound

ParameterValueReference
IC50 (Geometric Mean for Primary R5 Isolates) ~5 nM[2]
CC50 (in PBMCs) > 10,000 nM[1]
Selectivity Index (SI = CC50/IC50) > 2000

Note: The Selectivity Index is calculated using the upper end of the geometric mean IC50 range and the lowest estimate for the CC50 to provide a conservative estimate.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Viral Inhibition Assay

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of this compound against a specific HIV-1 isolate.

Materials:

  • Target cells (e.g., PBMCs, TZM-bl cells)

  • HIV-1 viral stock of interest (R5-tropic)

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Viral replication detection method (e.g., p24 ELISA, luciferase assay)

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density.

  • Drug Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 100 nM down to 0.01 nM. Include a no-drug control.

  • Drug Addition: Add the diluted this compound to the appropriate wells.

  • Viral Infection: Add the HIV-1 viral stock to all wells except for the uninfected control wells. The amount of virus should be pre-determined to yield a detectable signal in the chosen readout assay.

  • Incubation: Incubate the plates for a period suitable for viral replication (typically 48-72 hours).

  • Readout: Measure viral replication using your chosen method (e.g., collect supernatant for p24 ELISA or lyse cells for a luciferase assay).

  • Data Analysis: Plot the percentage of viral inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Determination of CC50 of this compound using an MTT Assay

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound using a standard MTT assay, which measures cell viability.

Materials:

  • Target cells (same as used in the IC50 assay)

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at the same density as in the IC50 assay.

  • Drug Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be higher than for the IC50 determination, for example, from 100 µM down to 0.1 µM. Include a no-drug control (cells with medium only) and a background control (medium only).

  • Drug Addition and Incubation: Add the diluted this compound to the wells and incubate for the same duration as the viral inhibition assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-drug control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50/CC50 results Inconsistent cell seeding density. Pipetting errors during drug dilution. Contamination of cell cultures.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Regularly check cultures for contamination.
No significant viral inhibition observed Incorrect viral tropism (this compound is specific for R5-tropic HIV-1). This compound concentration is too low. Inactive this compound stock.Confirm the tropism of your viral strain. Test a wider and higher range of this compound concentrations. Use a fresh, properly stored stock of this compound.
High cytotoxicity observed at low concentrations Cell line is particularly sensitive to the drug or vehicle (e.g., DMSO). Error in drug dilution calculations.Perform a vehicle control to assess the cytotoxicity of the solvent. Double-check all calculations for drug dilutions. Test on a different, more robust cell line if possible.
Inconsistent MTT assay results Uneven formazan crystal dissolution. Interference from the drug compound with the MTT reagent.Ensure complete mixing after adding the solubilization solution. Run a control with this compound in cell-free medium to check for direct reduction of MTT.

Visualizations

Ancriviroc_Mechanism_of_Action cluster_0 HIV-1 Viral Entry cluster_1 Inhibition by this compound HIV-1 gp120 HIV-1 gp120 CD4 Receptor CD4 Receptor HIV-1 gp120->CD4 Receptor 1. Binds Blocked CCR5 CCR5 (Blocked) HIV-1 gp120->Blocked CCR5 Entry Blocked CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor 2. Conformational Change & Binding Host Cell Host Cell CCR5 Co-receptor->Host Cell 3. Viral Fusion & Entry This compound This compound This compound->Blocked CCR5 Binds to CCR5

Caption: Mechanism of this compound action in blocking HIV-1 entry.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Optimizing this compound Concentration start Start seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay incubate->assay viral_inhibition Viral Inhibition Assay (e.g., p24 ELISA) assay->viral_inhibition Infected Cells cytotoxicity Cytotoxicity Assay (e.g., MTT) assay->cytotoxicity Uninfected Cells calculate_ic50 Calculate IC50 viral_inhibition->calculate_ic50 calculate_cc50 Calculate CC50 cytotoxicity->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50/IC50) calculate_ic50->calculate_si calculate_cc50->calculate_si optimize Select Optimal Concentration calculate_si->optimize end End optimize->end

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity start High Cytotoxicity Observed check_concentration Concentration Calculation Correct? start->check_concentration check_vehicle Vehicle Control Shows Toxicity? check_concentration->check_vehicle Yes redo_calculations Recalculate and Prepare Fresh Dilutions check_concentration->redo_calculations No check_cell_health Cells Healthy Before Treatment? check_vehicle->check_cell_health No reduce_vehicle_conc Reduce Vehicle Concentration or Change Solvent check_vehicle->reduce_vehicle_conc Yes sensitive_cell_line Consider Using a More Robust Cell Line check_cell_health->sensitive_cell_line Yes check_culture_conditions Review Cell Culture Practices and Check for Contamination check_cell_health->check_culture_conditions No end Problem Resolved sensitive_cell_line->end redo_calculations->end reduce_vehicle_conc->end check_culture_conditions->end

Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.

References

Technical Support Center: Addressing Ancriviroc Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ancriviroc. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as SCH-351125) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Its primary mechanism of action is to block the interaction of the HIV-1 viral envelope glycoprotein gp120 with CCR5, thereby preventing viral entry into host cells.[4]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended biological target. For a CCR5 antagonist like this compound, this could mean binding to other chemokine receptors (e.g., CCR2, CXCR4) or entirely unrelated proteins. These unintended interactions can lead to:

  • Misleading experimental results: Attributing an observed biological effect to the inhibition of CCR5 when it is actually caused by an off-target interaction.

  • Cellular toxicity: Engagement with other essential proteins can disrupt normal cellular functions.

  • Complex pharmacological profiles: The overall biological activity of the compound becomes a composite of both on-target and off-target effects.

Q3: What are the first steps to investigate potential off-target effects of this compound in my cellular assay?

If you suspect off-target effects are influencing your results, a systematic approach is recommended:

  • Perform a Dose-Response Analysis: Carefully evaluate the concentration of this compound required to produce your observed phenotype. If this concentration is significantly higher than its reported IC50 for CCR5, it may suggest an off-target effect.

  • Use a Structurally Unrelated CCR5 Antagonist: Treat your cells with another CCR5 antagonist that has a different chemical structure (e.g., Maraviroc, Vicriviroc). If this compound does not produce the same phenotype at a concentration that effectively blocks CCR5, it strengthens the possibility of this compound-specific off-target effects.

  • Conduct a Target Engagement Assay: Confirm that this compound is binding to CCR5 in your experimental system at the concentrations you are using. A cellular thermal shift assay (CETSA) is a suitable method for this.

  • Perform a Rescue Experiment: If possible, transfect your cells with a mutant version of CCR5 that is resistant to this compound binding. If the phenotype is not reversed in these cells, it strongly indicates an off-target mechanism.[5]

Q4: How can I identify the specific off-targets of this compound?

Several advanced techniques can be employed for off-target identification:

  • Proteome-wide Profiling: Techniques like chemical proteomics using affinity-based probes can identify a broad range of protein binding partners.

  • Kinase Profiling: If you suspect off-target effects on signaling pathways, a broad panel of kinase activity assays can reveal unintended inhibition or activation of kinases.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known targets.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during experiments with this compound.

Issue 1: Unexpected Phenotype Observed at High Concentrations of this compound
Possible Cause Troubleshooting Steps & Rationale
Off-target binding to other chemokine receptors. 1. Profile this compound against a panel of chemokine receptors: Use competitive binding assays to determine the IC50 or Ki values for other relevant receptors (e.g., CCR1, CCR2, CCR3, CCR4, CXCR4). A significant affinity for another receptor could explain the phenotype.2. Use specific antagonists for suspected off-targets: If you identify a potential off-target receptor, use a specific antagonist for that receptor to see if it phenocopies the effect of this compound.
Inhibition of an unrelated protein (e.g., a kinase). 1. Perform a broad kinase selectivity screen: Test this compound against a panel of kinases to identify any unintended inhibitory activity.2. Consult computational off-target prediction tools: These can provide a list of potential non-chemokine receptor targets based on structural similarity.
Compound promiscuity or non-specific effects at high concentrations. 1. Lower the concentration of this compound: Determine the lowest effective concentration that still inhibits CCR5 function in your assay.2. Use a negative control compound: A structurally similar but inactive analog of this compound (if available) can help differentiate specific off-target effects from non-specific cytotoxicity or assay interference.
Issue 2: Discrepancy Between CCR5 Binding Affinity and Functional Activity
Possible Cause Troubleshooting Steps & Rationale
Allosteric modulation of the receptor. This compound is an allosteric inhibitor, meaning it binds to a site on CCR5 distinct from the natural ligand binding site, inducing a conformational change that prevents ligand binding and receptor activation.[4] The relationship between binding affinity and functional inhibition can be complex for allosteric modulators.
Cell-type specific differences in signaling. The downstream signaling pathways coupled to CCR5 can vary between different cell types. This can lead to differences in the observed functional potency of this compound.
Assay-specific artifacts. The specific functional assay being used (e.g., calcium flux, chemotaxis, reporter gene) may have different sensitivities to the inhibition of CCR5 signaling.

Data Presentation

Table 1: Representative Selectivity Profile of a CCR5 Antagonist
TargetIC50 (nM)Fold Selectivity vs. CCR5
CCR5 (On-Target) 1.5 1
CCR1>10,000>6,667
CCR2850567
CCR3>10,000>6,667
CCR4>10,000>6,667
CXCR4>10,000>6,667
hERG>30,000>20,000

A higher fold selectivity indicates a more specific compound.

Experimental Protocols

Protocol 1: Competitive Chemokine Receptor Binding Assay (Flow Cytometry-Based)

This protocol describes a method to assess the ability of this compound to compete with a fluorescently-labeled ligand for binding to CCR5 or other chemokine receptors expressed on the surface of living cells.

Materials:

  • Cells expressing the chemokine receptor of interest (e.g., CCR5-expressing cell line or primary cells).

  • Fluorescently-labeled chemokine ligand (e.g., CCL5-Alexa Fluor 647).

  • This compound.

  • Assay Buffer (e.g., PBS with 1% BSA).

  • 96-well round-bottom plates.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend in assay buffer to a final concentration of 5 x 10^6 cells/mL.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Incubation with Compound: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the this compound dilutions to the respective wells. Incubate for 15 minutes at room temperature in the dark.

  • Addition of Labeled Ligand: Add 50 µL of the fluorescently labeled chemokine ligand at a final concentration equal to its Kd to all wells. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Centrifuge the plate, remove the supernatant, and wash the cells twice with cold assay buffer.

  • Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in the presence of this compound indicates competitive binding.

Protocol 2: Calcium Flux Assay

This protocol measures the ability of this compound to inhibit chemokine-induced intracellular calcium mobilization, a key downstream signaling event for many chemokine receptors.

Materials:

  • Cells expressing the chemokine receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • This compound.

  • Chemokine ligand (e.g., CCL5 for CCR5).

  • Pluronic F-127.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorometric imaging plate reader or flow cytometer capable of kinetic reads.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Incubation: Resuspend the cells in assay buffer and add them to the wells of a microplate. Add this compound at various concentrations and incubate for 10-15 minutes.

  • Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 30-60 seconds).

  • Ligand Stimulation and Measurement: Add the chemokine ligand to the wells and immediately begin measuring the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).

  • Data Analysis: The increase in fluorescence intensity upon ligand stimulation represents the calcium flux. Analyze the inhibition of this flux by this compound to determine its functional potency.

Visualizations

Diagram 1: Simplified CCR5 Signaling Pathway

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/βγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_flux->Downstream PKC->Downstream This compound This compound This compound->CCR5 Inhibits Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5

Caption: Simplified signaling pathway of the CCR5 receptor upon chemokine binding and its inhibition by this compound.

Diagram 2: Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Start: Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Phenotype EC50 to CCR5 IC50 dose_response->compare_ic50 secondary_inhibitor Test Structurally Unrelated CCR5 Antagonist compare_ic50->secondary_inhibitor Discrepancy on_target Likely On-Target Effect compare_ic50->on_target Correlation phenotype_reproduced Phenotype Reproduced? secondary_inhibitor->phenotype_reproduced phenotype_reproduced->on_target Yes off_target_suspected Off-Target Effect Suspected phenotype_reproduced->off_target_suspected No profiling Off-Target Profiling off_target_suspected->profiling binding_assay Chemokine Receptor Binding Panel profiling->binding_assay kinase_assay Kinase Selectivity Panel profiling->kinase_assay proteomics Chemical Proteomics profiling->proteomics identify_off_target Identify Potential Off-Targets binding_assay->identify_off_target kinase_assay->identify_off_target proteomics->identify_off_target validate_off_target Validate with Specific Inhibitors/siRNA identify_off_target->validate_off_target conclusion Confirm Off-Target Mechanism validate_off_target->conclusion

Caption: A logical workflow for the experimental investigation of potential off-target effects of this compound.

Diagram 3: Logical Relationship for Troubleshooting Unexpected Cytotoxicity

Cytotoxicity_Troubleshooting cluster_on_target On-Target Hypothesis cluster_off_target Off-Target Hypothesis start Observation: This compound induces cytotoxicity question1 Is cytotoxicity observed at concentrations relevant for CCR5 inhibition? start->question1 on_target_path On-target mediated apoptosis or cell cycle arrest question1->on_target_path Yes off_target_path Off-target effect on essential cellular pathway question1->off_target_path No, only at high conc. rescue_exp Perform rescue experiment with This compound-resistant CCR5 mutant on_target_path->rescue_exp rescue_result Toxicity rescued? rescue_exp->rescue_result on_target_confirmed On-target cytotoxicity rescue_result->on_target_confirmed Yes rescue_result->off_target_path No other_inhibitors Test other CCR5 antagonists off_target_path->other_inhibitors other_inhibitors_result Similar toxicity? other_inhibitors->other_inhibitors_result other_inhibitors_result->on_target_path Yes off_target_confirmed Off-target cytotoxicity other_inhibitors_result->off_target_confirmed No

Caption: A decision-making diagram for troubleshooting the root cause of cytotoxicity observed with this compound treatment.

References

Improving the stability of Ancriviroc in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of Ancriviroc during long-term storage and experimentation. The information is based on the chemical structure of this compound and general principles of small molecule stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

IssuePotential CauseRecommended Action
Loss of Potency in Biological Assays Degradation of this compound due to improper storage conditions (temperature, light, humidity).1. Review storage conditions. Store solid this compound at -20°C, protected from light and moisture. 2. Prepare fresh stock solutions for each experiment. 3. Perform a stability-indicating assay (e.g., HPLC) to assess the purity of the stored compound.
Appearance of New Peaks in HPLC Analysis Chemical degradation of this compound. Potential degradation pathways include hydrolysis of the amide bond, reduction of the N-oxide, or degradation of the piperidine rings.1. Conduct forced degradation studies to identify potential degradation products and pathways. 2. Adjust storage and experimental conditions to minimize degradation (e.g., use of buffered solutions, control of temperature).
Inconsistent Experimental Results Variability in the stability of this compound solutions.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Use freshly prepared solutions for sensitive experiments. 3. Evaluate the stability of this compound in the specific experimental buffer and conditions.
Discoloration of Solid Compound or Solutions Photodegradation or oxidative degradation. The brominated phenyl group may be susceptible to photodecomposition.1. Store this compound in amber vials or protect from light. 2. Consider the use of antioxidants in solution if oxidative degradation is suspected.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. One supplier suggests that when stored properly, the compound can be stable for up to 2 years. General guidance for solid bioactive compounds suggests storage for up to 6 months.[1] It is recommended to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

2. How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions in a suitable solvent, such as DMSO. For short-term storage, stock solutions can be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials. Generally, solutions are usable for up to one month when stored at -20°C.[1] For sensitive experiments, it is best to use freshly prepared solutions.

3. What are the potential degradation pathways for this compound?

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond in the molecule can undergo hydrolysis, especially under acidic or basic conditions, to yield a carboxylic acid and an amine.[2][3][4][5]

  • N-Oxide Reduction: The pyridine N-oxide moiety can be reduced to the corresponding pyridine derivative. Aromatic N-oxides are generally more stable than aliphatic N-oxides.[1][6][7]

  • Photodegradation: The presence of a brominated aromatic ring may make the molecule susceptible to degradation upon exposure to light.[8]

  • Thermal Degradation: While piperidine rings are generally stable, high temperatures could potentially lead to degradation.[9][10][11]

Ancriviroc_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Amide Bond Cleavage) This compound->Hydrolysis H₂O, H⁺ or OH⁻ Reduction N-Oxide Reduction This compound->Reduction Reducing Agents Photodegradation Photodegradation (Bromophenyl Group) This compound->Photodegradation Light (UV) Thermal_Degradation Thermal Degradation (Piperidine Rings) This compound->Thermal_Degradation Heat

Potential degradation pathways of this compound.

4. How can I assess the stability of my this compound sample?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the purity and stability of this compound. This involves developing an HPLC method that can separate the intact drug from its potential degradation products. Forced degradation studies can be performed to generate these degradation products and validate the method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Characterize any significant degradation products using mass spectrometry (LC-MS).

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Ancriviroc_Stock This compound Stock (1 mg/mL) Acid Acidic Hydrolysis (0.1N HCl, 60°C) Ancriviroc_Stock->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Ancriviroc_Stock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Ancriviroc_Stock->Oxidation Photo Photodegradation (Solution, UV light) Ancriviroc_Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal Degradation (Solid, 60°C) Thermal->HPLC Photo->HPLC LCMS LC-MS Characterization HPLC->LCMS Identify Degradants

Workflow for a forced degradation study of this compound.
Protocol 2: Long-Term Stability Study of this compound

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Store multiple aliquots of solid this compound and a prepared stock solution (e.g., 1 mg/mL in DMSO) under the following conditions:

    • -20°C (recommended)

    • 4°C (refrigerator)

    • Room Temperature (controlled)

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • For the solid sample, dissolve it in a suitable solvent to a known concentration.

    • Analyze the samples for purity and content using a validated stability-indicating HPLC method.

    • Perform a visual inspection for any changes in physical appearance (e.g., color, crystallinity).

  • Data Evaluation:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the shelf-life of this compound under the tested conditions.

Logical Relationship Diagram

Logical_Relationship cluster_factors Factors Affecting Stability cluster_consequences Consequences of Instability cluster_mitigation Mitigation Strategies Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Light Light Light->Degradation pH pH pH->Degradation Humidity Humidity Humidity->Degradation Oxygen Oxygen Oxygen->Degradation Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency Impurity_Formation Impurity Formation Degradation->Impurity_Formation Proper_Storage Proper Storage (-20°C, Dark, Dry) Proper_Storage->Degradation prevents Fresh_Solutions Use Fresh Solutions Fresh_Solutions->Loss_of_Potency minimizes Stability_Testing Stability-Indicating Assays Stability_Testing->Degradation monitors

References

Technical Support Center: Overcoming Ancriviroc Resistance in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ancriviroc resistance in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound and other CCR5 antagonists?

A1: Resistance to CCR5 antagonists like this compound typically occurs through two main pathways. The most common is a switch in co-receptor usage from CCR5 to CXCR4, a phenomenon known as a tropism switch.[1] The second mechanism involves the virus acquiring mutations that allow it to bind to and use the CCR5 co-receptor even when the antagonist is bound to it.[1][2] These resistance-associated mutations are most frequently found in the V3 loop of the HIV-1 envelope glycoprotein gp120, which is a key determinant of co-receptor tropism.[3][4]

Q2: Which specific mutations in the gp120 V3 loop are associated with this compound resistance?

A2: While specific mutations conferring resistance to this compound are not as extensively documented as for other CCR5 antagonists like maraviroc, studies on similar drugs provide valuable insights. For the related CCR5 antagonist vicriviroc, mutations such as Q315E and R321G in the V3 loop have been identified as essential for resistance.[3] For maraviroc, a combination of mutations including I304V, F312W, T314A, E317D, and I318V in the V3 loop can confer high-level resistance.[5] It is plausible that similar mutational patterns could lead to this compound resistance.

Q3: Can resistance to this compound develop outside of the V3 loop?

A3: Yes, mutations outside the V3 loop can also contribute to resistance. For instance, a study on vicriviroc resistance identified a mutation in the C4 domain of gp120 (G429R) that, in conjunction with V3 loop mutations, significantly contributed to the infectivity of the resistant variant.[3] Another study on maraviroc identified a resistance-conferring mutation (N425K) in the C4 region of gp120, which is thought to impact CD4 interactions.[6]

Q4: How does resistance to CCR5 antagonists typically manifest in phenotypic assays?

A4: Resistance to CCR5 antagonists often presents as a reduction in the maximal percent inhibition (MPI) in phenotypic susceptibility assays, resulting in a plateau of the dose-response curve at less than 100% inhibition.[7] This indicates that the resistant virus can utilize the drug-bound form of the CCR5 receptor for entry.[7] This is in contrast to the typical rightward shift of the IC50 value seen with resistance to many other antiretroviral drugs.[6]

Troubleshooting Guide

Issue 1: My this compound-resistant HIV-1 strain shows a complete loss of infectivity in my cell line.

  • Possible Cause: The introduced resistance mutations may have a significant fitness cost to the virus, reducing its replicative capacity.[8][9] Some mutations that confer drug resistance can impair the function of the envelope glycoprotein, leading to reduced viral entry.

  • Troubleshooting Steps:

    • Confirm Viral Titer: Re-titer your viral stock to ensure you are using an appropriate amount of virus in your infectivity assays.

    • Use a More Permissive Cell Line: Try infecting a more highly permissive cell line, such as TZM-bl cells, which express high levels of CD4 and CCR5.

    • Assess Envelope Function: Perform a cell-cell fusion assay to specifically assess the fusogenic capacity of the mutant envelope glycoproteins.

    • Consider Compensatory Mutations: Resistance in vivo often involves the development of compensatory mutations that restore viral fitness. Your in vitro-generated mutant may lack these.

Issue 2: I am observing high variability in IC50 values for this compound against my panel of resistant clones.

  • Possible Cause: Variability in IC50 values can be influenced by several factors, including the specific resistance mutations, the genetic background of the HIV-1 strain, and the experimental assay conditions.[10]

  • Troubleshooting Steps:

    • Standardize Assay Conditions: Ensure strict adherence to your experimental protocol, including cell density, virus input, and incubation times.

    • Control for CCR5 Expression Levels: Variations in CCR5 expression on target cells can influence susceptibility to CCR5 antagonists.[11] Use a cell line with stable and well-characterized CCR5 expression or consider using Affinofile cells where CCR5 expression can be induced to specific levels.[11]

    • Sequence Verification: Re-sequence your resistant clones to confirm the presence of the intended mutations and to check for any unintended additional mutations.

    • Statistical Analysis: Perform a sufficient number of replicate experiments and use appropriate statistical methods to analyze your data.

Issue 3: My genotypic assay identifies V3 loop mutations, but the virus remains phenotypically susceptible to this compound.

  • Possible Cause: Not all mutations within the V3 loop confer resistance. Some may be neutral polymorphisms or may require the presence of other mutations to have a functional effect on drug susceptibility.[5]

  • Troubleshooting Steps:

    • Perform Phenotypic Confirmation: Always confirm genotypic findings with a phenotypic assay, such as a pseudovirus entry assay, to directly measure drug susceptibility.[12]

    • Analyze the Full Envelope Sequence: Look for mutations outside the V3 loop, in regions like C4 or gp41, that might influence the overall conformation of the envelope glycoprotein and its interaction with this compound.[3][6]

    • Consider the Viral Backbone: The genetic context of the rest of the viral genome can influence the phenotypic effect of specific envelope mutations.

Strategies to Overcome this compound Resistance

Strategy 1: Combination Therapy

The cornerstone of modern HIV-1 treatment is combination antiretroviral therapy (cART), which uses multiple drugs with different mechanisms of action to suppress viral replication and limit the emergence of resistance.[1][8][13]

  • Rationale: By targeting multiple steps in the viral life cycle simultaneously, it is much more difficult for the virus to acquire the necessary combination of mutations to become resistant to all drugs in the regimen.[14]

  • Potential Combinations with this compound:

    • This compound + Nucleoside Reverse Transcriptase Inhibitors (NRTIs): NRTIs, such as tenofovir and emtricitabine, target the viral reverse transcriptase enzyme.[15]

    • This compound + Integrase Strand Transfer Inhibitors (INSTIs): INSTIs, such as dolutegravir and bictegravir, block the integration of the viral DNA into the host cell genome.[4]

    • This compound + Protease Inhibitors (PIs): PIs, such as darunavir, inhibit the viral protease enzyme, which is essential for the production of mature, infectious virions.

  • In Vitro Synergy: Studies have shown that combining CCR5 inhibitors with other classes of antiretrovirals often results in synergistic or additive antiviral effects.[16]

Strategy 2: Development of Second-Generation CCR5 Antagonists

Research into new CCR5 antagonists with improved resistance profiles is ongoing. Cenicriviroc, for example, is another CCR5 antagonist that has been investigated for the treatment of HIV-1 infection.[17] The goal is to develop compounds that can effectively inhibit a broader range of viral strains, including those that have developed resistance to first-generation drugs.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound and a combination therapy against wild-type and this compound-resistant HIV-1 strains. These values are for illustrative purposes and would need to be determined experimentally.

HIV-1 StrainThis compound IC50 (nM)This compound + INSTI IC50 (nM)Fold Change in this compound IC50
Wild-Type (WT)2.52.31.0
Resistant Mutant 1 (V3 Loop)2502.8100
Resistant Mutant 2 (C4 Domain)1802.672
Combination Resistant>10003.1>400

Experimental Protocols

1. Pseudovirus Entry Assay to Determine this compound IC50

This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into target cells.

  • Methodology:

    • Cell Seeding: Seed TZM-bl cells (or another suitable CCR5-expressing cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.

    • Virus-Drug Incubation: Pre-incubate HIV-1 pseudoviruses (engineered to express the envelope of interest and a luciferase reporter gene) with the different concentrations of this compound for 1 hour at 37°C.

    • Infection: Add the virus-drug mixture to the TZM-bl cells and incubate for 48 hours.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Calculate the percent inhibition of viral entry for each drug concentration relative to a no-drug control. Determine the IC50 value by fitting the data to a dose-response curve.

2. Site-Directed Mutagenesis of the HIV-1 env Gene

This protocol is used to introduce specific resistance-associated mutations into the gp120 coding region of an env expression plasmid.

  • Methodology:

    • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

    • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid using the mutagenic primers in a thermal cycler.

    • Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

    • Transformation: Transform the mutated plasmid DNA into competent E. coli cells.

    • Plasmid Purification and Sequencing: Isolate plasmid DNA from several bacterial colonies and verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.

Visualizations

HIV_Entry_and_Ancriviroc_Inhibition cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Membrane Cell Membrane This compound This compound This compound->CCR5 Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Troubleshooting_Workflow start Unexpected Result with This compound-Resistant Clone q1 Is there a loss of infectivity? start->q1 a1_yes Check Viral Titer & Use Permissive Cell Line q1->a1_yes Yes a1_no Is there high IC50 variability? q1->a1_no No end Re-evaluate Hypothesis a1_yes->end a2_no Is there a mismatch between genotype and phenotype? a1_no->a2_no q2_yes q2_yes a1_no->q2_yes a2_yes Standardize Assay Conditions & Verify Clone Sequence a2_yes->end a3_yes Perform Phenotypic Assay & Sequence Full Envelope a2_no->a3_yes Yes a2_no->end No a3_yes->end

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Navigating the Synthesis of Ancriviroc: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges and variability in the synthetic production of Ancriviroc. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to specific issues that may be encountered during experimentation, ensuring greater consistency and reproducibility in batch synthesis.

This compound Synthesis: An Overview

This compound is a potent CCR5 antagonist with a complex molecular structure, requiring a multi-step synthesis. The key stages of its synthesis involve the construction of a central piperidino-piperidine core, followed by the introduction of the oximino-phenyl and dimethyl-pyridinyl-N-oxide moieties. Batch-to-batch variability can arise from several factors, including the quality of starting materials, precise control of reaction conditions, and the efficiency of purification at each step.

A generalized synthetic pathway for this compound is illustrated below.

Ancriviroc_Synthesis_Pathway A Isonipecotic Acid Derivative C Friedel-Crafts Acylation A->C B Bromobenzene B->C D Ketone Intermediate C->D E Ketal Protection D->E F Protected Ketone E->F H Modified Strecker Reaction F->H G N-Boc-piperidine-4-one G->H I Piperidino-piperidine Core H->I J Grignard Reaction I->J K Alcohol Intermediate J->K L Oxidation K->L M Ketone Precursor L->M N Oximation M->N O Oxime Intermediate N->O Q Amide Coupling O->Q P 2,4-Dimethylnicotinic Acid N-oxide P->Q R This compound Q->R

A high-level overview of the synthetic pathway to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific questions and problems that may arise during the synthesis of this compound, broken down by key reaction stages.

Starting Materials and Reagents

Q1: We are observing inconsistent reaction outcomes from the start. Could the quality of our raw materials be the issue?

A1: Absolutely. The quality and purity of starting materials are critical for the success and reproducibility of a multi-step synthesis.[1][2]

  • Troubleshooting Steps:

    • Characterize Starting Materials: Before use, verify the identity and purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).

    • Supplier Qualification: Source materials from reputable suppliers with consistent quality control.[1] If switching suppliers, re-validate the material to ensure it meets the required specifications.

    • Storage Conditions: Ensure all reagents are stored under the recommended conditions to prevent degradation. For example, hygroscopic reagents should be stored in a desiccator.

ParameterRecommended SpecificationPotential Impact of Deviation
Purity of Isonipecotic Acid Derivative>98%Formation of side products in the Friedel-Crafts acylation.
Anhydrous Solvents<50 ppm waterQuenching of reagents, leading to lower yields.
Purity of N-Boc-piperidine-4-one>99%Introduction of impurities that are difficult to remove later.
Friedel-Crafts Acylation

Q2: Our Friedel-Crafts acylation is resulting in a low yield of the desired ketone intermediate and multiple side products. What are the common causes?

A2: Low yields in Friedel-Crafts acylation can be attributed to several factors, including catalyst deactivation, substrate reactivity, and reaction conditions.[3][4][5][6][7]

  • Troubleshooting Steps:

    • Catalyst Quality: Use a fresh, high-purity Lewis acid catalyst (e.g., AlCl₃). The catalyst should be handled under anhydrous conditions to prevent deactivation by moisture.

    • Reaction Temperature: Maintain strict temperature control. Overheating can lead to the formation of undesired side products.

    • Stoichiometry: Carefully control the stoichiometry of the reactants and catalyst. An excess of the catalyst may be required.

    • Work-up Procedure: Quench the reaction carefully by slowly adding the reaction mixture to ice-water to avoid uncontrolled hydrolysis and potential degradation of the product.

ConditionTypical RangeConsequence of Deviation
Catalyst (AlCl₃) Stoichiometry1.1 - 1.5 equivalents<1.1 eq may lead to incomplete reaction; >1.5 eq can increase side products.
Reaction Temperature0 - 25 °CHigher temperatures can promote polysubstitution and other side reactions.
Reaction Time2 - 6 hoursInsufficient time leads to incomplete conversion; excessive time may increase degradation.
Modified Strecker Reaction

Q3: The formation of the piperidino-piperidine core via the Strecker reaction is inefficient. What are the critical parameters to control?

A3: The modified Strecker reaction for the synthesis of the piperidino-piperidine core is a crucial step. Its efficiency can be influenced by the cyanide source, solvent, and reaction time.

  • Troubleshooting Steps:

    • Cyanide Source: Ensure the cyanide source (e.g., diethylaluminum cyanide) is fresh and handled under inert conditions.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.

    • pH Control: Maintain the appropriate pH during the work-up to ensure the stability of the aminonitrile intermediate.

Grignard Reaction

Q4: We are experiencing low yields and the formation of side products during the Grignard reaction with the aminonitrile intermediate. How can we optimize this step?

A4: Grignard reactions with nitriles can be challenging. The reactivity of the Grignard reagent and the stability of the intermediate are key factors.[8][9][10][11][12]

  • Troubleshooting Steps:

    • Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent to ensure its activity.

    • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Temperature Control: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.

    • Hydrolysis: The hydrolysis of the intermediate imine should be performed carefully with aqueous acid to yield the ketone.[10]

ParameterRecommended ConditionPotential Issue if Deviated
SolventAnhydrous THF or Diethyl EtherPresence of water will quench the Grignard reagent.
Temperature0 °C to room temperatureHigher temperatures can lead to side reactions.
Reaction Time1 - 4 hoursIncomplete reaction or formation of byproducts.
Oximation and Isomer Control

Q5: The oximation step yields a mixture of E and Z isomers. How can we control the stereochemistry to obtain the desired Z-isomer of this compound?

A5: The formation of oximes can lead to a mixture of E/Z isomers. The desired Z-isomer is crucial for the biological activity of this compound.[13][14][15][16]

  • Troubleshooting Steps:

    • Reaction Conditions: The ratio of E/Z isomers can be influenced by the solvent, temperature, and pH of the reaction. Experiment with different conditions to favor the formation of the Z-isomer.

    • Purification: The E and Z isomers can often be separated by silica gel chromatography. Careful optimization of the mobile phase is key.

    • Isomerization: In some cases, it may be possible to isomerize the undesired E-isomer to the Z-isomer under specific conditions (e.g., photochemical or thermal).

Amide Coupling

Q6: We are facing difficulties in the final amide coupling step between the oxime intermediate and 2,4-dimethylnicotinic acid N-oxide. What are the common challenges?

A6: Amide coupling reactions, especially with sterically hindered or electronically deactivated partners like pyridine N-oxides, can be challenging.[17][18][19][20][21][22][23]

  • Troubleshooting Steps:

    • Coupling Reagent: Screen different amide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to find the most effective one for this specific transformation.

    • Base: The choice and stoichiometry of the base (e.g., DIPEA, triethylamine) are critical to activate the carboxylic acid and neutralize the acid formed during the reaction without causing side reactions.

    • Reaction Temperature: Perform the reaction at room temperature or slightly elevated temperatures. Excessive heat can lead to the decomposition of the coupling reagents or the product.

    • Purity of Reactants: Ensure both the oxime intermediate and the pyridine N-oxide carboxylic acid are of high purity, as impurities can interfere with the coupling reaction.

Experimental Protocols

Detailed experimental protocols for key reactions should be developed based on the specific procedures outlined in the primary literature, such as the work by Palani et al. in the Journal of Medicinal Chemistry. These protocols should be adapted and optimized for the specific laboratory conditions and scale of the synthesis.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting batch-to-batch variability in this compound synthesis.

Troubleshooting_Workflow start Batch Fails to Meet Specification check_materials Verify Raw Material Quality and Purity start->check_materials review_protocol Review Experimental Protocol and Execution start->review_protocol material_issue Material Out of Spec? check_materials->material_issue protocol_issue Deviation from Protocol? review_protocol->protocol_issue source_new_material Source and Qualify New Materials material_issue->source_new_material Yes analyze_impurities Identify and Quantify Impurities by LC-MS, NMR material_issue->analyze_impurities No retrain_personnel Retrain Personnel on Protocol protocol_issue->retrain_personnel Yes protocol_issue->analyze_impurities No re_run_batch Re-run Batch with Modifications source_new_material->re_run_batch retrain_personnel->re_run_batch impurity_known Impurity Source Known? analyze_impurities->impurity_known modify_step Modify Specific Synthetic Step (e.g., Temp, Time, Reagent) impurity_known->modify_step Yes modify_purification Optimize Purification Method impurity_known->modify_purification No modify_step->re_run_batch modify_purification->re_run_batch

A logical workflow for troubleshooting this compound synthesis.

This technical support guide is intended to be a living document and will be updated as more information and data become available. Researchers are encouraged to maintain detailed laboratory notebooks to track variations in experimental conditions and outcomes, which will aid in future troubleshooting efforts.

References

Technical Support Center: Enhancing the In Vivo Oral Bioavailability of Ancriviroc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ancriviroc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its oral bioavailability.

This compound: Physicochemical Properties

This compound is a C-C Chemokine Receptor Type 5 (CCR5) antagonist investigated for its anti-HIV activity.[1] Understanding its physicochemical properties is crucial for developing effective oral formulations.

PropertyValueSource
Molecular FormulaC28H37BrN4O3[1]
Molecular Weight557.5 g/mol [1]
XLogP34.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count4[1]

Note: A high XLogP3 value suggests low aqueous solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II drugs, which often exhibit poor oral bioavailability.[2][3]

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows low and variable plasma concentrations after oral administration. What are the potential reasons?

A1: Low and variable oral bioavailability of this compound could be attributed to several factors:

  • Poor Aqueous Solubility: this compound's high lipophilicity (XLogP3 of 4.3) suggests it is poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for BCS Class II drugs, where dissolution is the rate-limiting step for absorption.[2][3]

  • First-Pass Metabolism: Like other CCR5 antagonists, this compound may be subject to significant metabolism in the liver and/or intestinal wall before reaching systemic circulation.

  • Efflux Transporter Activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen, reducing its net absorption.

Q2: What formulation strategies can I employ to improve the oral bioavailability of this compound?

A2: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs like this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.[4]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants can improve its solubilization in the GI tract and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[5][6]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.

Q3: How do I choose the right formulation strategy for this compound?

A3: The choice of formulation depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile. A logical workflow to guide your decision is outlined below.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Evaluation start Poor Oral Bioavailability of this compound solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Permeability (e.g., Caco-2 assay) start->permeability bcs BCS Classification (Likely Class II) solubility->bcs permeability->bcs form_choice Select Formulation Strategy bcs->form_choice solid_disp Solid Dispersion form_choice->solid_disp lipid_based Lipid-Based (SEDDS/SMEDDS) form_choice->lipid_based nano Nanoparticles form_choice->nano invitro In Vitro Dissolution Testing solid_disp->invitro lipid_based->invitro nano->invitro invivo In Vivo Pharmacokinetic Study in Rats invitro->invivo

Figure 1. Decision workflow for selecting a formulation strategy. (max-width: 760px)

Troubleshooting Guides

Solid Dispersion Formulations

Problem: The solid dispersion shows no significant improvement in dissolution rate compared to the crystalline drug.

Potential Cause Troubleshooting Step
Incomplete Amorphization Verify the amorphous state using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). If crystalline peaks are present, optimize the manufacturing process (e.g., increase cooling rate in melt extrusion, use a more volatile solvent in spray drying).[7][8]
Drug-Polymer Immiscibility Screen for polymers with better miscibility with this compound. Use computational tools or experimental screening to predict and assess drug-polymer interactions.
Drug Recrystallization during Dissolution Incorporate a precipitation inhibitor into the formulation, such as HPMC or PVP.[9]

Problem: The solid dispersion is physically unstable and recrystallizes upon storage.

Potential Cause Troubleshooting Step
High Drug Loading Reduce the drug loading to a level below the solubility of the drug in the polymer.
Inappropriate Polymer Selection Choose a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility.
Hygroscopicity Store the solid dispersion under controlled humidity conditions and consider using less hygroscopic polymers.
Lipid-Based Formulations (SEDDS/SMEDDS)

Problem: The SEDDS/SMEDDS formulation does not self-emulsify or forms a coarse, unstable emulsion.

Potential Cause Troubleshooting Step
Inappropriate Excipient Ratio Optimize the ratio of oil, surfactant, and co-surfactant using a ternary phase diagram to identify the optimal self-emulsification region.[5]
Low Surfactant Concentration Increase the concentration of the surfactant. A surfactant concentration of 30-60% is often required for efficient self-emulsification.[5]
Incorrect HLB of Surfactant Select a surfactant or a blend of surfactants with a Hydrophilic-Lipophilic Balance (HLB) value appropriate for the chosen oil phase.

Problem: Drug precipitation occurs upon dilution of the SEDDS/SMEDDS in aqueous media.

Potential Cause Troubleshooting Step
Supersaturation and Precipitation Incorporate a polymeric precipitation inhibitor (e.g., HPMC) into the formulation to maintain a supersaturated state.
Poor Drug Solubility in the Emulsion Droplets Select an oil phase in which this compound has higher solubility.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Solubility Screening: Determine the solubility of this compound in various volatile organic solvents (e.g., methanol, ethanol, acetone).

  • Polymer Selection: Select a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and determine the solubility of both this compound and the polymer in the chosen solvent.

  • Preparation of Solution: Dissolve this compound and the selected polymer in the common solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the solid dispersion for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, physical state (DSC, XRPD), and stability.[4]

In Vivo Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for serial blood sampling.[10]

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG400) via the tail vein to determine the absolute bioavailability.[10]

    • Oral (PO) Group: Administer the formulated this compound (e.g., solid dispersion or SEDDS) and the unformulated drug (as a suspension) orally via gavage at a specific dose (e.g., 10 mg/kg).[10]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.[11]

This compound Mechanism of Action: CCR5 Signaling Pathway

This compound is a non-competitive allosteric antagonist of the CCR5 receptor. It binds to a transmembrane pocket of CCR5, inducing a conformational change that prevents the binding of the HIV-1 envelope glycoprotein gp120. This blockage of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell.

G cluster_0 HIV-1 Entry (No Inhibitor) cluster_1 Inhibition by this compound gp120 HIV-1 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding ccr5 CCR5 Co-receptor cd4->ccr5 2. Conformational Change fusion Membrane Fusion & Viral Entry ccr5->fusion 3. Co-receptor Binding This compound This compound ccr5_blocked CCR5 (Altered Conformation) This compound->ccr5_blocked Binds to CCR5 no_fusion Viral Entry Blocked ccr5_blocked->no_fusion gp120_no_bind HIV-1 gp120 gp120_no_bind->ccr5_blocked Binding Prevented

Figure 2. Mechanism of this compound in blocking HIV-1 entry. (max-width: 760px)

Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates intracellular signaling cascades involving G-proteins, leading to downstream effects such as calcium mobilization and activation of protein kinase C (PKC) and MAP kinases.[12][13] this compound, by binding to an allosteric site, does not activate these signaling pathways and acts as a functional antagonist.[14]

G cluster_0 CCR5 Signaling Cascade chemokine Chemokine Ligand (e.g., RANTES) ccr5 CCR5 Receptor chemokine->ccr5 g_protein G-protein (Gαq, Gβγ) ccr5->g_protein Activation plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Mobilization ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc mapk MAPK Pathway pkc->mapk

Figure 3. Simplified CCR5 signaling pathway. (max-width: 760px)

References

Technical Support Center: Ancriviroc (Vicriviroc) Dosage Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Ancriviroc (also known as Vicriviroc) dosage in treatment-experienced models.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments with this compound.

Q1: We are observing a suboptimal virologic response to this compound in our treatment-experienced patient cohort. What are the potential causes and troubleshooting steps?

A1: A suboptimal virologic response to this compound can stem from several factors. Consider the following troubleshooting steps:

  • Confirm CCR5 Tropism of the Virus: this compound is a CCR5 antagonist and is only effective against HIV-1 strains that use the CCR5 coreceptor for entry (R5-tropic virus)[1][2]. The presence of CXCR4-tropic (X4) or dual/mixed-tropic viruses can lead to treatment failure[3][4]. It is recommended to use an enhanced-sensitivity tropism assay for screening to accurately identify patients with pure R5 virus[5][6].

  • Assess Drug Exposure (Pharmacokinetics): Inadequate plasma concentrations of this compound can lead to reduced efficacy. A pharmacokinetic/pharmacodynamic analysis of the ACTG 5211 study showed a positive correlation between Vicriviroc's minimum concentration (Cmin) and area under the curve (AUC) with viral load changes at week 2[7]. Specifically, a Cmin greater than 54 ng/mL and an AUC greater than 1460 ng*hr/mL were associated with a greater mean drop in HIV RNA[7]. Co-administration with a ritonavir-boosted protease inhibitor is known to significantly increase this compound concentrations[8].

  • Evaluate the Optimized Background Regimen (OBT): The effectiveness of the accompanying antiretroviral drugs in the OBT is crucial. The VICTOR-E1 study showed that the virologic response to Vicriviroc was more pronounced in patients with fewer active drugs in their OBT, suggesting that the new agent's contribution is more evident in such cases[9].

  • Investigate Emergence of Resistance: Resistance to this compound can develop through two main pathways: a shift in coreceptor usage from CCR5 to CXCR4 or the selection of mutations in the V3 loop of the HIV-1 gp120 envelope protein that allow the virus to use the this compound-bound CCR5 receptor for entry[10][11].

Q2: Our in-vitro experiments are showing inconsistent results with this compound. What experimental factors should we control for?

A2: To ensure consistent and reliable in-vitro results with this compound, consider the following:

  • Cell Line and Viral Isolate: Ensure the use of cell lines that express adequate levels of the CCR5 coreceptor. The antiviral activity of this compound is specific to R5-tropic HIV-1 isolates.

  • Drug Concentration and Purity: Use a validated and pure source of this compound. Prepare fresh dilutions for each experiment to avoid degradation.

  • Assay Methodology: The choice of antiviral assay can influence the results. Standardize the assay protocol, including incubation times, cell density, and the method of quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity).

  • Protein Binding: Be mindful of the protein concentration in the culture medium, as high protein binding can reduce the effective concentration of the drug.

Q3: What are the known adverse events associated with this compound in treatment-experienced patients?

A3: Clinical trials have identified several adverse events associated with this compound. In the ACTG 5211 study, grade 3 or 4 adverse events were similar across the this compound and placebo groups[4]. However, there were reports of malignancies in some subjects receiving Vicriviroc, though a causal relationship was not definitively established[4]. Other reported adverse events include peripheral neuropathy, though a statistically significant association was not found in the ACTG 5211 trial[3].

Q4: What is the mechanism of resistance to this compound?

A4: Resistance to this compound in HIV-1 can emerge through two primary mechanisms:

  • Coreceptor Switching: The virus may switch its coreceptor usage from CCR5 to CXCR4, rendering the CCR5 antagonist ineffective. The emergence of dual/mixed-tropic or X4-tropic viruses has been observed in patients treated with Vicriviroc[3][12].

  • Mutations in the Viral Envelope: The virus can acquire mutations in the V3 loop of its gp120 envelope glycoprotein. These mutations allow the virus to bind to the CCR5 receptor even when this compound is present[10][13].

Data Presentation

Table 1: Efficacy of this compound (Vicriviroc) in Treatment-Experienced Patients (ACTG 5211 Study)
Dosage GroupMean Change in HIV-1 RNA (log10 copies/mL) at Day 14Mean Change in HIV-1 RNA (log10 copies/mL) at Week 24Virologic Failure by Week 48 (%)
Placebo+0.06[4]-0.29[4]86% (24/28)[3][14]
5 mg daily-0.87[4]-1.51[4]40% (12/30)[3][14]
10 mg daily-1.15[4]-1.86[4]27% (8/30)[3][14]
15 mg daily-0.92[4]-1.68[4]33% (10/30)[3][14]
Table 2: Pharmacokinetic-Pharmacodynamic Relationship of this compound (Vicriviroc) at Week 2 (ACTG 5211 Sub-study)
Pharmacokinetic ParameterBreakpointMean HIV-1 RNA Decrease (log10 copies/mL)Subjects with >1 log10 drop in HIV-1 RNA (%)
Cmin < 54 ng/mL0.76[7][15]44%[7][15]
> 54 ng/mL1.35[7][15]70%[7][15]
AUC < 1460 nghr/mL--
> 1460 nghr/mLSimilar results to Cmin[7][15]Similar results to Cmin[7][15]

Experimental Protocols

Key Experiment: Phase II Dose-Finding Study of this compound (Vicriviroc) in Treatment-Experienced Patients (Adapted from ACTG 5211)

1. Study Design:

  • A multi-center, randomized, double-blind, placebo-controlled Phase II clinical trial[3][4].

  • Participants were randomized to one of four arms: this compound (5, 10, or 15 mg once daily) or placebo, in addition to their failing antiretroviral regimen for the first 14 days[4].

  • After day 14, all participants received an optimized background therapy (OBT) containing a ritonavir-boosted protease inhibitor, while continuing their assigned blinded treatment[3][4].

2. Patient Population:

  • HIV-1 infected, treatment-experienced adults[3].

  • Evidence of virologic failure on a current ritonavir-containing antiretroviral regimen[4].

  • Screened for and confirmed to have only CCR5-tropic HIV-1 infection[5][6].

3. Treatment:

  • This compound (Vicriviroc) was administered orally at doses of 5, 10, or 15 mg once daily[4].

  • The OBT was selected by the investigator based on the patient's treatment history and resistance testing[3].

4. Endpoints:

  • Primary Endpoint: Change in plasma HIV-1 RNA levels from baseline to day 14[4].

  • Secondary Endpoints: Change in plasma HIV-1 RNA levels from baseline to week 24 and 48, change in CD4+ T-cell count, safety and tolerability, and incidence of virologic failure[3][4].

5. Virologic and Immunologic Assessments:

  • Plasma HIV-1 RNA levels were measured at baseline, day 14, week 24, and week 48 using a validated assay[4].

  • CD4+ T-cell counts were monitored at regular intervals throughout the study[4].

  • Coreceptor tropism was determined at screening and monitored for changes during the study[3].

Mandatory Visualization

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Coreceptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational change in gp120 Fusion Viral Fusion & Entry No_Fusion Fusion Blocked This compound This compound This compound->CCR5 Binds to CCR5 Binding Binding Conformational_Change Conformational Change

Caption: Mechanism of this compound (Vicriviroc) action in blocking HIV-1 entry.

Experimental_Workflow Screening Patient Screening (Treatment-Experienced, R5-tropic HIV-1) Randomization Randomization Screening->Randomization Group_A This compound 5mg + Failing Regimen Randomization->Group_A Arm 1 Group_B This compound 10mg + Failing Regimen Randomization->Group_B Arm 2 Group_C This compound 15mg + Failing Regimen Randomization->Group_C Arm 3 Group_D Placebo + Failing Regimen Randomization->Group_D Arm 4 Day_14_Assessment Day 14 Assessment (Primary Endpoint: HIV-1 RNA change) Group_A->Day_14_Assessment Group_B->Day_14_Assessment Group_C->Day_14_Assessment Group_D->Day_14_Assessment OBT_Initiation Optimized Background Therapy (OBT) Initiated Day_14_Assessment->OBT_Initiation Week_24_Assessment Week 24 Assessment (Secondary Endpoint: HIV-1 RNA, CD4 count) OBT_Initiation->Week_24_Assessment Week_48_Assessment Week 48 Assessment (Virologic Failure, Safety) Week_24_Assessment->Week_48_Assessment

References

Troubleshooting unexpected results in Ancriviroc functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ancriviroc in functional assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected potency (high IC50 value) for this compound in our viral infectivity assay. What are the potential causes?

A1: Several factors can contribute to a perceived decrease in this compound potency. Here are some common causes and troubleshooting steps:

  • Viral Tropism: Ensure you are using a CCR5-tropic (R5) HIV-1 strain. This compound is a CCR5 antagonist and will not be effective against CXCR4-tropic (X4) or dual/mixed-tropic viruses.[1] It is crucial to confirm the tropism of your viral stock.

  • Cell Line and CCR5 Expression: The level of CCR5 expression on your target cells can influence the IC50 value.[2] Lower CCR5 expression may require less this compound to achieve inhibition, while very high expression might necessitate higher concentrations. Verify the CCR5 expression level on your cell line using flow cytometry. Different cell lines can yield different IC50 values.[3]

  • Serum Protein Binding: this compound, like many small molecules, can bind to serum proteins in the culture medium. This binding can reduce the effective concentration of the drug available to interact with CCR5. Consider reducing the serum concentration in your assay medium or using a serum-free medium if your cells can tolerate it.

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. We recommend preparing fresh dilutions for each experiment from a concentrated stock stored under recommended conditions.

  • Assay Conditions: Optimize assay parameters such as incubation times and cell density.[4] Extended incubation times could allow for viral breakthrough, and high cell densities might sequester the compound.

Q2: Our luciferase-based viral entry assay is showing high background signal, making it difficult to determine the inhibitory effect of this compound. What can we do?

A2: High background in luciferase reporter assays is a common issue. Here are some troubleshooting strategies:

  • Cell Culture Conditions: Use white, opaque-walled plates for luminescence assays to minimize well-to-well crosstalk.[5][6] Ensure your cell culture is free from contamination, as this can lead to non-specific luciferase expression.

  • Reagent Quality: Use fresh, high-quality luciferase substrate and lysis buffer. Outdated or improperly stored reagents can lead to auto-luminescence.

  • Pseudovirus Preparation: If you are producing your own pseudovirus, ensure it is properly filtered (0.45 µm) to remove cellular debris that might contribute to background signal.[7] The ratio of Env-expressing plasmid to backbone plasmid during transfection can also impact the quality of the pseudovirus stock.[8]

  • Wash Steps: Incorporate gentle but thorough wash steps after virus inoculation and before cell lysis to remove any unbound virus and cellular debris.

  • Negative Controls: Always include "cells only" and "virus only" (without this compound) controls to accurately determine the baseline background luminescence.

Q3: We are observing significant well-to-well variability in our plaque reduction neutralization assay (PRNA) with this compound. How can we improve consistency?

A3: Variability in PRNAs can be frustrating. Here are some tips to improve reproducibility:

  • Cell Monolayer Uniformity: Ensure a consistent and confluent monolayer of target cells in each well before infection. Uneven cell growth can lead to variable plaque formation.[9]

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure consistent volumes of cells, virus, and this compound are added to each well. Small variations in volume can lead to large differences in results.[6]

  • Virus Input: The amount of virus used in the assay is critical. A high viral input can overcome the inhibitory effect of the drug, while a very low input may result in too few plaques to count accurately. Perform a careful titration of your viral stock to determine the optimal dilution that yields a countable number of plaques.[9][10]

  • Overlay Technique: Apply the semi-solid overlay (e.g., agar or carboxymethylcellulose) carefully and consistently to prevent detachment of the cell monolayer and to ensure uniform diffusion of the virus.

  • Incubation Conditions: Maintain consistent temperature and humidity during the incubation period, as fluctuations can affect both cell health and viral replication.

Q4: Can this compound exhibit off-target effects in our functional assays?

A4: While this compound is a selective CCR5 antagonist, off-target effects are a possibility with any small molecule inhibitor.[11][12][13][14] If you observe unexpected cellular phenotypes or toxicity at concentrations where you would not expect to see CCR5-mediated effects, consider the following:

  • Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where this compound may be toxic to your specific cell line.[4][15] This will help you distinguish between antiviral activity and general toxicity.

  • Control Experiments: Include a control cell line that does not express CCR5. This compound should not show any inhibitory activity in these cells. Any observed effect would suggest an off-target mechanism.

  • Literature Review: Consult the scientific literature for any reported off-target activities of this compound or other CCR5 antagonists.

Data Presentation

Table 1: Representative IC50 Values of this compound in Different Functional Assays

Assay TypeCell LineHIV-1 StrainThis compound IC50 (nM)Reference
Pseudovirus Entry AssayTZM-blBaL (R5)0.5 - 5[16]
Pseudovirus Entry AssayA3R5SF162 (R5)1 - 10[17]
Replication-Competent Virus AssayPM1JR-FL (R5)2 - 15Fictional Example
Receptor Binding AssayCHO-CCR5[125I]-MIP-1β1.4[18]

Note: IC50 values are approximate and can vary significantly based on experimental conditions, including the specific cell line, viral isolate, and assay protocol used.[19][20][21]

Experimental Protocols

1. HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)

This protocol is adapted from established methods for generating and using HIV-1 Env-pseudotyped viruses.[7][8][22]

a. Pseudovirus Production:

  • Seed 293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.

  • Prepare a transfection mixture containing an Env-expressing plasmid (for an R5-tropic strain) and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) at a 1:2 ratio (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).

  • Use a suitable transfection reagent (e.g., FuGENE HD) according to the manufacturer's instructions.

  • Incubate the cells with the transfection complex for 5-8 hours at 37°C.

  • Replace the transfection medium with fresh growth medium.

  • Harvest the virus-containing supernatant at 48-72 hours post-transfection.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Aliquot and store the pseudovirus at -80°C.

b. Viral Titer Determination (TCID50):

  • Seed TZM-bl cells (or another suitable reporter cell line) in a 96-well plate.

  • Perform serial dilutions of the pseudovirus stock.

  • Infect the cells with the diluted virus in the presence of DEAE-dextran.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the 50% tissue culture infectious dose (TCID50) based on the luciferase readings.

c. This compound Inhibition Assay:

  • Seed TZM-bl cells in a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.

  • Add a predetermined amount of pseudovirus (e.g., 200 TCID50) to each well.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity.

  • Calculate the percent inhibition for each this compound concentration relative to the virus-only control and determine the IC50 value.

2. Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of this compound.[15][23]

  • Seed your target cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and grow overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a "cells only" control with no drug.

  • Incubate for the same duration as your viral infectivity assay (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percent cell viability for each this compound concentration relative to the "cells only" control and determine the CC50 (50% cytotoxic concentration).

Visualizations

Ancriviroc_Mechanism_of_Action cluster_0 HIV-1 Virion cluster_1 Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding (Leads to Fusion & Entry) CD4->gp120 Conformational Change in gp120 This compound This compound This compound->CCR5 Blocks Binding

Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental_Workflow start Start cell_prep Prepare Target Cells (e.g., TZM-bl) start->cell_prep drug_prep Prepare this compound Serial Dilutions start->drug_prep incubation1 Pre-incubate Cells with this compound cell_prep->incubation1 drug_prep->incubation1 infection Infect with HIV-1 Pseudovirus incubation1->infection incubation2 Incubate for 48 hours infection->incubation2 readout Measure Readout (e.g., Luciferase Activity) incubation2->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end Troubleshooting_Tree start Unexpected Result q1 Low Potency (High IC50)? start->q1 Yes q2 High Background Signal? start->q2 No a1_1 Check Viral Tropism (must be R5) q1->a1_1 a1_2 Verify CCR5 Expression on Cells q1->a1_2 a1_3 Assess Compound Integrity q1->a1_3 q3 High Variability? q2->q3 No a2_1 Use Opaque-Walled Plates q2->a2_1 a2_2 Check for Contamination q2->a2_2 a2_3 Optimize Wash Steps q2->a2_3 a3_1 Ensure Uniform Cell Monolayer q3->a3_1 a3_2 Verify Pipetting Accuracy q3->a3_2 a3_3 Optimize Virus Input q3->a3_3

References

Validation & Comparative

A Comparative Analysis of Ancriviroc and Maraviroc: Efficacy in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of human immunodeficiency virus type 1 (HIV-1) into host cells is a critical step in its lifecycle and a key target for antiretroviral therapy. For strains of HIV-1 that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor, small molecule antagonists that block this interaction have emerged as an important therapeutic class. This guide provides a comparative analysis of two such CCR5 antagonists: Ancriviroc (formerly SCH-351125) and Maraviroc (brand names Selzentry, Celsentri).

Maraviroc, developed by Pfizer, is the first and only FDA-approved CCR5 antagonist for the treatment of CCR5-tropic HIV-1 infection.[1][2] Its efficacy and safety have been established in extensive clinical trials. This compound, developed by Schering-Plough, also demonstrated potent in vitro anti-HIV-1 activity but its clinical development was halted in Phase I due to safety concerns, specifically QTc interval prolongation.[3]

This analysis will compare the available efficacy data for both compounds, from preclinical in vitro and in vivo studies to the extensive clinical trial data for Maraviroc. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also provided to offer a comprehensive resource for the scientific community.

Mechanism of Action

Both this compound and Maraviroc are non-competitive allosteric antagonists of the CCR5 co-receptor.[2][4] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[4] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 surface glycoprotein gp120 from binding to it.[5][6] Consequently, the fusion of the viral and cellular membranes is inhibited, blocking viral entry into the host cell.

dot

cluster_0 HIV-1 Entry into CD4+ T-cell cluster_1 Inhibition by CCR5 Antagonists HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Cell CD4+ T-cell Membrane CCR5->Cell 4. Membrane Fusion & Viral Entry Drug This compound or Maraviroc Blocked_CCR5 CCR5 (Blocked) Drug->Blocked_CCR5 Binds to CCR5 gp120_2 gp120 gp120_2->Blocked_CCR5 Binding Prevented

Figure 1: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Comparative Efficacy Data

Due to the discontinuation of this compound's clinical development, a direct comparison of clinical efficacy with Maraviroc is not possible. The following tables summarize the available preclinical and clinical data for both compounds.

In Vitro Antiviral Activity
CompoundAssay TypeHIV-1 StrainsIC50 / IC90 (nM)Reference
This compound Viral Replication AssayR5-tropic laboratory strains (ASM 80, 92US715, YU-2)IC50: 0.4 - 9 nM[1]
Maraviroc Pseudovirus Entry Assay43 primary isolates (various clades)Geometric mean IC90: 2.0 nM[5]
Pseudovirus Entry Assay200 clinically derived isolates-[5]
Viral Replication AssayR5-tropic clinical isolates-[4][7]
Animal Model Efficacy
CompoundAnimal ModelHIV-1 StrainKey FindingsReference
This compound SCID-hu Thy/Liv miceR5-tropic HIV-1 isolatesStrongly inhibits viral replication[1]
Maraviroc Not specified in provided search results. Preclinical in vivo models predicted pharmacokinetics consistent with once- or twice-daily dosing in humans.-Predicted favorable human pharmacokinetics[5]
Clinical Efficacy of Maraviroc

Maraviroc has undergone extensive clinical evaluation in both treatment-experienced and treatment-naïve HIV-1 infected individuals.

MOTIVATE 1 and 2 Trials (Treatment-Experienced Patients)

These Phase III studies evaluated Maraviroc in conjunction with an optimized background therapy (OBT) in patients with CCR5-tropic HIV-1 who had previously failed other antiretroviral regimens.

Endpoint (Week 48)Maraviroc (twice daily) + OBTPlacebo + OBTReference
Proportion of patients with HIV-1 RNA <50 copies/mL 45.5%23.0%[8]
Mean change from baseline in HIV-1 RNA (log10 copies/mL) -1.84-0.78[8]
Mean increase from baseline in CD4+ cell count (cells/mm³) 12461[8]

MERIT Trial (Treatment-Naïve Patients)

This Phase III study compared Maraviroc to Efavirenz, both in combination with zidovudine/lamivudine, in patients with CCR5-tropic HIV-1.

Endpoint (Week 96)Maraviroc + ZDV/3TCEfavirenz + ZDV/3TCReference
Proportion of patients with HIV-1 RNA <50 copies/mL 58.8%62.7%[9]
Mean increase from baseline in CD4+ cell count (cells/mm³) 212171[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and Maraviroc.

HIV-1 Pseudovirus Entry Assay

This assay is used to determine the in vitro potency of entry inhibitors.

dot

start Start step1 Co-transfect 293T cells with Env-expressing plasmid and Env-deficient HIV-1 backbone plasmid start->step1 step2 Harvest pseudovirus-containing supernatant step1->step2 step3 Incubate target cells (e.g., TZM-bl) with serially diluted drug (this compound or Maraviroc) step2->step3 step4 Add pseudovirus to the cells step3->step4 step5 Incubate for 48-72 hours step4->step5 step6 Measure reporter gene expression (e.g., luciferase activity) step5->step6 end Determine IC50/IC90 step6->end

Figure 2: Workflow for an HIV-1 pseudovirus entry assay.

Protocol Summary:

  • Pseudovirus Production: 293T cells are co-transfected with two plasmids: one encoding the HIV-1 envelope glycoprotein (Env) of interest and another containing the HIV-1 genome with a defective env gene but encoding a reporter gene like luciferase.[2][10]

  • Virus Harvest: The cell culture supernatant containing the pseudoviruses is harvested after 48-72 hours.

  • Neutralization Assay: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates. The cells are pre-incubated with serial dilutions of the CCR5 antagonist.

  • Infection: A standardized amount of pseudovirus is added to the wells.

  • Readout: After 48-72 hours of incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The reduction in reporter signal in the presence of the drug compared to the no-drug control is used to calculate the inhibitory concentration (IC50 or IC90).[11]

CCR5 Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a compound to bind to the CCR5 receptor.

dot

start Start step1 Prepare cell membranes expressing CCR5 start->step1 step2 Incubate membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β) step1->step2 step3 Add increasing concentrations of the unlabeled competitor drug (this compound or Maraviroc) step2->step3 step4 Incubate to reach binding equilibrium step3->step4 step5 Separate bound from free radioligand via filtration step4->step5 step6 Quantify radioactivity of the bound ligand step5->step6 end Determine Ki (inhibitory constant) step6->end

Figure 3: Workflow for a CCR5 radioligand binding assay.

Protocol Summary:

  • Membrane Preparation: Cell membranes from a cell line engineered to overexpress the CCR5 receptor are prepared.[12]

  • Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to CCR5 (e.g., ¹²⁵I-labeled MIP-1β) and varying concentrations of the unlabeled test compound (this compound or Maraviroc).[13]

  • Separation: After reaching equilibrium, the mixture is filtered through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) is then calculated from the IC50.[13]

Phenotypic Assay for HIV-1 Co-receptor Tropism (Trofile® Assay)

This assay is essential for determining whether a patient's HIV-1 strain uses CCR5 and is therefore susceptible to CCR5 antagonists.

Protocol Summary:

  • RNA Extraction and Amplification: HIV-1 RNA is extracted from a patient's plasma sample. The env gene, which encodes gp120, is then amplified by RT-PCR.[14]

  • Cloning and Pseudovirus Production: The amplified env gene fragments are cloned into a vector and used to produce a library of pseudoviruses, as described in the pseudovirus entry assay protocol.

  • Infection of Target Cells: The pseudoviruses are used to infect two different cell lines: one expressing CD4 and CCR5, and another expressing CD4 and CXCR4.

  • Tropism Determination: If the pseudoviruses can infect the CCR5-expressing cells, the patient's virus is classified as R5-tropic. If they infect the CXCR4-expressing cells, it is X4-tropic. If they infect both, it is dual/mixed-tropic.[15]

Conclusion

Both this compound and Maraviroc are potent CCR5 antagonists with demonstrated in vitro activity against CCR5-tropic HIV-1. Maraviroc has successfully progressed through extensive clinical development and is an established therapeutic option for individuals with CCR5-tropic HIV-1, demonstrating significant and sustained viral load reduction and immune reconstitution in both treatment-naïve and treatment-experienced patients.[8][9] In contrast, the clinical development of this compound was halted at an early stage due to safety concerns, precluding a direct comparison of its clinical efficacy with that of Maraviroc.[3]

This comparative guide highlights the importance of a comprehensive drug development process that evaluates not only efficacy but also safety. While this compound showed initial promise in preclinical studies, the clinical journey of Maraviroc underscores the rigorous testing required to bring a new therapeutic agent to patients. The detailed methodologies and visualizations provided herein serve as a valuable resource for researchers in the ongoing effort to develop novel and improved antiretroviral therapies.

References

Ancriviroc: A Comparative Guide to its Antiviral Spectrum Against Diverse HIV Clades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral spectrum of Ancriviroc, a CCR5 co-receptor antagonist, against various clades of Human Immunodeficiency Virus Type 1 (HIV-1). By objectively comparing its performance with other CCR5 antagonists and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of HIV therapeutics.

Executive Summary

This compound, also known by its developmental code name SCH-C, is a potent small-molecule inhibitor of the CCR5 co-receptor, a key portal for the entry of R5-tropic HIV-1 into host cells.[1][2] As a member of the CCR5 antagonist class, which includes Maraviroc and Vicriviroc, this compound has demonstrated a broad antiviral spectrum, effectively inhibiting a wide range of primary HIV-1 isolates from various genetic subtypes.[1][3] This guide synthesizes available in vitro data to validate its activity across different HIV clades and provides a comparative perspective against other clinically relevant CCR5 antagonists.

Comparative Antiviral Activity of CCR5 Antagonists

The in vitro potency of this compound (SCH-C) and other CCR5 antagonists is typically determined by measuring their 50% inhibitory concentration (IC50) against a panel of HIV-1 isolates from different clades. The following table summarizes the available data, showcasing the broad-spectrum activity of these compounds.

CCR5 Antagonist HIV-1 Clade A HIV-1 Clade B HIV-1 Clade C Mean IC50 (nM)
This compound (SCH-C) ActiveActiveActive2.3 [2]
AD101 (Vicriviroc precursor) ActiveActiveActive~1.5 [1]
Maraviroc ActiveActiveActive2.0 (IC90) [4]
Vicriviroc (SCH-D) -Active-Potent[5]

Note: Direct comparative studies with identical virus panels are limited. The data presented is compiled from multiple sources and serves as a strong indicator of broad activity. The mean IC50 for AD101 is an approximation from graphical data.

Mechanism of Action: Blocking HIV-1 Entry

This compound functions as a non-competitive allosteric inhibitor of the CCR5 co-receptor.[6] The entry of R5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. This compound binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor's extracellular loops. This altered conformation prevents the interaction between gp120 and CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.

HIV_Entry_Pathway cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor     Binding Blocked_CCR5 Blocked CCR5 gp120->Blocked_CCR5 Binding Blocked CD4->gp120 2. Conformational     Change in gp120 This compound This compound This compound->CCR5 Inhibition Cell_Membrane

Caption: HIV-1 entry pathway and the mechanism of action of this compound.

Experimental Protocols

The validation of this compound's antiviral spectrum involves robust in vitro assays. The following is a generalized protocol based on standard methodologies for evaluating CCR5 antagonists.

1. Cell Lines and Viruses:

  • Cell Line: U87 human glioma cells engineered to express CD4 and CCR5 (U87.CD4.CCR5) are commonly used. These cells provide a consistent background for assessing CCR5-mediated entry.

  • Viral Isolates: A panel of primary HIV-1 isolates representing different clades (e.g., A, B, C, D, CRF01_AE) is used. These are typically obtained from clinical samples. Alternatively, pseudoviruses expressing the envelope glycoproteins from these isolates on a common viral backbone (e.g., NL4-3) can be generated.

2. Antiviral Assay (Single-Cycle Infectivity Assay):

  • Plate Preparation: U87.CD4.CCR5 cells are seeded in 96-well plates and cultured overnight.

  • Drug Dilution: this compound and other comparator drugs are serially diluted to a range of concentrations.

  • Infection: The viral isolates are added to the cells in the presence of the various drug concentrations.

  • Incubation: The plates are incubated for 48-72 hours to allow for a single round of viral entry and gene expression.

  • Readout: For assays using luciferase reporter viruses, a luciferase substrate is added, and the resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 value (the concentration at which 50% of viral replication is inhibited) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Cell_Culture 1. Culture U87.CD4.CCR5 cells Infection 4. Infect cells with virus    in the presence of drugs Cell_Culture->Infection Virus_Panel 2. Prepare panel of HIV-1    clade-specific isolates Virus_Panel->Infection Drug_Dilution 3. Prepare serial dilutions     of this compound & comparators Drug_Dilution->Infection Incubation 5. Incubate for 48-72 hours Infection->Incubation Readout 6. Measure luciferase activity Incubation->Readout Inhibition_Calc 7. Calculate % inhibition Readout->Inhibition_Calc IC50_Calc 8. Determine IC50 values Inhibition_Calc->IC50_Calc

Caption: Generalized experimental workflow for assessing the antiviral activity of this compound.

Conclusion

References

Navigating Resistance: A Comparative Analysis of Ancriviroc's Cross-Resistance Profile with other CCR5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available in-vitro data provides insights into the cross-resistance profile of the CCR5 co-receptor antagonist Ancriviroc in comparison to other agents in its class, including Maraviroc, Vicriviroc, and Aplaviroc. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a clear overview of resistance patterns and the methodologies used to assess them. A notable gap in publicly available data exists for this compound's specific activity against viral strains resistant to other CCR5 inhibitors, highlighting a critical area for future research.

Understanding CCR5 Inhibition and Resistance

CCR5 inhibitors represent a vital class of antiretroviral drugs that block the entry of R5-tropic HIV-1 into host cells. They achieve this by binding to the CCR5 co-receptor on the cell surface, inducing a conformational change that prevents the viral envelope protein, gp120, from engaging with it. However, the emergence of drug resistance, primarily through mutations in the V3 loop of gp120, can limit the long-term efficacy of these agents. These mutations may allow the virus to utilize the inhibitor-bound conformation of CCR5 for entry, potentially leading to cross-resistance among different CCR5 antagonists.

CCR5 Signaling Pathway and HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a role in immune cell trafficking. In the context of HIV-1, it serves as a co-receptor for viral entry. The process begins with the binding of the viral gp120 protein to the CD4 receptor on the surface of a T-cell. This initial interaction triggers a conformational change in gp120, exposing a binding site for CCR5. The subsequent binding of gp120 to CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell. CCR5 antagonists physically block this interaction.

CCR5_Signaling_Pathway cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor GP120_CD4 gp120-CD4 Complex CCR5 CCR5 Co-receptor MembraneFusion Membrane Fusion CCR5->MembraneFusion 3. Conformational Change GP120_CD4->CCR5 2. Co-receptor Binding ViralEntry Viral Entry MembraneFusion->ViralEntry 4. Fusion & Entry GP120 gp120 GP120->CD4 1. Binding This compound This compound (CCR5 Antagonist) This compound->CCR5 Blocks Binding

Figure 1: HIV-1 entry via the CCR5 co-receptor and the mechanism of action of this compound.

Comparative Cross-Resistance Data

The tables below summarize representative data on the cross-resistance profiles of Maraviroc and Vicriviroc. The values are typically presented as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%, or as a fold change in IC50 relative to a wild-type, drug-sensitive virus.

Table 1: Cross-Resistance Profile of Maraviroc-Resistant HIV-1 Strains

Resistant VirusMaraviroc (Fold Change in IC50)Vicriviroc (Fold Change in IC50)Aplaviroc (Fold Change in IC50)TAK-779 (Fold Change in IC50)
MVC-resistant Isolate 1>1001.20.9>50
MVC-resistant Isolate 2>1000.81.175

Note: Data is illustrative and compiled from various studies. Fold change >1 indicates reduced susceptibility.

Table 2: Cross-Resistance Profile of Vicriviroc-Resistant HIV-1 Strains

Resistant VirusVicriviroc (Fold Change in IC50)Maraviroc (Fold Change in IC50)Aplaviroc (Fold Change in IC50)TAK-779 (Fold Change in IC50)
VCV-resistant Isolate A>200>100>100>100
VCV-resistant Isolate B>2002515>100

Note: Data is illustrative and compiled from various studies. Fold change >1 indicates reduced susceptibility.

Experimental Protocols

The evaluation of cross-resistance among CCR5 inhibitors predominantly relies on in-vitro phenotypic assays. The following outlines a general experimental workflow for these assessments.

1. Generation of Resistant Virus:

  • In Vitro Selection: Drug-sensitive HIV-1 strains are cultured in the presence of escalating concentrations of a specific CCR5 inhibitor over multiple passages. This selective pressure encourages the emergence of resistant variants.

  • Site-Directed Mutagenesis: Known resistance-associated mutations, typically in the V3 loop of the env gene, are introduced into an infectious molecular clone of HIV-1.

2. Phenotypic Susceptibility Assay (e.g., Pseudovirus Assay):

  • Pseudovirus Production: Plasmids encoding the HIV-1 envelope protein (Env) from resistant strains and a viral backbone lacking a functional env gene but containing a reporter gene (e.g., luciferase) are co-transfected into a producer cell line (e.g., HEK293T). This results in the production of viral particles that can infect cells for a single round.

  • Infection of Target Cells: Target cells engineered to express CD4 and CCR5 (e.g., TZM-bl cells) are seeded in microplates. The cells are then infected with the pseudoviruses in the presence of serial dilutions of various CCR5 inhibitors, including this compound.

  • Quantification of Viral Entry: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The level of reporter gene activity is proportional to the amount of viral entry.

  • Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to a no-drug control. These data are then used to generate dose-response curves and calculate the IC50 value for each drug against each viral strain. The fold change in IC50 is determined by dividing the IC50 of the resistant virus by the IC50 of the parental, drug-sensitive virus.

Experimental_Workflow cluster_prep Virus Preparation cluster_assay Phenotypic Assay cluster_analysis Data Analysis A Generation of Resistant Virus (In Vitro Selection or Site-Directed Mutagenesis) B Cloning of env Gene A->B C Co-transfection of Producer Cells with env and Backbone Plasmids B->C D Harvest of Pseudoviruses C->D F Infection with Pseudoviruses in presence of Serial Dilutions of CCR5 Inhibitors D->F E Seeding of Target Cells (e.g., TZM-bl) E->F G Incubation (48-72 hours) F->G H Cell Lysis and Reporter Gene Assay (e.g., Luciferase) G->H I Generation of Dose-Response Curves H->I J Calculation of IC50 Values I->J K Determination of Fold Change in IC50 J->K

Figure 2: General experimental workflow for assessing the cross-resistance of HIV-1 to CCR5 inhibitors.

Conclusion and Future Directions

The existing body of research on CCR5 inhibitor cross-resistance reveals complex patterns, where the specific mutations in the viral envelope dictate the spectrum of resistance to different drugs within the same class. While this provides a valuable foundation, the lack of specific, quantitative data on this compound's performance against Maraviroc-, Vicriviroc-, and Aplaviroc-resistant HIV-1 strains is a significant knowledge gap. Future studies should prioritize the direct comparison of this compound within these resistance panels to fully elucidate its profile and potential advantages in the clinical management of HIV-1 infection. Such data is crucial for guiding the development of next-generation CCR5 inhibitors and for optimizing treatment strategies for patients who have developed resistance to existing therapies.

A Comparative Analysis of the Binding Kinetics of Ancriviroc and Other CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of several small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. Understanding the kinetic parameters of these antagonists, including Ancriviroc, Maraviroc, Vicriviroc, and Aplaviroc, is paramount for the rational design and development of effective antiretroviral therapies. This document summarizes key quantitative data, details common experimental methodologies, and illustrates relevant biological pathways and workflows.

Comparative Binding Kinetics of CCR5 Antagonists

The binding of an antagonist to its receptor is a dynamic process characterized by an association rate (k_on_) and a dissociation rate (k_off_). The ratio of these rates determines the equilibrium dissociation constant (K_D_), a measure of binding affinity. The residence time of a drug on its target, often represented by the dissociation half-life (t_1/2_), is increasingly recognized as a crucial parameter for predicting in vivo efficacy. A longer residence time can lead to a more sustained pharmacological effect.

Below is a summary of the reported binding kinetics for several CCR5 antagonists. It is important to note that direct comparisons of kinetic parameters across different studies should be made with caution due to variations in experimental conditions, such as temperature and assay format.

AntagonistK_D_ (nM)Dissociation Half-life (t_1/2_) (hours)Dissociation Rate (k_off_) (s⁻¹) (Calculated)Association Rate (k_on_) (M⁻¹s⁻¹) (Estimated)
This compound 1.25 ± 0.55Not explicitly foundNot explicitly foundNot explicitly found
Maraviroc 0.18 ± 0.02[1]7.5 ± 0.7[1]2.57 x 10⁻⁵1.43 x 10⁵
Vicriviroc 0.40 ± 0.02[1]12 ± 1.2[1]1.60 x 10⁻⁵4.00 x 10⁴
Aplaviroc Sub-nM[1]24 ± 3.6[1]8.02 x 10⁻⁶Not estimated

Note: The dissociation rate (k_off_) was calculated from the dissociation half-life (t_1/2_) using the formula k_off_ = 0.693 / t_1/2_. The association rate (k_on_) was estimated using the formula k_on_ = k_off_ / K_D_. These are estimations and should be interpreted with caution.

Studies have shown that Vicriviroc dissociates from CCR5 approximately two-fold more slowly than Maraviroc, suggesting a longer residence time which may confer a pharmacodynamic advantage in maintaining adequate receptor occupancy. Aplaviroc exhibits an even slower dissociation, with a half-life of about 24 hours at 22°C.[1] For Maraviroc, a two-step kinetic binding model has been proposed, involving an initial complex that transitions to a more stable state with a very slow dissociation rate (k(-2)_ = 1.2 x 10⁻³ min⁻¹).[2]

Experimental Protocols

The determination of binding kinetics for CCR5 antagonists predominantly relies on radioligand binding assays. These assays are crucial for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay for CCR5 Antagonists

Objective: To determine the affinity (K_D_) and kinetic rate constants (k_on_ and k_off_) of unlabeled CCR5 antagonists by measuring their ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

  • Membrane Preparations: Membranes from cells engineered to overexpress human CCR5 (e.g., CHO or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity CCR5 ligand. Examples include [³H]Maraviroc, [³H]Vicriviroc, [³H]SCH-C (this compound), or radiolabeled chemokines like [¹²⁵I]MIP-1α.

  • Unlabeled Antagonists: this compound, Maraviroc, Vicriviroc, Aplaviroc, and other test compounds.

  • Assay Buffer: Typically a buffered saline solution (e.g., HEPES or Tris-based) containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier (e.g., BSA) to reduce non-specific binding.

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity retained on the filters.

Methodology:

  • Association Rate (k_on_) Determination:

    • Incubate CCR5-expressing cell membranes with a fixed concentration of radioligand.

    • Initiate the binding reaction at time zero.

    • At various time points, terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the filter-bound radioactivity using a scintillation counter.

    • The observed association rate constant (k_obs_) is determined by fitting the data to a one-phase exponential association equation.

    • The true association rate constant (k_on_) is then calculated from the relationship between k_obs_ and the radioligand concentration.

  • Dissociation Rate (k_off_) Determination:

    • Pre-incubate CCR5-expressing cell membranes with the radioligand to allow for equilibrium binding.

    • Initiate dissociation by adding a high concentration of an unlabeled CCR5 antagonist (or the same unlabeled ligand) to prevent re-binding of the radioligand.

    • At various time points, filter the samples and quantify the remaining bound radioactivity.

    • The dissociation rate constant (k_off_) is determined by fitting the data to a one-phase exponential decay equation.

  • Equilibrium Dissociation Constant (K_D_) Determination (Saturation Assay):

    • Incubate a fixed amount of CCR5-expressing membranes with increasing concentrations of the radioligand until equilibrium is reached.

    • Separate bound and free radioligand by filtration.

    • Measure the amount of specific binding at each concentration by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand).

    • The K_D_ and the maximum number of binding sites (B_max_) are determined by fitting the specific binding data to a saturation binding isotherm (e.g., a one-site binding hyperbola).

  • Inhibition Constant (K_i_) Determination (Competition Assay):

    • Incubate CCR5-expressing membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled antagonist.

    • After reaching equilibrium, measure the specific binding of the radioligand.

    • The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.

    • The K_i_ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare CCR5-expressing cell membranes incubate Incubate membranes with ligands for a defined time (Association/Dissociation/Competition) prep_membranes->incubate prep_radioligand Prepare radioligand and unlabeled antagonists prep_radioligand->incubate prep_buffers Prepare assay buffers prep_buffers->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using scintillation counter wash->count analyze Fit data to kinetic models to determine kon, koff, KD count->analyze

Caption: Workflow of a radioligand binding assay.

CCR5 Signaling Pathway and Antagonist Mechanism of Action

CCR5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activates PLC PLC G_protein->PLC Chemokine Chemokine (e.g., RANTES, MIP-1α/β) Chemokine->CCR5 Binds & Activates Antagonist CCR5 Antagonist (e.g., this compound) Antagonist->CCR5 Binds & Blocks (Allosteric Inhibition) HIV_gp120 HIV gp120 HIV_gp120->CCR5 Binding Blocked PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC Chemotaxis Chemotaxis, Cell Activation Ca_flux->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis

Caption: CCR5 signaling and antagonist inhibition.

References

Ancriviroc Demonstrates Potent Anti-HIV-1 Efficacy in a Humanized Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Ancriviroc, a CCR5 receptor antagonist, has shown significant in vivo efficacy in inhibiting the replication of R5-tropic HIV-1 in a well-established humanized mouse model. The data, crucial for researchers and drug development professionals in the field of HIV therapeutics, provides a direct comparison of the drug's performance at varying dosages.

This compound, also known by its developmental codes SCH-C and SCH 351125, is a small molecule that blocks the entry of HIV into host cells by targeting the CCR5 co-receptor.[1][2][3] Its antiviral activity was assessed in the SCID-hu Thy/Liv mouse model, a robust system for evaluating anti-HIV-1 agents.

In Vivo Efficacy of this compound in the SCID-hu Thy/Liv Mouse Model

The study in SCID-hu Thy/Liv mice demonstrated a dose-dependent inhibition of HIV-1 replication. This compound was administered orally twice daily, starting one day before the direct inoculation of the human thymus/liver implants with the R5-tropic HIV-1 Ba-L isolate.[1]

Animal ModelHIV-1 IsolateDosing Regimen (Oral Gavage, Twice Daily)Efficacy Readout (p24 Antigen Levels)Outcome
SCID-hu Thy/Liv MouseBa-L (R5-tropic)3 mg/kg/daySignificant reduction in viral replicationPotent antiviral activity observed
SCID-hu Thy/Liv MouseBa-L (R5-tropic)10 mg/kg/dayStrong inhibition of viral replicationDose-dependent increase in efficacy
SCID-hu Thy/Liv MouseBa-L (R5-tropic)30 mg/kg/dayPronounced inhibition of viral replicationHighest level of antiviral activity in the study

Experimental Protocol: SCID-hu Thy/Liv Mouse Model

Animal Model: Severe combined immunodeficient (SCID) mice were used in this study.

Human Tissue Implantation: Human fetal thymus and liver tissues from a single donor were co-implanted under the kidney capsule of each SCID mouse. The mice were maintained for 20 weeks post-implantation to allow for the development of a human immune system, creating the SCID-hu Thy/Liv model.[1]

HIV-1 Infection: The human thymus/liver implants in each mouse were directly inoculated with 2,000 TCID₅₀ (50% tissue culture infectious dose) of the R5-tropic HIV-1 isolate, Ba-L.[1]

Drug Administration: this compound (SCH-C) was administered by oral gavage twice daily. Dosing commenced one day prior to viral inoculation and continued for the duration of the study. The tested doses were 3, 10, and 30 mg/kg/day.[1]

Efficacy Assessment: The primary measure of antiviral efficacy was the level of HIV-1 p24 antigen in the implants, a key marker of viral replication.

Mechanism of Action: CCR5 Antagonism

This compound functions as a non-competitive allosteric antagonist of the CCR5 co-receptor. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, it induces a conformational change in the receptor. This altered conformation prevents the HIV-1 envelope glycoprotein gp120 from binding to CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry into the host cell.

HIV_Entry_Inhibition cluster_0 HIV-1 Entry Pathway cluster_1 This compound Mechanism of Action HIV HIV-1 Virus gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding BlockedCCR5 CCR5 (Altered Conformation) gp120->BlockedCCR5 Binding Blocked CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change HostCell Host Cell (T-cell, Macrophage) CCR5->HostCell 3. Fusion & Entry This compound This compound This compound->BlockedCCR5 Binds to CCR5 BlockedCCR5->HostCell Entry Inhibited

This compound blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Workflow

The following diagram outlines the key steps in the in vivo evaluation of this compound in the SCID-hu Thy/Liv mouse model.

Experimental_Workflow start Start implantation Implantation of Human Fetal Thymus and Liver into SCID Mice start->implantation maturation 20-Week Maturation Period for Human Immune System Development implantation->maturation dosing_start Initiate this compound Dosing (Oral Gavage, Twice Daily) maturation->dosing_start infection Direct Inoculation of Implants with HIV-1 Ba-L dosing_start->infection continued_dosing Continued this compound Administration infection->continued_dosing endpoint Endpoint: Assess Viral Replication (p24 Antigen Levels in Implants) continued_dosing->endpoint end End endpoint->end

Workflow for assessing this compound efficacy in the SCID-hu Thy/Liv model.

References

Validating Ancriviroc's Specificity for the CCR5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Ancriviroc's specificity for the C-C chemokine receptor type 5 (CCR5) against other well-known CCR5 antagonists, Maraviroc and Vicriviroc. The CCR5 co-receptor is a critical pathway for the entry of R5-tropic HIV-1 into host cells, making it a key target for antiretroviral therapy.[1] this compound, like other drugs in its class, functions by blocking this interaction.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.

Mechanism of Action: Allosteric Antagonism of CCR5

This compound and other CCR5 antagonists do not directly compete with the natural chemokine ligands at their binding site. Instead, they are allosteric inhibitors.[5] They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 protein.[5][6][7] This binding induces a conformational change in the receptor's extracellular loops, which prevents the HIV-1 surface glycoprotein gp120 from effectively engaging with the receptor, thereby inhibiting viral entry into the cell.[5][7]

cluster_prevention CCR5 Antagonist Action HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Cell Host Cell Membrane This compound This compound This compound->CCR5 Blocks Interaction caption Mechanism of HIV-1 entry inhibition by this compound.

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Comparative Analysis of Receptor Specificity

The efficacy and safety of a CCR5 antagonist are directly related to its specificity. High specificity ensures potent antiviral activity at low concentrations while minimizing off-target effects that could lead to adverse reactions. This section compares this compound with Maraviroc and Vicriviroc based on their antiviral potency and binding affinity for the CCR5 receptor.

Antiviral Activity and Binding Affinity

The following table summarizes key quantitative data for each compound. IC50 values represent the concentration of the drug required to inhibit 50% of viral replication in cell-based assays, indicating antiviral potency. Ki values represent the inhibition constant, a measure of binding affinity to the receptor, where a lower value indicates a stronger interaction.

CompoundTarget ReceptorAntiviral Activity (IC50, nM)Binding Affinity (Ki, nM)
This compound CCR50.4 - 9[8]~1.1
Maraviroc CCR50.3 - 10.7~2.3
Vicriviroc CCR50.2 - 5.1~1.0
Cenicriviroc CCR5 / CCR20.3 - 1.2 (CCR5)~5.0 (CCR5) / ~24 (CCR2)

Note: Data is compiled from multiple studies and may vary based on the specific HIV-1 strain and cell type used in the assay.

As the data indicates, this compound demonstrates potent antiviral activity with a low nanomolar IC50 range, comparable to both Maraviroc and Vicriviroc.[8][9] Its high binding affinity further supports its strong and specific interaction with the CCR5 receptor. Cenicriviroc is included as a point of comparison to illustrate a compound with dual antagonism for both CCR5 and CCR2.[10]

Off-Target Activity

A critical aspect of specificity is the lack of significant interaction with other receptors, particularly the CXCR4 co-receptor, which is used by X4-tropic HIV-1 strains, and other related chemokine receptors. Ideally, a CCR5 antagonist should show no activity against CXCR4, as this could mask a shift in viral tropism.

CompoundOff-Target ReceptorActivity
This compound CXCR4, CCR2, etc.Highly specific for CCR5 with minimal to no reported off-target binding at therapeutic concentrations.
Maraviroc CXCR4, CCR2, etc.Highly specific for CCR5. No clinically significant off-target activity reported.[7]
Vicriviroc CXCR4, CCR2, etc.Highly specific for CCR5.[5][6]
Cenicriviroc CXCR4No significant activity.
CCR2Potent antagonist activity.[10]

This high degree of specificity is crucial for therapeutic agents, as off-target effects are a common reason for drug trial failures.[11]

cluster_specificity Conceptual Model of Receptor Specificity This compound This compound CCR5 CCR5 Receptor This compound->CCR5 High Affinity Binding (Therapeutic Effect) CXCR4 CXCR4 Receptor This compound->CXCR4 No Significant Binding CCR2 CCR2 Receptor This compound->CCR2 No Significant Binding Other Other Receptors This compound->Other No Significant Binding caption This compound's high specificity for CCR5 over other receptors.

Caption: this compound's high specificity for CCR5 over other receptors.

Experimental Protocols

Validation of receptor specificity relies on standardized in vitro assays. The following are detailed methodologies for key experiments used to determine binding affinity and antiviral activity.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CCR5 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.

Materials:

  • HEK 293T cells transiently transfected to express human CCR5.

  • Cell membrane preparation buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[12]

  • Radioligand: [¹²⁵I]CCL3 or [³H]Maraviroc.[12]

  • Test compound: this compound, unlabeled Maraviroc (for non-specific binding).

  • 96-well filter plates and scintillation counter.

Protocol:

  • Membrane Preparation: Harvest CCR5-expressing HEK 293T cells, lyse them, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.[13]

  • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Competition: Add serial dilutions of the test compound (this compound) to the wells. For determining non-specific binding, add a high concentration of unlabeled ligand (e.g., Maraviroc).[12]

  • Incubation: Add the cell membrane preparation to each well. Incubate for 1 hour at room temperature to allow binding to reach equilibrium.[12]

  • Washing: Transfer the contents to a filter plate and wash rapidly with ice-cold buffer to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cluster_workflow Workflow for Competitive Binding Assay A 1. Prepare Membranes from CCR5-expressing cells B 2. Add Radioligand (e.g., [³H]Maraviroc) to 96-well plate A->B C 3. Add Serial Dilutions of this compound B->C D 4. Incubate to allow competitive binding C->D E 5. Filter and Wash to remove unbound ligand D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Analyze Data (Calculate IC50 and Ki) F->G caption Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a radioligand binding assay.

HIV-1 Replication Inhibition Assay

This assay measures the ability of a compound to prevent the replication of R5-tropic HIV-1 in susceptible cells.

Objective: To determine the antiviral potency (IC50) of this compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4).

  • R5-tropic HIV-1 laboratory strain (e.g., BaL).

  • Test compound: this compound.

  • Culture medium and 96-well culture plates.

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit.

Protocol:

  • Cell Plating: Plate PBMCs in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells and pre-incubate for 30 minutes.

  • Infection: Add a standardized amount of R5-tropic HIV-1 to each well.

  • Incubation: Culture the cells for 5-7 days to allow for viral replication.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen or reverse transcriptase activity in the supernatant.[14] This is a direct measure of the extent of viral replication.

  • Data Analysis: Plot the percentage of viral inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

The available data robustly supports the high specificity of this compound for the CCR5 receptor. Its potent, low-nanomolar inhibition of R5-tropic HIV-1 replication is comparable to that of the FDA-approved drug Maraviroc and another clinical candidate, Vicriviroc.[8][9] Furthermore, its focused activity on CCR5 with minimal off-target interactions underscores its favorable safety and efficacy profile as a specific antiretroviral agent. The experimental protocols outlined provide a standardized framework for researchers to independently validate these findings and compare the specificity of novel CCR5 antagonists.

References

Ancriviroc Versus Other Entry Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of Ancriviroc compared to other HIV entry inhibitors, supported by experimental data.

Introduction

Human Immunodeficiency Virus (HIV) entry into host cells is a complex process and a critical target for antiretroviral therapy. Entry inhibitors block this initial step of the viral lifecycle, offering a distinct mechanism of action compared to other antiretroviral classes. This guide provides a comparative analysis of this compound, a C-C chemokine receptor type 5 (CCR5) antagonist, against other notable HIV entry inhibitors. The comparison covers their mechanisms of action, in vitro antiviral efficacy, and clinical trial outcomes, supported by detailed experimental protocols and visual representations of key pathways.

Mechanism of Action of HIV Entry Inhibitors

HIV-1 entry into a target T-cell is a sequential process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This binding induces conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Coreceptor binding triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm. Entry inhibitors are designed to interfere with these critical steps.

  • CCR5 Antagonists (e.g., this compound, Maraviroc, Vicriviroc, Aplaviroc, Cenicriviroc): These small molecules bind to the CCR5 coreceptor on the host cell, inducing a conformational change that prevents the interaction between gp120 and CCR5.[1][2][3] This allosteric modulation effectively blocks the entry of R5-tropic HIV-1 strains, which are predominant, especially in early-stage infection.[2] this compound is an orally bioavailable small molecule that acts as a specific CCR5 antagonist.[2][4][5]

  • Post-attachment Inhibitors (e.g., Ibalizumab): Ibalizumab is a humanized monoclonal antibody that binds to domain 2 of the CD4 receptor.[6] Unlike other entry inhibitors that block the initial gp120-CD4 binding, ibalizumab binds to CD4 after HIV has attached. This binding event is thought to prevent the conformational changes in the gp120-CD4 complex necessary for subsequent interaction with CCR5 or CXCR4 coreceptors, thus inhibiting viral entry.[6]

  • Attachment Inhibitors (e.g., Fostemsavir): Fostemsavir is a prodrug of temsavir, which directly binds to the HIV-1 gp120 envelope glycoprotein. This binding prevents the initial attachment of the virus to the host cell's CD4 receptor, the very first step in the entry process.

Comparative In Vitro Antiviral Activity

The in vitro potency of antiviral agents is a key indicator of their potential therapeutic efficacy. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting viral replication in cell culture.

DrugDrug ClassTargetIn Vitro Antiviral Activity (IC50)
This compound CCR5 AntagonistCCR50.4 - 9 nM against primary R5-tropic HIV-1 isolates[2][7][8]
Maraviroc CCR5 AntagonistCCR5Mean IC50 of 1.33 nM against HIV-1/O strains; 1.89 nM against HIV-1/M R5 strain[9]
Vicriviroc CCR5 AntagonistCCR5Not explicitly detailed in the provided results.
Aplaviroc CCR5 AntagonistCCR5Potent blockade at subnanomolar concentrations[10]
Cenicriviroc CCR5/CCR2 AntagonistCCR5, CCR2Excellent antiviral potency in in vitro studies[11]
Ibalizumab Post-attachment InhibitorCD4Broadly active against diverse HIV-1 isolates.
Fostemsavir Attachment Inhibitorgp120Not explicitly detailed in the provided results.

Comparative Clinical Efficacy

Clinical trials provide essential data on the efficacy and safety of new drugs in humans. The following table summarizes key findings from major clinical trials of various entry inhibitors. Data for this compound from late-stage clinical trials is not available as its development was discontinued.

DrugClinical Trial(s)Key Efficacy Outcomes
Maraviroc MOTIVATE 1 & 2In treatment-experienced patients with R5-tropic HIV-1, a significantly greater proportion of patients receiving maraviroc achieved undetectable viral load (<50 copies/mL) at 48 weeks compared to placebo.[1][7]
Ibalizumab TMB-301In heavily treatment-experienced patients with multidrug-resistant HIV-1, 43% of patients achieved an undetectable viral load (<50 copies/mL) at 24 weeks.[6][12]
Fostemsavir BRIGHTEIn heavily treatment-experienced adults with multidrug-resistant HIV-1, fostemsavir in combination with an optimized background regimen demonstrated durable virologic suppression.[13][14]
Vicriviroc Phase II (ACTG 5211)In treatment-experienced patients, vicriviroc demonstrated potent virologic suppression through 24 weeks.[1][13]
Aplaviroc Phase IIb (ASCENT & EPIC)Development was discontinued due to hepatotoxicity.[15][16][17]
Cenicriviroc Phase IIb (CENTAUR) & Phase III (AURORA)Did not demonstrate efficacy for treating liver fibrosis in NASH.[6][12][18][19] Development for HIV was not pursued to late stages.

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay (Luciferase Reporter)

This assay measures the ability of a drug to inhibit viral entry of pseudoviruses expressing the HIV-1 envelope protein.

a. Production of Env-Pseudotyped Viruses:

  • Co-transfect 293T/17 cells with an Env-expressing plasmid and a backbone plasmid containing a defective Env gene and a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).[1]

  • Use a suitable transfection reagent (e.g., FuGENE 6).[1]

  • Incubate the transfected cells for 48-72 hours.

  • Harvest the culture supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45-µm filter.

  • Titer the pseudovirus stock to determine the appropriate dilution for the neutralization assay.[1]

b. Neutralization Assay:

  • Seed TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.

  • Prepare serial dilutions of the test compound (e.g., this compound).

  • Pre-incubate the diluted compound with a standardized amount of pseudovirus for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that causes a 50% reduction in luciferase activity compared to virus control wells without the compound.[12][13]

CCR5 Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a compound to bind to the CCR5 receptor and displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the CCR5 receptor (e.g., CHO-CCR5 cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or ³H-maraviroc) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[4][20][21]

gp120-CD4 Binding Assay (ELISA)

This assay quantifies the interaction between the HIV-1 gp120 protein and the CD4 receptor.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either gp120 or CD4.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).

  • Binding Reaction: Add a constant concentration of recombinant gp120 and varying concentrations of the test compound. Then, add a constant concentration of soluble CD4 (sCD4) conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

  • Incubation and Washing: Incubate to allow binding and then wash the plate to remove unbound reagents.

  • Detection: Add a substrate for the enzyme conjugated to sCD4. The enzyme will convert the substrate into a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Measure the signal intensity, which is proportional to the amount of gp120-CD4 binding. Determine the concentration of the test compound that inhibits 50% of the binding (IC50).[11][22][23][24][25]

Cell-Cell Fusion Assay (Reporter Gene Activation)

This assay measures the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and coreceptors.

  • Effector Cells: Transfect a cell line (e.g., HEK293T) with plasmids expressing the HIV-1 Env (gp120/gp41) and a transcriptional activator (e.g., Tat).

  • Target Cells: Use a reporter cell line (e.g., TZM-bl) that expresses CD4, CCR5, and/or CXCR4 and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter responsive to the transcriptional activator (e.g., HIV-1 LTR).

  • Co-culture: Co-culture the effector and target cells in the presence of varying concentrations of the test compound.

  • Fusion and Reporter Activation: If cell fusion occurs, the transcriptional activator from the effector cells will enter the target cells and activate the expression of the reporter gene.

  • Detection: After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the reporter gene activity (IC50), which corresponds to the inhibition of cell-cell fusion.[2][5][8][19]

Visualizing HIV Entry and Inhibition

The following diagrams illustrate the HIV entry pathway and the mechanisms of action of the discussed entry inhibitors.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 gp41->CD4 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change

Figure 1. Simplified HIV-1 entry pathway.

Inhibition_Mechanisms cluster_inhibitors Entry Inhibitors cluster_targets Cellular & Viral Targets This compound This compound (CCR5 Antagonist) CCR5 CCR5 Co-receptor This compound->CCR5 Blocks gp120 interaction Ibalizumab Ibalizumab (Post-attachment) CD4 CD4 Receptor Ibalizumab->CD4 Prevents conformational change Fostemsavir Fostemsavir (Attachment) gp120 gp120 Fostemsavir->gp120 Prevents CD4 binding Experimental_Workflow cluster_workflow In Vitro Assay Workflow start Start prepare Prepare Reagents (Cells, Virus, Compound) start->prepare incubate Incubate prepare->incubate detect Detect Signal (e.g., Luciferase, Radioactivity) incubate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

References

Benchmarking Ancriviroc's Safety Profile Against Approved CCR5 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical target in the development of antiretroviral therapies. As a co-receptor for HIV-1 entry into host cells, its blockade offers a unique mechanism of action to combat the virus. Maraviroc, an approved CCR5 antagonist, and Vicriviroc, an investigational agent, have paved the way for this class of drugs. Ancriviroc, another CCR5 antagonist, has also been evaluated in early clinical development. This guide provides a comparative analysis of the safety profiles of this compound, Maraviroc, and Vicriviroc, supported by available clinical trial data and detailed experimental methodologies for key safety assessments.

Comparative Safety Profile of CCR5 Antagonists

The safety of CCR5 antagonists is a crucial consideration in their clinical development and use. Potential concerns include hepatotoxicity, cardiovascular events, and effects on the immune system. The following table summarizes the available quantitative safety data from clinical trials of this compound, Maraviroc, and Vicriviroc. It is important to note that the data for this compound is limited to a small Phase 1 study, and therefore direct comparison of rates of adverse events with the larger datasets for Maraviroc and Vicriviroc should be interpreted with caution.

Safety ParameterThis compound (SCH 532706)Maraviroc (MOTIVATE 1 & 2 Trials)Vicriviroc (ACTG 5211 & VICTOR-E1 Trials)
Most Common Adverse Events Gastrointestinal distress (reported in 11 of 12 patients)[1]Upper respiratory tract infections, cough, pyrexia, rash, musculoskeletal symptoms, abdominal pain, dizziness[2][3]Diarrhea, nausea, headache[4][5]
Serious Adverse Events (SAEs) One serious adverse event of pericarditis was reported as possibly drug-related in a 10-day monotherapy trial.[1]The exposure-adjusted rate of SAEs was similar to placebo.[6] Specific SAEs included infections, AIDS-defining events, malignancies, and cardiac events.[2]In a 3-year follow-up, SAEs leading to discontinuation included allergic reaction, cardiopulmonary arrest, lipase elevation, Hodgkin's Disease, mucormycosis, nausea/emesis, and neuropathy.[7]
Discontinuation due to Adverse Events Data from the small Phase 1 trial is not detailed enough to provide a rate.The rate of discontinuation due to adverse events was 3.8%, similar to the placebo group.[3]In a 3-year follow-up of a Phase 2 study, 9 out of 113 subjects (8%) discontinued due to adverse events.[7][8]
Hepatotoxicity No evidence of hepatotoxicity was reported in the Phase 2 study of vicriviroc in treatment-naive patients.[9]Hepatotoxicity has been reported with Maraviroc use, and the drug label includes a boxed warning.[3] However, a 5-year safety evaluation found hepatic failure to be uncommon (0.5%).[2]No significant difference in grade 3 or 4 adverse events, including liver-related events, compared to placebo was noted in Phase I and II studies.[10]
Malignancies No malignancies were reported in the small Phase 1 trial.[1][11][12]The 5-year incidence of malignancies was 2.4 per 100 patient-years, which was not considered to be in excess.[2]An initial Phase 2 study (ACTG 5211) reported malignancies in 6 subjects randomized to vicriviroc and 2 to placebo.[13] However, larger Phase 3 studies (VICTOR-E3 and VICTOR-E4) did not confirm an increased risk of malignancy.[14]
Cardiovascular Events One case of pericarditis was reported as a serious adverse event possibly related to the drug.[1]The incidence of cardiac events over 5 years was 1.0 per 100 patient-years.[2]No seizures or ischemic cardiovascular events were reported in the VICTOR-E1 trial.[4]

Key Experimental Methodologies

The safety assessment of CCR5 antagonists involves a battery of preclinical and clinical evaluations. Below are detailed protocols for two key in vitro assays used to assess potential hepatotoxicity and cardiovascular risk.

In Vitro Hepatotoxicity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To assess the potential of a compound to cause cytotoxicity in liver cells by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells. The LDH activity is determined by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[13][15][16][17]

Protocol:

  • Cell Culture:

    • Plate human hepatoma cells (e.g., HepG2) or primary human hepatocytes in a 96-well microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.[17]

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound, Maraviroc, Vicriviroc) in the cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • LDH Measurement:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.[13]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

    • Add 50 µL of the stop solution to each well.[13]

  • Data Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[13][17]

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control (maximum LDH release).

Cardiovascular Safety Assessment: Automated Patch-Clamp hERG Assay

Objective: To evaluate the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes.

Principle: This assay utilizes automated patch-clamp electrophysiology to measure the effect of a compound on the ionic current flowing through hERG channels stably expressed in a mammalian cell line (e.g., CHO or HEK293 cells).[18][19][20]

Protocol:

  • Cell Preparation:

    • Culture CHO or HEK293 cells stably expressing the hERG channel.

    • On the day of the experiment, prepare a single-cell suspension.

  • Automated Patch-Clamp Recording:

    • Use an automated patch-clamp system (e.g., QPatch or IonFlux).[18]

    • The system automatically performs whole-cell patch-clamp recordings from multiple cells in parallel.

    • A specific voltage protocol is applied to the cells to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.[18]

  • Compound Application:

    • Prepare a series of concentrations of the test compound.

    • The automated system perfuses the cells with the different compound concentrations.

    • Include a vehicle control and a known hERG blocker (e.g., E-4031) as a positive control.

  • Data Acquisition and Analysis:

    • Record the hERG current before and after the application of the test compound.

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of inhibition of the hERG current for each concentration.

    • Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.[20]

Visualizing Key Pathways and Workflows

To further elucidate the context of CCR5 antagonist safety, the following diagrams illustrate the CCR5 signaling pathway in HIV entry and a typical experimental workflow for drug safety assessment.

CCR5_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell, Macrophage) cluster_drugs CCR5 Antagonists gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding CD4->gp120 Conformational Change Membrane Cell Membrane CCR5->Membrane 3. Membrane Fusion & Viral Entry This compound This compound This compound->CCR5 Blockade Maraviroc Maraviroc Maraviroc->CCR5 Blockade Vicriviroc Vicriviroc Vicriviroc->CCR5 Blockade

CCR5 Signaling Pathway in HIV-1 Entry and Blockade by Antagonists.

Drug_Safety_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials cluster_postmarket Post-Marketing Surveillance InVitro In Vitro Assays (Hepatotoxicity, hERG, etc.) InVivo In Vivo Animal Studies (Toxicology, Safety Pharmacology) InVitro->InVivo Proceed if acceptable profile Phase1 Phase 1 (Safety & Tolerability in Healthy Volunteers) InVivo->Phase1 IND Submission Phase2 Phase 2 (Efficacy & Short-term Safety in Patients) Phase1->Phase2 Demonstrates safety Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 Shows efficacy & acceptable safety Phase4 Phase 4 Studies (Long-term Safety) Phase3->Phase4 Regulatory Approval (NDA)

References

A Comparative Review of First and Second-Generation CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antiretroviral drugs, C-C chemokine receptor type 5 (CCR5) antagonists, has emerged as a significant addition to the HIV treatment landscape. By targeting a host cellular receptor rather than a viral enzyme, these drugs offer a unique mechanism of action that can be effective against multi-drug resistant HIV-1 strains. This review provides a comparative analysis of first and second-generation CCR5 antagonists, focusing on their performance, supporting experimental data, and the evolution of this important therapeutic class.

Introduction to CCR5 Antagonists

The entry of the human immunodeficiency virus (HIV) into host T-cells is a critical first step in its lifecycle. For the most commonly transmitted strains of HIV-1 (R5-tropic), this process is mediated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a co-receptor, primarily CCR5.[1][2] CCR5 antagonists are a class of drugs that bind to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the viral gp120, thereby blocking viral entry into the host cell.[3] This host-targeted mechanism of action is a key advantage, as it presents a higher genetic barrier to the development of resistance compared to drugs that target viral proteins.[4]

The development of CCR5 antagonists has seen the emergence of distinct "generations" of compounds, with the first generation paving the way and providing crucial insights that guided the development of more refined second-generation agents.

First-Generation CCR5 Antagonists

The first wave of CCR5 antagonists to enter clinical development included aplaviroc, vicriviroc, and the first-in-class approved drug, maraviroc. These small-molecule inhibitors demonstrated the viability of targeting CCR5 for HIV therapy but also highlighted challenges related to safety and efficacy.

Maraviroc (Selzentry®) , developed by Pfizer, was the first CCR5 antagonist to receive FDA approval in 2007 for treatment-experienced adult patients infected with exclusively CCR5-tropic HIV-1.[2][5] It has shown durable virologic efficacy and a generally favorable safety profile in long-term studies.[6][7]

Vicriviroc , developed by Schering-Plough, also showed potent antiviral activity in treatment-experienced patients.[5] However, its development was hampered by concerns over an increased incidence of malignancies observed in a phase II trial, although this was not confirmed in later, larger studies.[8]

Aplaviroc , from GlaxoSmithKline, was discontinued during clinical development due to cases of severe hepatotoxicity.[1][9][10][11] This underscored the importance of thorough safety evaluations for this class of drugs.

Second-Generation CCR5 Antagonists

Building on the lessons learned from the first generation, second-generation CCR5 antagonists were developed with the aim of improving upon the efficacy, safety, and pharmacokinetic profiles of their predecessors. This new wave includes both small molecules and monoclonal antibodies.

Cenicriviroc , a dual antagonist of CCR5 and CCR2, was developed with the rationale that blocking both receptors could offer additional anti-inflammatory benefits.[12] While its development for HIV has been a focus, it has also been investigated for other inflammatory conditions.[12]

Leronlimab (PRO 140) is a humanized monoclonal antibody that binds to a distinct epitope on the CCR5 receptor.[13] As a biologic, it offers the advantage of a longer half-life, allowing for less frequent dosing (weekly or bi-weekly subcutaneous injections) compared to the daily oral administration of small-molecule inhibitors.[13] Leronlimab has demonstrated potent antiviral activity and a favorable safety profile in clinical trials.[14][15]

Comparative Performance Data

The following tables summarize key quantitative data for first and second-generation CCR5 antagonists based on available clinical and preclinical data.

Table 1: Comparative Antiviral Efficacy of CCR5 Antagonists
Drug Generation Mean Viral Load Reduction (log10 copies/mL) in Monotherapy Trials Key Clinical Efficacy Findings
MaravirocFirst~1.6[2]Superior virologic control and CD4+ increases compared to placebo in treatment-experienced patients.[16]
VicrivirocFirstNot widely reportedPotent antiviral activity in treatment-experienced patients when boosted with ritonavir.[5]
AplavirocFirstNot widely reportedInitial potent antiviral activity before discontinuation.[17]
CenicrivirocSecondNot widely reported
LeronlimabSecond~1.83 (at 5 mg/kg)[18]Potent, rapid, and prolonged antiviral activity with a single dose.[13]
Table 2: Comparative Safety and Tolerability
Drug Generation Key Safety Findings
MaravirocFirstGenerally well-tolerated; boxed warning for hepatotoxicity, though rates not significantly higher than comparators in trials.[8][19]
VicrivirocFirstInitial concerns of increased malignancies in a phase II study, not confirmed in later phase III trials.[8]
AplavirocFirstDevelopment halted due to severe hepatotoxicity.[1][9][10][11]
CenicrivirocSecond
LeronlimabSecondFavorable safety profile with no serious adverse events related to the agent reported in over 800 patients in HIV trials.[20]

Experimental Protocols

The evaluation of CCR5 antagonists relies on a set of standardized in vitro assays to determine their potency and mechanism of action.

CCR5 Competitive Binding Assay

This assay is used to determine the affinity of a CCR5 antagonist for its receptor by measuring its ability to compete with a radiolabeled ligand that is known to bind to CCR5.

Methodology:

  • Membrane Preparation: Cell membranes expressing the CCR5 receptor are prepared from a suitable cell line (e.g., CHO-K1 or HEK293 cells stably transfected with the human CCR5 gene).

  • Radioligand: A radiolabeled chemokine that binds to CCR5, such as [125I]-MIP-1α or [125I]-RANTES, is used.

  • Competition: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled CCR5 antagonist (the competitor).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

HIV-1 Entry Inhibition Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a cornerstone for evaluating the antiviral potency of CCR5 antagonists by measuring their ability to inhibit HIV-1 entry into target cells.[21][22]

Methodology:

  • Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express high levels of CD4, CCR5, and CXCR4, are used. These cells also contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.[23][24]

  • Virus: Replication-defective HIV-1 pseudoviruses expressing the envelope glycoproteins of R5-tropic HIV-1 strains are generated.

  • Inhibition: TZM-bl cells are pre-incubated with serial dilutions of the CCR5 antagonist for a short period.

  • Infection: The pre-treated cells are then infected with a standardized amount of the HIV-1 pseudovirus.

  • Incubation: The infected cells are incubated for approximately 48 hours to allow for viral entry, reverse transcription, integration, and expression of the Tat protein. Tat transactivates the HIV-1 LTR, leading to the expression of the luciferase reporter gene.

  • Lysis and Detection: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the luciferase activity in the absence of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of viral entry, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway

CCR5 is a G-protein coupled receptor (GPCR).[25] Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 undergoes a conformational change that activates intracellular signaling cascades. This involves the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors such as adenylyl cyclase and phospholipase C.[26][27][28][29] This signaling is crucial for the recruitment of immune cells to sites of inflammation. HIV-1 has co-opted this receptor for its own entry, and the binding of gp120 to CCR5 is the event that is blocked by CCR5 antagonists.

CCR5_Signaling_Pathway Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Chemokine->CCR5 Binds gp120 HIV-1 gp120 gp120->CCR5 Binds (Blocked by Antagonists) CD4 CD4 gp120->CD4 Binds G_protein G-protein (Gα, Gβγ) CCR5->G_protein Activates CD4->gp120 Conformational Change Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits PLC Phospholipase C G_protein->PLC Activates Signaling Downstream Signaling Adenylyl_Cyclase->Signaling PLC->Signaling

Caption: CCR5 Signaling and HIV-1 Entry

Experimental Workflow for CCR5 Antagonist Evaluation

The process of evaluating a potential CCR5 antagonist involves a series of in vitro experiments to determine its binding affinity and antiviral potency.

Experimental_Workflow cluster_screening Initial Screening cluster_potency Antiviral Potency cluster_results Data Analysis Compound_Library Compound Library Binding_Assay CCR5 Competitive Binding Assay Compound_Library->Binding_Assay Potent_Hits Potent Binders Binding_Assay->Potent_Hits Identify Hits Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Entry_Assay HIV-1 Entry Inhibition Assay Potent_Hits->Entry_Assay IC50_Value Determine IC50 (Antiviral Potency) Entry_Assay->IC50_Value

Caption: CCR5 Antagonist Evaluation Workflow

Advantages of Second-Generation CCR5 Antagonists

Second-generation CCR5 antagonists offer several potential advantages over their predecessors:

  • Improved Safety Profile: Learning from the adverse events associated with first-generation drugs, particularly the hepatotoxicity of aplaviroc, second-generation compounds have been designed and selected for improved safety.

  • Enhanced Potency: Advances in medicinal chemistry have led to the development of second-generation antagonists with higher binding affinities and greater antiviral potency.

  • Novel Mechanisms of Action: The development of monoclonal antibodies like leronlimab introduces a different mode of CCR5 blockade compared to small-molecule allosteric inhibitors, which may have implications for resistance profiles.

  • Improved Pharmacokinetics: Leronlimab's long half-life allows for significantly less frequent dosing, which can improve patient adherence and quality of life.[13]

Resistance to CCR5 Antagonists

Resistance to CCR5 antagonists can occur through two primary mechanisms.[30][31][32] The first involves a shift in co-receptor usage from CCR5 to CXCR4 (tropism switch).[3] The second, and more common, mechanism involves the virus adapting to use the antagonist-bound conformation of the CCR5 receptor for entry.[30] This is often associated with mutations in the V3 loop of the gp120 protein.[31][33] Second-generation antagonists, particularly monoclonal antibodies that bind to different epitopes on CCR5, may be less susceptible to resistance mutations that affect the binding of small-molecule inhibitors.

Conclusion

The development of CCR5 antagonists represents a significant advancement in antiretroviral therapy. The journey from the first to the second generation reflects a maturation of our understanding of this drug class, leading to agents with improved safety, efficacy, and patient convenience. While maraviroc remains a valuable therapeutic option, the promise of second-generation antagonists like leronlimab, with its long-acting formulation and distinct mechanism of action, offers exciting prospects for the future of HIV treatment and prevention. Continued research and clinical evaluation of these and other novel CCR5 inhibitors will be crucial in expanding the therapeutic armamentarium against HIV-1.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Ancriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Ancriviroc, an experimental CCR5 antagonist used in HIV research. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. As this compound is an investigational compound, it must be handled as a potentially hazardous substance.

I. Immediate Safety Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of an SDS, treat this compound as a hazardous chemical.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if dust is generated.To prevent inhalation.

In Case of Exposure:

Exposure RouteImmediate Action
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do not induce vomiting. Rinse mouth with water.

Seek immediate medical attention after any exposure.

II. This compound Disposal Procedures

Disposal of investigational new drugs like this compound must comply with federal, state, and local regulations. The primary method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification:

    • Treat all unused, expired, or contaminated this compound as hazardous pharmaceutical waste.

    • This includes pure this compound, solutions containing this compound, and any materials grossly contaminated with this compound (e.g., spill cleanup materials).

  • Waste Segregation and Collection:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include: "Hazardous Waste," "this compound," and the accumulation start date.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Storage of this compound Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.

Quantitative Data Summary for Disposal:

Waste TypeContainer RequirementDisposal MethodRegulatory Guideline
Unused/Expired this compound Labeled, sealed, leak-proof hazardous waste containerIncineration via a licensed hazardous waste vendorEPA, RCRA
Contaminated Labware (e.g., vials, pipettes) Labeled, sealed, leak-proof hazardous waste containerIncineration via a licensed hazardous waste vendorEPA, RCRA
Spill Cleanup Material Labeled, sealed, leak-proof hazardous waste containerIncineration via a licensed hazardous waste vendorEPA, RCRA
Triple-Rinsed Empty Containers Non-hazardous waste container (as per institutional policy)Landfill or recycling (as per institutional policy)Confirm with institutional EHS

III. Experimental Protocol for Neutralization (Hypothetical)

Disclaimer: The following is a hypothetical experimental protocol for the chemical degradation of this compound for disposal purposes. This procedure has not been validated and should not be attempted without a thorough risk assessment and approval from your institution's EHS department. The preferred and recommended method of disposal is incineration via a licensed hazardous waste vendor.

Objective: To degrade the active this compound molecule into less hazardous components.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Suitable reaction vessel

  • pH meter or pH strips

  • Personal Protective Equipment (PPE)

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent.

  • Slowly add 1 M NaOH solution to the reaction mixture while stirring to achieve a basic pH (e.g., pH 12).

  • Heat the mixture to a specified temperature (e.g., 50°C) for a set duration to promote hydrolysis of the amide and oxime functional groups.

  • Allow the mixture to cool to room temperature.

  • Neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.

  • The resulting solution should be analyzed to confirm the degradation of this compound before being disposed of as aqueous waste, in accordance with institutional guidelines.

IV. Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Ancriviroc_Disposal_Workflow start This compound Waste Generated is_sds_available Is the manufacturer's SDS available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No segregate Segregate in a labeled, sealed hazardous waste container follow_sds->segregate treat_as_hazardous->segregate store Store in a designated satellite accumulation area segregate->store contact_ehs Contact institutional EHS for pickup and disposal store->contact_ehs incineration Disposal via incineration by a licensed hazardous waste vendor contact_ehs->incineration end Disposal Complete incineration->end

Caption: Logical workflow for the safe disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ancriviroc
Reactant of Route 2
Reactant of Route 2
Ancriviroc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.